molecular formula C31H39FN4O7 B15560183 Rupintrivir-d7

Rupintrivir-d7

Número de catálogo: B15560183
Peso molecular: 605.7 g/mol
Clave InChI: CAYJBRBGZBCZKO-ZFEUANTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rupintrivir-d7 is a useful research compound. Its molecular formula is C31H39FN4O7 and its molecular weight is 605.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H39FN4O7

Peso molecular

605.7 g/mol

Nombre IUPAC

ethyl (E,4S)-5-[(3S)-2-oxopyrrolidin-3-yl]-4-[[(2R,5S)-6,7,7,7-tetradeuterio-2-[(4-fluorophenyl)methyl]-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxo-6-(trideuteriomethyl)heptanoyl]amino]pent-2-enoate

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i2D3,3D3,18D

Clave InChI

CAYJBRBGZBCZKO-ZFEUANTHSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Rupintrivir-d7 on 3C Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rupintrivir, and by extension its deuterated analog Rupintrivir-d7, on viral 3C proteases (3Cpro). Rupintrivir is a potent, irreversible inhibitor of the 3C cysteine proteases found in the Picornaviridae family of viruses, which includes rhinoviruses and enteroviruses. This document details the molecular interactions, inhibitory kinetics, and the structural basis for its activity. It also provides synthesized protocols for key experimental assays used to characterize its efficacy. While the available literature primarily focuses on Rupintrivir, the mechanism of action for this compound is expected to be identical, as deuteration is a strategy to enhance pharmacokinetic properties without altering the core pharmacodynamics.

Introduction: Rupintrivir and the 3C Protease Target

The 3C protease is a viral cysteine protease essential for the replication of picornaviruses, such as human rhinoviruses (HRV) and enteroviruses (e.g., EV71).[1][2] This enzyme is responsible for cleaving the viral polyprotein into mature structural and non-structural proteins, which are crucial for viral assembly and propagation.[2] The highly conserved nature of the 3C protease active site across different picornavirus species makes it an attractive target for broad-spectrum antiviral drug development.[2]

Rupintrivir (formerly AG7088) was developed through structure-based drug design as a specific, irreversible inhibitor of the HRV 3C protease.[3] It functions as a peptidomimetic inhibitor, incorporating a Michael acceptor that forms a covalent bond with the active site cysteine residue of the 3C protease.[4] This irreversible inhibition effectively halts viral polyprotein processing and, consequently, viral replication.

Mechanism of Action: Irreversible Covalent Inhibition

The inhibitory action of Rupintrivir is centered on its interaction with the catalytic dyad of the 3C protease, which in most picornaviruses consists of a cysteine and a histidine residue. The mechanism can be summarized as follows:

  • Binding to the Active Site: Rupintrivir, being a peptidomimetic, recognizes and binds to the substrate-binding pocket of the 3C protease.

  • Nucleophilic Attack: The catalytic cysteine residue in the active site of the 3C protease performs a nucleophilic attack on the electrophilic β-carbon of the α,β-unsaturated ester (a Michael acceptor) present in the Rupintrivir molecule.

  • Covalent Bond Formation: This attack results in the formation of a stable, irreversible covalent bond between the sulfur atom of the cysteine and the Rupintrivir molecule.

  • Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the 3C protease inactive and unable to process the viral polyprotein.

Crystal structure studies of Rupintrivir in complex with various 3C proteases, such as those from Enterovirus 68 (EV68) and Enterovirus 71 (EV71), have elucidated the specific molecular interactions.[5] These studies reveal that Rupintrivir's binding conformation is largely conserved across different picornaviral 3C proteases.[5]

G cluster_0 3C Protease Active Site Cys Catalytic Cysteine (Cys) Attack Nucleophilic Attack Cys->Attack S- His Catalytic Histidine (His) Rupintrivir Rupintrivir (with Michael Acceptor) Binding Non-covalent Binding Rupintrivir->Binding Binding->Cys Attack->Rupintrivir Michael Acceptor Covalent_Complex Irreversible Covalent Complex (Inactive Enzyme) Attack->Covalent_Complex G cluster_0 In Vitro Biochemical Assay cluster_1 Cell-Based Antiviral Assay cluster_2 Structural Studies cluster_3 Resistance Studies Protease_Assay 3C Protease Inhibition Assay (FRET) IC50 Determine IC50 Protease_Assay->IC50 CPE_Assay Cytopathic Effect (CPE) Inhibition Assay EC50 Determine EC50 CPE_Assay->EC50 Crystallography Co-crystallization with 3C Protease Structure Elucidate Binding Mode Crystallography->Structure Serial_Passage Serial Passage of Virus in presence of Rupintrivir Sequencing Sequence 3C Protease Gene Serial_Passage->Sequencing Resistance_Profile Identify Resistance Mutations Sequencing->Resistance_Profile

References

The Core Distinction: A Technical Guide to Rupintrivir and Rupintrivir-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between the antiviral compound Rupintrivir and its deuterated isotopologue, Rupintrivir-d7. While both share the same core chemical structure and mechanism of action as a potent inhibitor of viral 3C and 3CL proteases, the substitution of seven hydrogen atoms with deuterium (B1214612) in this compound introduces significant changes in its physicochemical properties. These alterations primarily manifest in its mass, leading to its common application as an internal standard for robust bioanalytical quantification of Rupintrivir. Furthermore, this guide explores the theoretical impact of deuteration on Rupintrivir's pharmacokinetic profile, drawing upon the established principles of the kinetic isotope effect. Detailed experimental protocols for the in vitro evaluation of antiviral efficacy and a representative bioanalytical method utilizing this compound are provided, alongside visualizations of key concepts and workflows.

Introduction to Rupintrivir

Rupintrivir is a peptidomimetic antiviral drug developed for the treatment of infections caused by rhinoviruses, the primary agents of the common cold.[1] Its mechanism of action involves the irreversible inhibition of the viral 3C and 3CL proteases.[1] These proteases are crucial for the cleavage of the viral polyprotein into functional proteins, a necessary step for viral replication.[2] By blocking this process, Rupintrivir effectively halts the viral life cycle.[2] Rupintrivir has demonstrated broad-spectrum activity against numerous picornaviruses.[1]

The Introduction of Deuterium: this compound

This compound is a stable isotope-labeled version of Rupintrivir where seven specific hydrogen atoms have been replaced by deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, in contrast to protium (B1232500) (the most common isotope of hydrogen) which has only a proton. This seemingly minor change in mass has profound implications for the molecule's utility in research and development.

The primary and most widespread application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical behavior is nearly identical to that of Rupintrivir, meaning it co-elutes during chromatography and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the non-deuterated form by the mass spectrometer, enabling precise and accurate quantification of Rupintrivir in complex biological matrices like plasma or tissue samples.

Comparative Analysis: Rupintrivir vs. This compound

Physicochemical Properties

The substitution of hydrogen with deuterium results in a tangible increase in molecular weight. Other physicochemical properties are expected to have subtle differences.

PropertyRupintrivirThis compound (Predicted)
Molecular Formula C₃₁H₃₉FN₄O₇[3]C₃₁H₃₂D₇FN₄O₇
Molecular Weight 598.66 g/mol [3]~605.70 g/mol
Solubility Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[4]Expected to be very similar to Rupintrivir.
pKa Not explicitly found, but expected to be similar to Rupintrivir.Expected to be very similar to Rupintrivir.
Biological Activity and the Kinetic Isotope Effect

Deuteration can influence the metabolic fate of a drug through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process.

This can potentially lead to:

  • Increased plasma exposure and a longer half-life : A slower rate of metabolism means the drug remains in the system for a longer period.

  • Altered metabolite profile : Deuteration can shift metabolism towards alternative pathways.

  • Reduced formation of potentially toxic metabolites .

However, it is crucial to note that the impact of deuteration on a drug's pharmacokinetics is not always predictable and depends on the specific site of deuteration and the primary metabolic pathways of the parent compound. Without experimental data for this compound, any potential alterations to its antiviral efficacy (EC₅₀) or pharmacokinetic profile remain theoretical. The primary role of this compound in published research is as a tool for accurate measurement, not as a therapeutic agent itself.

Experimental Protocols

In Vitro Antiviral Efficacy Determination (CPE Inhibition Assay)

This protocol outlines a general method for determining the 50% effective concentration (EC₅₀) of Rupintrivir against a target virus, such as a human rhinovirus (HRV) serotype, using a cytopathic effect (CPE) inhibition assay.

Workflow for CPE Inhibition Assay

CPE_Assay A Cell Seeding (e.g., H1-HeLa cells in 96-well plates) B Compound Dilution (Serial dilutions of Rupintrivir) A->B Prepare dilutions C Infection (Add virus to cells with and without compound) B->C Add to cells D Incubation (3-5 days at 33-37°C) C->D E CPE Assessment (Microscopic examination or cell viability assay) D->E F Data Analysis (Calculate EC50 values) E->F

Caption: Workflow for determining antiviral EC₅₀ using a CPE inhibition assay.

Methodology:

  • Cell Culture: Maintain a suitable host cell line (e.g., H1-HeLa for rhinoviruses) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of Rupintrivir in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations.

  • Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted Rupintrivir solutions to the wells. Subsequently, infect the cells with a predetermined titer of the virus. Include control wells with cells only (no virus, no compound), virus-infected cells (no compound), and uninfected cells with the highest concentration of the compound (to assess cytotoxicity).

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33°C for many rhinoviruses) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • CPE Evaluation: Assess the degree of CPE in each well. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of inhibition of CPE against the log of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Bioanalytical Method for Rupintrivir Quantification using LC-MS/MS with this compound as an Internal Standard

This protocol provides a representative workflow for the quantification of Rupintrivir in a biological matrix (e.g., human plasma) for pharmacokinetic studies.

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow A Sample Preparation (Plasma sample + this compound IS) B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC Separation (e.g., C18 column) D->E F MS/MS Detection (MRM mode) E->F G Data Analysis (Quantification based on peak area ratios) F->G

Caption: Bioanalytical workflow for Rupintrivir quantification using LC-MS/MS.

Methodology:

  • Standard and Internal Standard Preparation: Prepare stock solutions of Rupintrivir and this compound in a suitable organic solvent (e.g., methanol). Prepare calibration standards by spiking known concentrations of Rupintrivir into blank plasma. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed amount of the this compound internal standard solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject an aliquot of the prepared sample onto a suitable liquid chromatography system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Monitor the parent-to-product ion transitions for both Rupintrivir and this compound using Multiple Reaction Monitoring (MRM). Example transitions would be determined during method development.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte (Rupintrivir) and the internal standard (this compound) for each sample.

    • Calculate the peak area ratio of Rupintrivir to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Rupintrivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway: Mechanism of Action of Rupintrivir

Rupintrivir targets a critical step in the viral replication cycle of picornaviruses. The following diagram illustrates the viral polyprotein processing pathway and the inhibitory action of Rupintrivir.

Viral Polyprotein Processing and Inhibition by Rupintrivir

Viral_Replication cluster_host_cell Host Cell Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Protease 3C/3CL Protease Polyprotein->Protease Structural_Proteins Structural Proteins (Capsid Formation) New_Virions Assembly of New Virions Structural_Proteins->New_Virions NonStructural_Proteins Non-Structural Proteins (Replication Machinery) NonStructural_Proteins->New_Virions Protease->Structural_Proteins Cleavage Protease->NonStructural_Proteins Cleavage Rupintrivir Rupintrivir Rupintrivir->Protease Inhibition

Caption: Rupintrivir inhibits viral replication by blocking 3C/3CL protease activity.

Conclusion

The fundamental difference between Rupintrivir and this compound lies in the isotopic substitution of hydrogen with deuterium. This modification makes this compound an invaluable tool for the accurate bioanalysis of Rupintrivir, serving as a reliable internal standard in mass spectrometry-based assays. While the deuteration has the theoretical potential to alter the pharmacokinetic properties of Rupintrivir due to the kinetic isotope effect, this application has not been the primary focus of its use in the available scientific literature. The provided experimental frameworks offer a starting point for researchers to evaluate the antiviral activity of Rupintrivir and to develop robust analytical methods for its quantification, a critical aspect of preclinical and clinical drug development. Further research into the direct comparison of the biological and pharmacokinetic profiles of Rupintrivir and its deuterated analog could provide deeper insights into the strategic application of deuteration in antiviral drug design.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Rupintrivir-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Rupintrivir-d7, a deuterated analog of the potent picornavirus 3C protease inhibitor, Rupintrivir (B1680277). This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.

Introduction

Rupintrivir (formerly AG-7088) is a peptidomimetic, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agents of the common cold.[1][2] It has also demonstrated broad-spectrum activity against other picornaviruses.[3] The mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of the 3C protease, thereby inhibiting the proteolytic processing of the viral polyprotein, which is essential for viral replication.[4][5]

This compound is a deuterated version of Rupintrivir. Stable isotope-labeled compounds like this compound are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical physicochemical properties.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the improved synthesis of Rupintrivir.[6][7] The strategy involves the use of deuterated amino acid precursors. The key building blocks for the synthesis of Rupintrivir are L-glutamic acid, D-4-fluorophenylalanine, and L-valine.[6][7] To synthesize this compound, the corresponding deuterated versions of these amino acids would be employed. The "d7" designation suggests that seven hydrogen atoms have been replaced by deuterium. Based on the structure of Rupintrivir, these are likely located on the valine side chain (six deuteriums on the two methyl groups and one on the alpha-carbon) or other strategic positions.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of this compound, adapted from the known synthesis of Rupintrivir.

G cluster_0 Preparation of Deuterated Precursors cluster_1 Fragment Assembly cluster_2 Final Synthesis Steps d_Val Deuterated L-Valine (e.g., L-Valine-d7) Coupling1 Coupling of Deuterated Valine and Phenylalanine derivatives d_Val->Coupling1 d_Phe Deuterated D-4-fluorophenylalanine d_Phe->Coupling1 d_Glu Deuterated L-Glutamic acid Coupling2 Coupling with Deuterated Glutamic acid derivative d_Glu->Coupling2 Coupling1->Coupling2 Lactam_formation Lactam Formation Coupling2->Lactam_formation Final_coupling Coupling with 5-methylisoxazole-3-carboxylic acid Lactam_formation->Final_coupling Deprotection Final Deprotection Final_coupling->Deprotection Rupintrivir_d7 This compound Deprotection->Rupintrivir_d7 Purification

Proposed synthetic workflow for this compound.
Experimental Protocols

The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on established chemical principles and the known synthesis of Rupintrivir.[6][7]

Step 1: Synthesis of Deuterated Amino Acid Precursors

Deuterated L-valine, D-4-fluorophenylalanine, and L-glutamic acid can be synthesized using established methods, such as acid-catalyzed exchange in D₂O at elevated temperatures or by employing deuterated starting materials in established amino acid synthesis routes.

Step 2: Peptide Couplings

Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF), would be used for the coupling of the protected deuterated amino acid fragments.

Step 3: Cyclization and Final Coupling

The formation of the lactam ring from the glutamic acid derivative can be achieved through intramolecular amide bond formation. The final coupling step involves the acylation of the valine amine with 5-methylisoxazole-3-carbonyl chloride.

Step 4: Purification

The final product, this compound, would be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

Comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following table summarizes the expected analytical data.

Parameter Expected Value/Characteristic
Molecular Formula C₃₁H₃₂D₇FN₄O₇
Monoisotopic Mass 605.3230 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Isotopic Enrichment ≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling pattern of this compound.

¹H NMR: The proton NMR spectrum is expected to be similar to that of Rupintrivir, with the notable absence of signals corresponding to the positions that have been deuterated. The integration of the remaining proton signals will confirm the extent of deuteration.

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for carbons directly attached to deuterium atoms may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) will be used to determine the accurate mass of the molecular ion. The expected [M+H]⁺ ion for this compound is m/z 606.3298.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide further structural confirmation. The fragmentation pattern of this compound will be similar to that of Rupintrivir, but with mass shifts in the fragment ions containing deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is crucial for determining the purity of this compound and for its quantification in biological matrices.

Experimental Protocol: RP-HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mechanism of Action

Rupintrivir is a mechanism-based inhibitor of the viral 3C protease. The following diagram illustrates the key steps in the inhibition process.

G cluster_0 Viral Polyprotein Processing cluster_1 Rupintrivir Inhibition Polyprotein Viral Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease 3C Protease Protease->Cleavage Binding Binding to Protease Active Site Protease->Binding Proteins Functional Viral Proteins Cleavage->Proteins Viral_replication Viral Replication Proteins->Viral_replication Leads to Rupintrivir Rupintrivir Rupintrivir->Binding Covalent_bond Covalent Bond Formation (Michael Addition) Binding->Covalent_bond Inactive_complex Inactive Protease-Inhibitor Complex Covalent_bond->Inactive_complex Inhibition Inhibition of Viral Replication Inactive_complex->Inhibition Results in

Mechanism of action of Rupintrivir.

The α,β-unsaturated ester moiety of Rupintrivir acts as a Michael acceptor for the active site cysteine residue of the 3C protease.[5] This results in the formation of a stable, irreversible covalent bond, rendering the enzyme inactive.[5] Consequently, the processing of the viral polyprotein is blocked, leading to the inhibition of viral replication.[8]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a specific synthetic protocol for the deuterated analog is not publicly available, a plausible and detailed synthetic strategy has been proposed based on the known synthesis of Rupintrivir. The characterization data presented are based on the expected properties of this isotopically labeled compound. The experimental protocols for analysis provide a solid starting point for researchers working with this compound. This document serves as a valuable resource for scientists and professionals in the field of antiviral drug discovery and development.

References

An In-Depth Technical Guide on the Stability and Solubility of Rupintrivir-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and solubility properties of Rupintrivir. It is important to note that specific data for the deuterated analog, Rupintrivir-d7, is not extensively available in the public domain. The information presented herein is primarily based on data for the parent compound, Rupintrivir, and general principles of how deuteration may impact physicochemical properties. The experimental protocols are provided as illustrative examples based on established analytical methodologies for similar compounds and may require optimization for specific laboratory conditions.

Introduction

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme crucial for viral replication.[1][2][3] It has demonstrated broad-spectrum activity against numerous HRV serotypes and other picornaviruses.[4] this compound is a deuterated version of Rupintrivir, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is a strategy often employed in drug development to potentially improve pharmacokinetic and metabolic profiles due to the kinetic isotope effect, which can lead to slower metabolism and a longer half-life.[5][6] Understanding the stability and solubility of this compound is critical for its development as a potential therapeutic agent, impacting formulation, storage, and bioavailability.

Core Physicochemical Properties

While specific data for this compound is limited, the properties of the parent compound, Rupintrivir, provide a foundational understanding. Deuteration can sometimes lead to slight changes in physicochemical properties such as solubility and melting point.[7]

Table 1: Physicochemical Properties of Rupintrivir

PropertyValueSource
Molecular FormulaC₃₁H₃₉FN₄O₇[8][9]
Molecular Weight598.66 g/mol [8][9]
AppearanceWhite to off-white solid/powderMedChemExpress, Sigma-Aldrich
Storage Temperature-20°C[9]

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Based on available data for Rupintrivir, its solubility is characterized as follows:

Table 2: Solubility Data for Rupintrivir

SolventSolubilityConcentrationSource
DMSOSoluble100 mM[9]
DMSOSparingly soluble1-10 mg/mL[8]
Acetonitrile (B52724)Slightly soluble0.1-1 mg/mL[8]

It is important to note that the solubility of this compound may differ from these values. Generally, deuteration can subtly influence intermolecular interactions and crystal lattice energy, potentially leading to altered solubility.[7]

Stability Profile

The stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. While a comprehensive forced degradation study for Rupintrivir or this compound is not publicly available, general stability information for Rupintrivir indicates good stability under appropriate storage conditions.

Table 3: Stability Data for Rupintrivir

ConditionObservationSource
Long-term Storage (-20°C)Stable for at least 4 yearsCayman Chemical
In solution (DMSO, -80°C)Stable for up to 6 monthsMedChemExpress

Deuteration is known to potentially enhance the metabolic stability of drugs by strengthening the chemical bonds at sites of metabolic attack.[5][6] This suggests that this compound could exhibit greater stability in biological systems. However, its chemical stability under various stress conditions (e.g., pH, temperature, light) requires specific investigation.

Experimental Protocols

The following are example protocols for determining the stability and solubility of a compound like this compound. These are based on standard pharmaceutical industry practices and may need to be adapted.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology: A shake-flask method can be employed.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the solutions to stand, permitting the undissolved solid to settle. Carefully collect an aliquot from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Indicating HPLC Method Protocol

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 260 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a defined period.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.

Visualizations

Mechanism of Action: 3C Protease Inhibition

Rupintrivir acts by irreversibly binding to the active site of the viral 3C protease, thereby preventing the cleavage of the viral polyprotein. This inhibition halts the viral replication cycle.

G Mechanism of Action of Rupintrivir cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage by 3C Protease 3C_Protease 3C_Protease Polyprotein->3C_Protease Virus_Assembly New Virus Assembly Viral_Proteins->Virus_Assembly Rupintrivir Rupintrivir Rupintrivir->3C_Protease

Caption: Rupintrivir inhibits the viral 3C protease, blocking polyprotein processing.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

G Solubility Determination Workflow Start Start Excess_Compound Add excess this compound to solvent Start->Excess_Compound Equilibration Agitate at constant temperature (24-48h) Excess_Compound->Equilibration Filtration Filter supernatant to remove solids Equilibration->Filtration Quantification Quantify concentration by HPLC Filtration->Quantification End End Quantification->End

Caption: A streamlined workflow for determining the equilibrium solubility of a compound.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical approach to conducting a forced degradation study to assess the stability of this compound.

G Forced Degradation Study Design cluster_conditions Stress Conditions Drug_Substance This compound Stress_Conditions Apply Stress Conditions Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products & Determine Degradation Pathway Analysis->Outcome

Caption: A logical framework for conducting forced degradation studies on a drug substance.

References

Deuterated Rupintrivir: A Technical Guide to Next-Generation 3C Protease Inhibition in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Rupintrivir (B1680277) is a potent, irreversible inhibitor of the 3C protease found in picornaviruses, a family of viruses that includes human rhinoviruses (HRV) and enteroviruses.[1][2][3][4] By targeting this highly conserved viral enzyme, which is essential for the proteolytic processing of the viral polyprotein, rupintrivir effectively halts viral replication.[1][5][6] Despite demonstrating broad-spectrum in vitro activity, its clinical development has been hampered, in part due to pharmacokinetic challenges.[7] This technical guide explores the scientific rationale and a proposed research framework for the application of deuterium (B1214612) chemistry to the rupintrivir scaffold. Strategic substitution of hydrogen with its stable, heavy isotope, deuterium, can significantly alter a drug's metabolic profile through the deuterium kinetic isotope effect (DKIE), potentially leading to improved pharmacokinetic properties such as extended half-life and increased systemic exposure.[][9][10] This document outlines the mechanism of action of rupintrivir, the principles of deuteration, and a hypothetical workflow for the synthesis, in vitro evaluation, and metabolic profiling of deuterated rupintrivir analogs for virology research and drug development.

Rupintrivir: Mechanism of Action and Antiviral Spectrum

Rupintrivir is a peptidomimetic antiviral drug designed to specifically target the 3C cysteine protease of picornaviruses.[3] The replication of these viruses relies on the translation of their positive-sense RNA genome into a single large polyprotein, which must be cleaved into individual functional proteins by viral proteases. The 3C protease (3Cpro) is responsible for the majority of these cleavage events, making it an ideal target for antiviral intervention.[4][6]

Rupintrivir acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the 3C protease.[7] This inactivation of the enzyme prevents the processing of the viral polyprotein, thereby terminating the viral replication cycle. Due to the high degree of conservation of the amino acid residues involved in inhibitor binding across numerous picornavirus species, rupintrivir exhibits potent, broad-spectrum antiviral activity.[4]

Picornavirus Picornavirus (+)ssRNA Genome Polyprotein Viral Polyprotein Picornavirus->Polyprotein Translation Proteins Mature Viral Proteins (Structural & Non-Structural) Polyprotein->Proteins Cleavage Replication Virus Replication Proteins->Replication Protease 3C Protease (3Cpro) Protease->Polyprotein Rupintrivir Rupintrivir Rupintrivir->Protease Irreversible Inhibition

Caption: Picornavirus replication pathway and the inhibitory action of Rupintrivir.

Data Presentation: In Vitro Antiviral Activity of Rupintrivir

The following table summarizes the reported in vitro efficacy of non-deuterated rupintrivir against various picornaviruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50% in cell-based assays.

Virus TargetCell LineAssay TypeMean EC50 (µM)Reference(s)
Human Rhinovirus (HRV) (48 serotypes)H1-HeLa / MRC-5Cell Protection (XTT)0.023[11][12]
Norwalk Virus (Replicon)Huh-7 derivedqRT-PCR0.3 ± 0.1[13]
Murine Norovirus (MNV)RAW 264.7qRT-PCR10 ± 1[13]
Enteroviruses (EV71, Poliovirus, etc.)VariousCell-based0.007 - 0.249[14]
Coxsackievirus (A21, B3)H1-HeLaCell Protection0.011 - 0.013[12]

The Rationale for Deuteration: Enhancing Metabolic Stability

A common challenge in drug development is rapid metabolic clearance, which can lead to a short in vivo half-life and poor bioavailability. One established strategy to mitigate this is "site-selective deuteration."[10] This involves replacing one or more hydrogen atoms (protium, ¹H) at metabolically vulnerable positions within the drug molecule with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[]

The foundation of this approach is the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond.[9][15] Consequently, more energy is required to break a C-D bond. In drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is frequently the rate-limiting step.[10] By substituting hydrogen with deuterium at these "metabolic soft spots," the rate of enzymatic metabolism can be significantly slowed.

This can result in several therapeutic advantages:

  • Reduced Clearance and Longer Half-life: Slower metabolism leads to the drug remaining in circulation for longer.[]

  • Increased Drug Exposure (AUC): A longer half-life can increase the total systemic exposure of the drug.

  • Improved Bioavailability: For orally administered drugs, deuteration can reduce first-pass metabolism in the liver.[]

  • Altered Metabolite Profile: Deuteration can decrease the formation of potentially toxic or inactive metabolites.[]

cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism (DKIE) Drug_CH Drug with C-H bond Energy_CH Lower Activation Energy (EA) CYP450_CH CYP450 Enzyme Drug_CH->CYP450_CH C-H bond cleavage Metabolism_CH Fast Metabolism CYP450_CH->Metabolism_CH Drug_CD Drug with C-D bond Energy_CD Higher Activation Energy (EA) CYP450_CD CYP450 Enzyme Drug_CD->CYP450_CD C-D bond cleavage Metabolism_CD Slower Metabolism CYP450_CD->Metabolism_CD start Identify Metabolic 'Soft Spots' on Rupintrivir synthesis Synthesize Deuterated Rupintrivir Analogs start->synthesis invitro In Vitro Efficacy & Selectivity Profiling synthesis->invitro protease_assay 3C Protease Inhibition Assay invitro->protease_assay antiviral_assay Cell-Based Antiviral Assay invitro->antiviral_assay pk_studies In Vitro Metabolic Stability (PK) Profiling invitro->pk_studies hlm_assay Human Liver Microsome (HLM) Stability Assay pk_studies->hlm_assay lead_selection Lead Candidate Selection pk_studies->lead_selection

References

The Quintessential Guide to Utilizing Rupintrivir-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Rupintrivir-d7 as an internal standard in mass spectrometry-based bioanalytical methods. While Rupintrivir has been a subject of interest for its antiviral properties, particularly as an inhibitor of the human rhinovirus (HRV) 3C protease, the use of its deuterated analogue, this compound, is crucial for accurate and precise quantification in complex biological matrices. This document will cover the foundational principles, a generalized experimental workflow, and the significance of employing a stable isotope-labeled internal standard in pharmacokinetic and drug metabolism studies.

Introduction to Rupintrivir and the Role of Internal Standards

Rupintrivir is a potent, irreversible inhibitor of the HRV 3C protease, an enzyme essential for viral replication.[1][2] Its mechanism of action involves blocking the processing of the viral polyprotein, thereby halting the viral life cycle.[2] To accurately measure the concentration of Rupintrivir in biological samples such as plasma, urine, or tissue homogenates, a robust analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of best practices in quantitative LC-MS/MS. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is mass-distinguishable. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to more accurate and precise results. This compound, being a deuterated form of Rupintrivir, serves this purpose excellently.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its physicochemical properties are expected to be nearly identical to those of Rupintrivir, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

Table 1: Physicochemical Properties of Rupintrivir

PropertyValueSource
Molecular Formula C₃₁H₃₉FN₄O₇[1]
Molecular Weight 598.66 g/mol [1]
CAS Number 223537-30-2[1]
Solubility Soluble to 100 mM in DMSO[1]

Note: The molecular weight of this compound will be higher than that of Rupintrivir by approximately 7 Da.

Generalized Experimental Protocol for Quantification of Rupintrivir using this compound

Although a specific, publicly available, validated method detailing the use of this compound as an internal standard is not available at the time of this writing, a general protocol based on established bioanalytical methods for similar small molecule drugs can be outlined. This protocol would require optimization and validation in a laboratory setting.

Sample Preparation

A generic protein precipitation method is often a starting point for the extraction of small molecules from plasma.

G cluster_prep Sample Preparation Workflow s1 Plasma Sample (e.g., 100 µL) s2 Spike with this compound (Internal Standard) s1->s2 s3 Add Protein Precipitation Agent (e.g., Acetonitrile, 3 volumes) s2->s3 s4 Vortex Mix s3->s4 s5 Centrifuge to Pellet Precipitated Proteins s4->s5 s6 Collect Supernatant s5->s6 s7 Evaporate to Dryness (Optional) s6->s7 s8 Reconstitute in Mobile Phase s7->s8 s9 Inject into LC-MS/MS System s8->s9 G cluster_ms Mass Spectrometry Detection Logic Analyte Rupintrivir (Precursor Ion) Product_Analyte Product Ion 1 (Analyte) Analyte->Product_Analyte Fragmentation IS This compound (Precursor Ion) Product_IS Product Ion 1 (IS) IS->Product_IS Fragmentation G cluster_pathway HRV Replication and Inhibition by Rupintrivir Viral RNA Entry Viral RNA Entry Translation to Polyprotein Translation to Polyprotein Viral RNA Entry->Translation to Polyprotein Polyprotein Polyprotein Translation to Polyprotein->Polyprotein 3C Protease 3C Protease Polyprotein->3C Protease Autocatalytic Cleavage Viral Structural Proteins Viral Structural Proteins 3C Protease->Viral Structural Proteins Cleavage of Polyprotein Viral Non-Structural Proteins Viral Non-Structural Proteins 3C Protease->Viral Non-Structural Proteins Cleavage of Polyprotein New Virions New Virions Viral Structural Proteins->New Virions Assembly Viral Non-Structural Proteins->New Virions Assembly Rupintrivir Rupintrivir Rupintrivir->3C Protease Inhibition

References

The In Vitro Antiviral Spectrum of Rupintrivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupintrivir (formerly AG7088) is a potent, peptidomimetic, irreversible inhibitor of the 3C protease (3Cpro), an enzyme critical for the replication of picornaviruses.[1][2] Developed through structure-based drug design, it targets the highly conserved 3C protease, which is responsible for most proteolytic cleavage events of the viral polyprotein during replication.[2][3] This mechanism confers a broad spectrum of antiviral activity. This document provides a comprehensive overview of the in vitro antiviral profile of Rupintrivir against a range of human rhinoviruses (HRVs) and other enteroviruses, details the experimental methodologies used for its characterization, and illustrates its mechanism of action.

Mechanism of Action

Rupintrivir functions as an irreversible inhibitor of the 3C protease, an enzyme essential for the lifecycle of rhinoviruses and other enteroviruses.[3][4] The viral genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual structural and non-structural proteins to produce new infectious virions.[5] The 3C protease performs the majority of these critical cleavages.[3][5]

Rupintrivir, designed as a peptidomimetic, fits into the active site of the 3C protease. It incorporates a Michael acceptor moiety that forms a covalent bond with the active-site cysteine residue of the enzyme, leading to its irreversible inactivation.[2][6] By inhibiting the 3C protease, Rupintrivir effectively halts the processing of the viral polyprotein, thereby preventing viral replication.[7] The high degree of conservation of amino acid residues in the 3C protease active site across numerous HRV serotypes and related picornaviruses is consistent with Rupintrivir's broad-spectrum activity.[3]

cluster_virus Picornavirus Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease_3C 3C Protease (3Cpro) Protease_3C->Cleavage Structural Structural Proteins (Capsid) Cleavage->Structural NonStructural Non-Structural Proteins (Replication) Cleavage->NonStructural Assembly Virion Assembly Structural->Assembly NonStructural->Assembly New_Virion New Infectious Virion Assembly->New_Virion Rupintrivir Rupintrivir Inhibition Rupintrivir->Inhibition Inhibition->Protease_3C

Caption: Rupintrivir's mechanism of action via 3C protease inhibition.

In Vitro Antiviral Spectrum

Rupintrivir has demonstrated potent and broad-spectrum antiviral activity against a wide array of human rhinovirus (HRV) serotypes, clinical isolates, and other human enteroviruses (HEV) in cell-based assays.[3] The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits the viral cytopathic effect or viral replication by 50%.

Table 1: Antiviral Activity of Rupintrivir Against Human Rhinovirus (HRV) Serotypes

Data obtained from cytopathic effect (CPE) inhibition assays using H1-HeLa cells.[3]

Virus GroupNumber of Serotypes TestedMean EC50 (nM)EC50 Range (nM)
HRV Serotypes355014 - 122
Table 2: Antiviral Activity of Rupintrivir Against HRV Clinical Isolates and Other Picornaviruses

Data obtained from CPE inhibition assays using H1-HeLa or MRC-5 cells.[3]

Virus GroupNumber of Isolates/Viruses TestedMean EC50 (nM)EC50 Range (nM)
HRV Clinical Isolates57772 - 89
Human Enteroviruses (HEV)8757 - 249

The data indicates that Rupintrivir is consistently potent across a large panel of different viral serotypes and isolates, with EC50 values typically in the low nanomolar range.[3] This broad activity underscores the highly conserved nature of its target, the 3C protease.[2]

Experimental Methodologies

The in vitro antiviral activity of Rupintrivir is primarily determined using cell-based assays that measure the compound's ability to protect host cells from virus-induced death, known as the cytopathic effect (CPE).[3][8]

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a foundational method for quantifying antiviral efficacy.[3][9]

Protocol Outline:

  • Cell Seeding: Host cells susceptible to the virus (e.g., H1-HeLa or MRC-5 cells) are seeded into 96-well microtiter plates at a predetermined density (e.g., 2 x 10⁵ cells/mL for H1-HeLa) and allowed to adhere.[3][8]

  • Compound Preparation: Rupintrivir is serially diluted to create a range of concentrations for testing.

  • Infection and Treatment: The cell monolayers are infected with a specific virus serotype at a multiplicity of infection (MOI) calculated to produce 65-95% cell death in the virus control wells.[3] The diluted compound is added to the wells simultaneously or shortly after infection. Control wells include virus-only (100% CPE) and cells-only (0% CPE).

  • Incubation: Plates are incubated for a period of 1 to 5 days, depending on the virus, to allow for the development of CPE.[3]

  • Quantification of Cell Viability: Cell viability is quantified by adding a tetrazolium salt dye, such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), to the plates.[3] Viable cells metabolize XTT into a colored formazan (B1609692) product, the amount of which is measured spectrophotometrically.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell protection at each drug concentration relative to the control wells. The EC50 value is then determined from the resulting dose-response curve.[2][3]

cluster_controls Assay Controls start Start seed_cells 1. Seed Host Cells (e.g., H1-HeLa in 96-well plate) start->seed_cells prepare_compound 2. Prepare Serial Dilutions of Rupintrivir infect_treat 3. Infect Cells with Virus (HRV) & Add Compound Dilutions seed_cells->infect_treat control_cell Cell Control (No Virus/Compound) seed_cells->control_cell prepare_compound->infect_treat incubate 4. Incubate Plate (1-5 days to allow CPE development) infect_treat->incubate control_virus Virus Control (No Compound) infect_treat->control_virus add_xtt 5. Add XTT Dye (Metabolized by viable cells) incubate->add_xtt measure_abs 6. Measure Absorbance (Spectrophotometer) add_xtt->measure_abs analyze 7. Calculate % CPE Inhibition & Determine EC50 Value measure_abs->analyze end End analyze->end control_virus->incubate control_cell->incubate

Caption: Standard workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay

Another key method is the plaque reduction neutralization test (PRNT), which measures the ability of a compound to reduce the number of infectious virus particles.[10][11]

Protocol Outline:

  • Cell Seeding: A monolayer of susceptible cells is prepared in multi-well plates (e.g., 6-well plates).[12]

  • Virus-Compound Incubation: A known quantity of virus (e.g., 100 plaque-forming units) is pre-incubated with serial dilutions of Rupintrivir.[11]

  • Adsorption: The cell monolayer is washed, and the virus-compound mixtures are added to the cells for a short incubation period (e.g., 1-2 hours) to allow for viral adsorption.[13]

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques."[10][11]

  • Incubation: Plates are incubated for several days until plaques are visible.

  • Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones where cells have been lysed.[13]

  • Data Analysis: Plaques are counted in each well. The percentage of plaque reduction is calculated for each drug concentration compared to the virus-only control. The concentration that reduces the plaque number by 50% (PRNT50) or 90% is then determined.[10][12]

Conclusion

Rupintrivir exhibits potent, broad-spectrum in vitro activity against a wide range of picornaviruses, including numerous serotypes of human rhinovirus and other enteroviruses. Its mechanism, the irreversible inhibition of the highly conserved viral 3C protease, provides a strong basis for this extensive antiviral profile. The standard methodologies for evaluating its efficacy, primarily the cytopathic effect inhibition and plaque reduction assays, consistently demonstrate its ability to prevent viral replication at low nanomolar concentrations. This robust preclinical profile established Rupintrivir as a significant candidate for the treatment of common cold and other picornavirus-related illnesses, although its clinical development was ultimately halted.[7][9]

References

Rupintrivir's Role in the Inhibition of Picornavirus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Rupintrivir, a potent and specific inhibitor of the picornavirus 3C protease. It details the compound's mechanism of action, quantitative efficacy, resistance profile, and the experimental protocols used for its characterization.

Introduction to Picornavirus Replication and the 3C Protease Target

The Picornaviridae family comprises a large group of small, non-enveloped, positive-sense single-stranded RNA viruses, including significant human pathogens like rhinoviruses, enteroviruses, and poliovirus.[1][2] The replication cycle of these viruses occurs entirely in the cytoplasm of the host cell.[1][3] Upon entry, the viral RNA genome is translated into a single large polyprotein.[1][4] This polyprotein must be proteolytically processed to release individual structural and non-structural proteins that are essential for viral replication and assembly.[1][5]

This processing is a critical step and is primarily carried out by two virally encoded proteases, 2A (2Apro) and 3C (3Cpro), along with its precursor, 3CDpro.[1][4] The 3C protease is a chymotrypsin-like cysteine protease responsible for the majority of the cleavages in the viral polyprotein.[2][4] Due to its essential role in the viral life cycle and the lack of close cellular homologs, the 3C protease is an attractive and validated target for antiviral drug development.[6][7]

Rupintrivir (formerly AG7088) is a peptidomimetic, irreversible inhibitor designed specifically to target the picornavirus 3C protease.[7][8] Its development provided a proof-of-concept for 3C protease inhibition as a viable antiviral strategy.[7][9]

Mechanism of Action of Rupintrivir

Rupintrivir functions as a potent inhibitor of the 3C protease across a broad spectrum of picornaviruses.[9][10] Its mechanism is centered on the irreversible covalent modification of the enzyme's active site.

  • Irreversible Inhibition: Rupintrivir contains an α,β-unsaturated ester, which acts as a Michael acceptor.[6][7] This electrophilic "warhead" forms a stable, covalent bond with the nucleophilic thiol group of the catalytic cysteine residue in the 3C protease active site.[7][11]

  • Blockade of Polyprotein Processing: By covalently modifying the active site, Rupintrivir effectively inactivates the 3C protease. This inactivation prevents the cleavage of the viral polyprotein into functional protein units.[12][13] The accumulation of large, unprocessed polyprotein precursors halts the viral replication cascade, as essential enzymes (like the RNA-dependent RNA polymerase) and structural proteins are not released.[9]

The diagram below illustrates the picornavirus replication pathway and the specific step inhibited by Rupintrivir.

Picornavirus_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm Entry 1. Virus Entry & Uncoating ssRNA 2. (+)ssRNA Genome Release Entry->ssRNA Translation 3. Host Ribosome Translation ssRNA->Translation Polyprotein 4. Viral Polyprotein Synthesis Translation->Polyprotein Processing 5. Polyprotein Processing Polyprotein->Processing Replication 6. RNA Replication (via viral RdRp) Processing->Replication Mature Non-structural Proteins (e.g., 3D-Pol) Assembly 7. Virion Assembly Processing->Assembly Mature Structural Proteins (VP1-4) Replication->Assembly New (+)ssRNA Genomes Release 8. New Virions Released Assembly->Release Protease Viral 3C Protease Protease->Processing Catalyzes Rupintrivir Rupintrivir Rupintrivir->Protease Irreversibly Inhibits

Caption: Picornavirus replication cycle and Rupintrivir's point of inhibition.

Quantitative Efficacy Data

Rupintrivir has demonstrated potent activity against a wide range of picornaviruses. Its efficacy is typically measured by the half-maximal effective concentration (EC₅₀) in cell-based assays and the half-maximal inhibitory concentration (IC₅₀) in enzymatic assays.

Target Virus / ProteaseAssay TypeValueReference(s)
Human Rhinovirus (HRV)
HRV-14Cell-based (Antiviral)EC₅₀ = 13 nM[9]
Enterovirus (EV)
EV-71Cell-based (Antiviral)EC₅₀ ≈ 1 nM[14]
EV-71 3C ProteaseEnzymatic (In vitro)IC₅₀ = 2.3 ± 0.5 µM[14]
EV-D68Cell-based (Antiviral)EC₅₀ = 2 - 3 nM[15]
EV-D68 3ABC PrecursorIn vitro TranslationIC₅₀ ≈ 140 nM[15]
PoliovirusCell-based (Antiviral)EC₅₀ = 5 - 40 nM[15]
Poliovirus 3ABC PrecursorIn vitro TranslationIC₅₀ ≈ 760 nM[15]
Norovirus
Norwalk Virus RepliconCell-based (Replicon)EC₅₀ = 1.3 ± 0.2 µM[16]
Coronavirus (for comparison)
SARS-CoV-2 3CL ProteaseEnzymatic (In vitro)IC₅₀ > 100 µM; 68 ± 7 µM[17][18]

Resistance Profile

A critical aspect of any antiviral agent is the potential for the development of resistance. Studies on Rupintrivir indicate a high genetic barrier to resistance.

  • Slow Emergence: Resistance to Rupintrivir emerges slowly during in vitro serial passage experiments.[19][20]

  • Moderate Impact: The mutations that arise typically confer only minimal to moderate reductions in susceptibility to the drug (generally fivefold to sevenfold).[19][20]

  • Multiple Mutations: Resistance is often characterized by the sequential accumulation of multiple amino acid substitutions within the 3C protease gene, rather than a single point mutation.[19][21]

The table below summarizes key resistance mutations identified in different picornaviruses.

Virus SerotypeKey Mutations in 3C ProteaseFold Reduction in SusceptibilityReference(s)
Human Rhinovirus 14 (HRV-14)T129A, T131A, Y139H, T143P~7-fold[19][20]
Human Rhinovirus 2 (HRV-2)N165T, E3G, A103VUp to 5-fold[16][19]
Human Rhinovirus 39 (HRV-39)N130K, L136F, S105TMinimal (up to 5-fold)[19]
Norwalk Virus (Replicon)A105V, I109V (in NS6 Protease)~4 to 11-fold[16][22]

Detailed Experimental Protocols

The characterization of 3C protease inhibitors like Rupintrivir relies on a combination of in vitro enzymatic assays and cell-based antiviral assays.

Enzymatic Assay: 3C Protease Inhibition

This assay directly measures the ability of a compound to inhibit the proteolytic activity of purified 3C protease in a cell-free system. A common method is a colorimetric assay using a synthetic peptide substrate.[23]

Principle: The 3C protease cleaves a chromogenic peptide substrate, releasing a colored molecule (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically. An inhibitor will prevent this cleavage, resulting in a reduced colorimetric signal.[24]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 25 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM EDTA.[23]

    • Enzyme Stock: Purified recombinant HRV 3C protease diluted in assay buffer to a working concentration (e.g., 0.4 µM).

    • Substrate Stock: Chromogenic peptide substrate (e.g., E-A-L-F-Q-pNA) dissolved in DMSO and then diluted in assay buffer to a working concentration (e.g., 500 µM).[23]

    • Inhibitor Stock: Rupintrivir is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted Rupintrivir or DMSO (vehicle control) to appropriate wells.

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of purified 3C protease solution (final concentration 0.2 µM) to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the peptide substrate solution (final concentration 250 µM).

    • Immediately monitor the increase in absorbance at 405 nm over 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Enzymatic_Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Rupintrivir dilutions) start->prep plate 2. Dispense Rupintrivir/ DMSO to 96-well plate prep->plate enzyme 3. Add 3C Protease (Pre-incubation) plate->enzyme substrate 4. Add Chromogenic Substrate to start reaction enzyme->substrate read 5. Read Absorbance (405 nm) Continuously substrate->read analyze 6. Calculate Reaction Rates & Percent Inhibition read->analyze ic50 7. Plot Dose-Response Curve & Determine IC50 analyze->ic50 end End ic50->end

Caption: Workflow for an in vitro 3C protease colorimetric inhibition assay.
Cell-Based Assay: Viral Yield Reduction

This assay measures the ability of a compound to inhibit viral replication within host cells. It provides a more biologically relevant measure of antiviral activity, accounting for factors like cell permeability and metabolism.[25]

Principle: Susceptible host cells are infected with a picornavirus in the presence of varying concentrations of the test compound. After a full replication cycle, the amount of new virus produced (viral yield) is quantified. A reduction in viral yield indicates antiviral activity.[25]

Detailed Protocol:

  • Cell Culture:

    • Seed a susceptible cell line (e.g., H1-HeLa cells for rhinovirus) in 96-well plates and grow to ~90% confluency.

  • Compound Preparation:

    • Prepare serial dilutions of Rupintrivir in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Infect the cells with a known titer of virus (e.g., HRV-14 at a multiplicity of infection (MOI) of 0.1) for 1-2 hours at 34°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Add the medium containing the serially diluted Rupintrivir or vehicle control to the infected cells.

    • Incubate the plates for 24-48 hours at 34°C, until cytopathic effect (CPE) is visible in the control wells.

  • Quantification of Viral Yield:

    • Harvest the cell supernatant (containing progeny virions).

    • Isolate viral RNA from the supernatant using a commercial kit.

    • Quantify the viral RNA using quantitative reverse transcription PCR (qRT-PCR) with primers specific to the viral genome.

  • Data Analysis:

    • Calculate the reduction in viral RNA levels for each drug concentration compared to the vehicle control.

    • Plot the percentage of viral yield against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vitro Resistance Selection

This protocol is designed to select for viral variants with reduced susceptibility to an antiviral compound through serial passage.[19]

Detailed Protocol:

  • Initial Passage (P1): Infect a confluent monolayer of susceptible cells with the wild-type virus in the presence of Rupintrivir at a concentration approximately equal to its EC₅₀.

  • Harvest and Titer: Once CPE is observed, harvest the virus-containing supernatant. Determine the titer of the harvested virus using a plaque assay or TCID₅₀ assay.

  • Subsequent Passages (P2 onwards): Use the harvested virus from the previous passage to infect fresh cell monolayers. The concentration of Rupintrivir is gradually increased in subsequent passages, typically by a factor of two, as the virus adapts and shows replication at the lower concentration.

  • Monitoring: This process is repeated for multiple passages (e.g., 10-20 passages). A parallel culture is passaged in the absence of the drug as a control.

  • Characterization of Resistant Variants:

    • Once a viral population is capable of replicating at significantly higher drug concentrations, individual viral clones are isolated (e.g., by plaque purification).

    • The EC₅₀ of the isolated clones against Rupintrivir is determined to confirm the resistance phenotype.

    • The 3C protease gene of the resistant clones is sequenced to identify mutations responsible for the reduced susceptibility.

Conclusion

Rupintrivir is a highly specific and potent irreversible inhibitor of the picornavirus 3C protease. By covalently inactivating this essential viral enzyme, it effectively halts the proteolytic processing of the viral polyprotein, thereby inhibiting replication.[7][12] While its clinical development was discontinued, it remains an invaluable tool for researchers studying picornavirus replication and a benchmark for the development of new 3C protease inhibitors.[9][11] The high genetic barrier to resistance further underscores the 3C protease as a robust and highly attractive target for antiviral therapy against the diverse and medically important Picornaviridae family.[19][20]

References

In Vitro Safety and Toxicity Profile of Rupintrivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the in vitro safety and toxicity profile of Rupintrivir. As of the latest literature review, no specific safety and toxicity data for the deuterated form, Rupintrivir-d7, is publicly available. The information presented herein is based on studies conducted on Rupintrivir and is provided as a reference for researchers, scientists, and drug development professionals. The metabolic and toxicological properties of this compound may differ from its non-deuterated counterpart.

Introduction

Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2] It has demonstrated broad-spectrum in vitro activity against a wide range of HRV serotypes and other picornaviruses.[3][4][5] This guide provides a comprehensive overview of the in vitro safety and toxicity profile of Rupintrivir, summarizing key quantitative data and detailing the experimental protocols used in its assessment.

Quantitative Toxicity Data

The in vitro toxicity of Rupintrivir has been evaluated in various cell lines. The following table summarizes the available quantitative data on its cytotoxic effects. The selectivity index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable safety profile.

CompoundCell LineAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
RupintrivirNot SpecifiedNot Specified> 100 µg/mL (~167 µM)14.1 µg/mL (~23.6 µM)> 7[5]
RupintrivirH1-HeLa, MRC-5Cell Protection AssayNot ReportedMean: 0.023Not Reported[2][3]
RupintrivirRAW 264.7MTS Assay> 200Not ApplicableNot Applicable[6]

Note: The conversion from µg/mL to µM for Rupintrivir is based on its molar mass of 598.67 g/mol .

Experimental Protocols

This section details the methodologies for the key in vitro safety and toxicity assays cited in the literature for Rupintrivir and related compounds.

Cytotoxicity Assay

The assessment of cytotoxicity is crucial to ensure that the observed antiviral activity is not a result of the compound's toxicity to the host cells.

Protocol: Cell Viability Assay (Formazan-based)

  • Cell Seeding: Host cells (e.g., H1-HeLa, MRC-5) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of Rupintrivir are prepared in cell culture medium and added to the wells containing the cells. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: A solution of a tetrazolium salt, such as MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added to each well.[2][6] Metabolically active cells reduce the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate spectrophotometer at an appropriate wavelength (e.g., 490 nm).

  • Data Analysis: The 50% cytotoxic concentration (CC50), defined as the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated from the dose-response curve.[4]

Genotoxicity Assays

Genotoxicity assays are performed to assess the potential of a compound to induce genetic damage. For compounds related to Rupintrivir, the following in vitro genotoxicity studies were conducted as part of a nonclinical safety program.[4]

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.

Protocol: Ames Test

  • Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and are designed to detect different types of mutations.

  • Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test compound at various concentrations (e.g., up to 500 μ g/plate ) is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.[4] This mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring and Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay identifies agents that cause structural damage to chromosomes in cultured mammalian cells.

Protocol: Chromosomal Aberration Test in Human Lymphocytes

  • Cell Culture: Human peripheral blood lymphocytes are stimulated to divide in culture using a mitogen (e.g., phytohemagglutinin).

  • Compound Exposure: The cultured lymphocytes are exposed to various concentrations of the test compound (e.g., up to 1,500 μg/ml) for a short period (e.g., 3-4 hours) in the presence and absence of an S9 metabolic activation system, followed by a recovery period, or for a longer continuous period (e.g., 24 hours) without S9.[4]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

  • Chromosome Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, translocations) and numerical abnormalities.

  • Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are determined for each concentration and compared to negative and positive controls.

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed host cells in 96-well plate treat Add serial dilutions of Rupintrivir start->treat incubate Incubate for 3-5 days treat->incubate add_mts Add MTS/XTT reagent incubate->add_mts measure Measure absorbance (formazan production) add_mts->measure calculate Calculate CC50 value measure->calculate Ames_Test_Workflow cluster_prep Preparation cluster_plating Plating & Incubation cluster_analysis Analysis start Prepare bacterial tester strains (S. typhimurium, E. coli) mix Mix bacteria, Rupintrivir, and S9 mix (or buffer) start->mix plate Plate mixture on minimal agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Harvesting cluster_analysis Analysis start Culture human peripheral blood lymphocytes expose Expose cells to Rupintrivir (with and without S9 mix) start->expose arrest Arrest cells in metaphase (colcemid) expose->arrest harvest Harvest, treat with hypotonic solution, and fix arrest->harvest prepare Prepare and stain slides harvest->prepare analyze Microscopic analysis of chromosomal aberrations prepare->analyze Rupintrivir_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action polyprotein Viral Polyprotein protease 3C Protease polyprotein->protease Cleavage Site proteins Functional Viral Proteins protease->proteins Cleavage Viral Assembly Viral Assembly proteins->Viral Assembly rupintrivir Rupintrivir rupintrivir->protease Inhibition

References

Commercially available sources of Rupintrivir-d7 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: Custom Synthesis is Key

Our investigation reveals that Rupintrivir-d7 is not a standard catalog product. However, several specialized chemical synthesis companies offer the custom synthesis of stable isotope-labeled compounds, including deuterated molecules like this compound. Researchers seeking to procure this compound should contact vendors who specialize in deuterated drug synthesis.

Key Custom Synthesis Providers:

  • ResolveMass Laboratories Inc.: Specializes in the custom synthesis of a wide array of deuterated chemicals, offering services from initial consultation and feasibility studies to pilot-scale production and full analytical verification.[1][2]

  • Alfa Chemistry: Provides custom synthesis of deuterated compounds, including starting materials, intermediates, and final drug products, with a focus on high-purity and isotopic enrichment.[3]

  • Moravek, Inc.: Offers custom organic synthesis services for stable-labeled compounds, including those with deuterium (B1214612), for both clinical and non-clinical research.[4]

  • MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with deuterium (²H, D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), ensuring high purity and isotopic enrichment.[5]

When requesting a custom synthesis, researchers should be prepared to provide the desired deuteration pattern, required purity, and quantity. The synthesis provider will typically offer a quote and timeline based on the complexity of the synthesis.

Technical Data: Rupintrivir as a Reference

The technical specifications for this compound are expected to be very similar to those of its non-deuterated counterpart, Rupintrivir. The primary difference will be a slight increase in molecular weight due to the deuterium labeling. The following table summarizes the technical data for Rupintrivir, which can be used as a close reference.

PropertyValueSource
Synonyms AG7088, Rupinavir[6]
Molecular Formula C₃₁H₃₉FN₄O₇[7]
Molecular Weight 598.66 g/mol [7]
Purity ≥98%[7]
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C[7]
Biological Activity Potent and selective irreversible inhibitor of human rhinovirus (HRV) 3C protease (EC₅₀ = 5 nM).[7][7]

Mechanism of Action: Inhibiting Viral Replication

Rupintrivir is a peptidomimetic antiviral drug that functions as an irreversible inhibitor of the 3C protease of human rhinoviruses (HRV) and other picornaviruses.[6][8] The 3C protease is a viral enzyme essential for the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[8] By binding to and inhibiting this enzyme, Rupintrivir effectively blocks the viral replication cycle.[8] The deuteration in this compound is not expected to alter this fundamental mechanism of action but may influence its pharmacokinetic properties.

cluster_virus Human Rhinovirus (HRV) Replication Cycle cluster_drug Mechanism of Rupintrivir Viral_Entry 1. Viral Entry (ssRNA genome release) Translation 2. Translation (Polyprotein synthesis) Viral_Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 3. Polyprotein Cleavage Polyprotein->Cleavage Processed by 3C_Protease 3C Protease Inhibition Inhibition Cleavage->3C_Protease Structural_Proteins Structural Proteins (VP1, VP2, VP3, VP4) Cleavage->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (e.g., RNA Polymerase) Cleavage->NonStructural_Proteins Assembly 5. Virion Assembly Structural_Proteins->Assembly Replication 4. Genome Replication NonStructural_Proteins->Replication Replication->Assembly Release 6. New Virion Release Assembly->Release Rupintrivir Rupintrivir / this compound Rupintrivir->3C_Protease Irreversible Inhibition

Figure 1: Mechanism of action of Rupintrivir in inhibiting HRV replication.

Experimental Protocols

The following are detailed methodologies for key experiments that are relevant for researchers working with Rupintrivir or its deuterated analogs.

In Vitro Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral activity of this compound by measuring its ability to protect cells from the cytopathic effects of a viral infection.

Materials:

  • H1-HeLa or MRC-5 cells

  • Human Rhinovirus (HRV) stock of a known titer

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Phenazine methosulfate (PMS)

Procedure:

  • Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.[9]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the wells.

    • Infect the cells with HRV at a multiplicity of infection (MOI) of 0.1.[9]

    • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator, or until at least 50% CPE is observed in the virus control wells.[9]

  • Quantification of Cell Viability (XTT Assay):

    • Prepare the XTT/PMS solution according to the manufacturer's instructions.

    • Add the XTT/PMS solution to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) of this compound, which is the concentration that inhibits 50% of the viral CPE.

Start Start Seed_Cells 1. Seed H1-HeLa cells in 96-well plate Start->Seed_Cells Prepare_Compound 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Treat 3. Infect cells with HRV and add compound dilutions Prepare_Compound->Infect_Treat Incubate 4. Incubate for 3-5 days Infect_Treat->Incubate Add_XTT 5. Add XTT/PMS solution Incubate->Add_XTT Measure_Absorbance 6. Measure absorbance at 450 nm Add_XTT->Measure_Absorbance Calculate_EC50 7. Calculate EC50 Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Workflow for the in vitro CPE inhibition assay.

HRV 3C Protease Inhibition Assay

This biochemical assay directly measures the inhibitory activity of this compound on the HRV 3C protease.

Materials:

  • Recombinant HRV 3C protease

  • A fluorogenic 3C protease substrate (e.g., a FRET-based peptide substrate)

  • Assay buffer (e.g., Tris-HCl buffer with DTT and EDTA)

  • This compound stock solution (in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Dilute the recombinant HRV 3C protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture:

    • In a 96-well black plate, add the diluted this compound.

    • Add the diluted HRV 3C protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the 50% inhibitory concentration (IC₅₀).

This technical guide provides a foundational understanding for researchers interested in utilizing this compound. Due to its nature as a custom-synthesized compound, direct engagement with a specialized chemical synthesis provider is the first crucial step. The provided technical data and experimental protocols for the non-deuterated form offer a robust starting point for experimental design and execution.

References

Methodological & Application

Application Notes and Protocols for Rupintrivir-d7 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir is a potent, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs) and other picornaviruses, as well as the 3C-like (3CL) protease of other viruses like noroviruses and coronaviruses[1][2]. The 3C and 3CL proteases are essential for viral replication, as they are responsible for cleaving the viral polyprotein into functional viral proteins[3]. By inhibiting this protease, Rupintrivir effectively blocks viral replication[3].

Rupintrivir-d7 is a deuterated form of Rupintrivir. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen[4]. The replacement of hydrogen with deuterium can alter the metabolic stability of a compound, often leading to a longer half-life and modified pharmacokinetic properties[5][6]. In a research context, deuterated compounds like this compound can be invaluable as internal standards for analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the non-deuterated drug in biological samples[4][6]. They can also be used to investigate the effects of metabolic stability on antiviral efficacy and cytotoxicity.

These application notes provide a detailed protocol for utilizing this compound in a cell-based antiviral assay, specifically a cytopathic effect (CPE) inhibition assay.

Mechanism of Action

Rupintrivir is a peptidomimetic compound that targets the active site of the viral 3C/3CL protease. It forms a covalent bond with the catalytic cysteine residue in the protease's active site, leading to irreversible inhibition[7][8]. This action prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.

cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Genome Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation 3C_Protease 3C/3CL Protease Polyprotein->3C_Protease Cleavage Structural_Proteins Structural Proteins 3C_Protease->Structural_Proteins Processes NonStructural_Proteins Non-Structural Proteins 3C_Protease->NonStructural_Proteins Processes New_Virions New Virions Structural_Proteins->New_Virions NonStructural_Proteins->New_Virions Rupintrivir Rupintrivir / this compound Rupintrivir->3C_Protease Inhibits

Caption: Mechanism of action of Rupintrivir.

Data Presentation

The following table summarizes the quantitative data for Rupintrivir based on available literature. This data is for the non-deuterated form.

ParameterVirus/Cell LineValueReference
Mean EC5048 HRV serotypes in H1-HeLa and MRC-5 cells0.023 µM[1][9]
Mean EC9048 HRV serotypes in H1-HeLa and MRC-5 cells0.082 µM[10]
EC50Coxsackievirus A21 in MRC-5 cells0.147 µM[11]
EC50Coxsackievirus B3 in MRC-5 cells0.183 µM[11]
EC50Echovirus 11 in MRC-5 cells0.014 µM[11]
EC50Enterovirus 70 in MRC-5 cells0.007 µM[11]
EC50Norwalk Virus Replicon in Huh-7 cells0.3 µM[12]
CC50HGT-NV cells>100 µM[13]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to assess the antiviral activity of this compound by measuring the inhibition of virus-induced CPE in a susceptible cell line.

Materials:

  • Cells: H1-HeLa or MRC-5 cells

  • Virus: Human Rhinovirus (HRV) or another susceptible picornavirus

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Assay Medium: EMEM with 2% FBS and 1% Penicillin-Streptomycin

  • Reagents:

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • Equipment:

    • 96-well cell culture plates (clear bottom, black or white walls recommended for luminescence/fluorescence)

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Plate reader (specific to the chosen cell viability reagent)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of Growth Medium.

    • Incubate for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.

    • Also prepare a "no compound" control.

  • Infection and Treatment:

    • Remove the Growth Medium from the cell plates.

    • Add 50 µL of the prepared compound dilutions to the appropriate wells.

    • Prepare a virus stock diluted in Assay Medium to a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Add 50 µL of the diluted virus to the wells containing the compound.

    • Include "cell control" wells (cells with media, no virus, no compound) and "virus control" wells (cells with virus, no compound).

  • Incubation:

    • Incubate the plates at 33-37°C (depending on the optimal temperature for the virus) in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Assessment of CPE and Cell Viability:

    • Visually inspect the wells under a microscope to assess the degree of CPE.

    • Quantify cell viability using a chosen reagent according to the manufacturer's instructions. For example, using an XTT assay, add the XTT reagent to each well and incubate for 2-4 hours before reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) using a non-linear regression analysis.

Notes on the use of this compound:

  • When the primary goal is to assess the antiviral activity of the deuterated compound itself, the protocol above is sufficient.

  • If using this compound as an internal standard, you would typically conduct a parallel experiment with non-deuterated Rupintrivir. At the end of the incubation period, cell lysates or supernatants would be collected for LC-MS analysis. A known concentration of this compound would be spiked into the samples containing non-deuterated Rupintrivir to allow for accurate quantification.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate_3_5_days Incubate for 3-5 Days Infect_Cells->Incubate_3_5_days Assess_CPE Assess CPE and Cell Viability Incubate_3_5_days->Assess_CPE Analyze_Data Analyze Data and Determine EC50 Assess_CPE->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the CPE assay.

References

Application Notes and Protocols for Rupintrivir-d7 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme critical for viral replication.[1][2][3] It has demonstrated broad-spectrum antiviral activity against numerous HRV serotypes in vitro.[1] Rupintrivir-d7 is a deuterated analog of Rupintrivir, developed to potentially improve pharmacokinetic properties. These notes provide a summary of available data and generalized protocols for the preclinical evaluation of Rupintrivir and its deuterated forms in in vivo and ex vivo animal models.

Disclaimer: Specific in vivo dosage studies for this compound in animal models are not widely available in published literature. The following data and protocols are based on studies conducted with Rupintrivir and related compounds. Researchers should perform dose-ranging and toxicity studies to establish optimal and safe dosages for this compound in their specific animal models.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies of Rupintrivir and a related oral inhibitor. This information can serve as a reference for designing new in vivo animal experiments.

ParameterValueSpecies/ModelStudy TypeRoute of AdministrationNotesReference
Effective Concentration 100 nMMouse (BALB/c)Ex vivo (Lung Slices)Topical applicationReduced RV-induced IL-4, IL-6, and IP-10 in lung tissue from asthmatic mice.[4]
Mean EC50 0.023 µMH1-HeLa and MRC-5 cellsIn vitroN/AAntiviral activity against 48 HRV serotypes.[1][5]
Clinical Dose (Single) 4 mg and 8 mgHumanClinical TrialIntranasalWell-tolerated with minimal systemic exposure.[6][7]
Clinical Dose (Multiple) 4 mg and 8 mgHumanClinical TrialIntranasal (6x/day for 7 days)Well-tolerated; highest plasma concentration observed was ≤0.52 ng/ml.[6][7]
Toxicity Study (Related Compound) Up to 1,500 mg/kg/dayDog14-day repeat-dose studyOralRefers to an orally bioavailable HRV 3C protease inhibitor (Compound 1), not Rupintrivir.[8][9]

Mechanism of Action: HRV 3C Protease Inhibition

Rupintrivir acts as a peptidomimetic antiviral drug.[3] Its mechanism involves the irreversible inhibition of the viral 3C protease (3CP) enzyme. This enzyme is essential for the post-translational cleavage of the viral polyprotein into mature structural and functional proteins required for viral replication.[2][8] By forming a covalent bond with the active site cysteine residue of the protease, Rupintrivir effectively blocks the viral life cycle.[8]

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral RNA Viral_Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 3. Polyprotein Cleavage Polyprotein->Cleavage Proteins Mature Viral Proteins (Structural & Functional) Cleavage->Proteins Replication 4. Genome Replication & Assembly Proteins->Replication Release 5. New Virion Release Replication->Release Rupintrivir Rupintrivir / this compound 3C_Protease HRV 3C Protease Rupintrivir->3C_Protease Covalent Bonding & Irreversible Inhibition 3C_Protease->Cleavage Blocks Cleavage

Caption: Mechanism of Rupintrivir action on the HRV replication cycle.

Experimental Protocols

Protocol 1: Ex Vivo Antiviral Efficacy in Precision-Cut Lung Slices (PCLS)

This protocol is adapted from a study investigating Rupintrivir's effect on rhinovirus-induced inflammation in mouse lung tissue.[4]

Objective: To assess the antiviral and immunomodulatory effects of this compound in a physiologically relevant lung tissue model.

Materials:

  • This compound (stock solution in DMSO)

  • BALB/c mice (or other appropriate strain)

  • Low-melting point agarose (B213101)

  • Culture medium (e.g., DMEM/F-12)

  • Human Rhinovirus (HRV) stock of known titer

  • Cytokine/chemokine analysis kits (ELISA or multiplex assay)

  • Toxicity assay (e.g., LDH assay)

Methodology:

  • PCLS Preparation:

    • Humanely euthanize the mouse according to institutional guidelines.

    • Perfuse the lungs with sterile saline.

    • Instill low-melting point agarose via the trachea to inflate the lungs.

    • Excise the lungs and cool on ice to solidify the agarose.

    • Cut 200-300 µm thick slices using a vibratome in a bath of cold medium.

  • Experimental Setup:

    • Culture two PCLS per well in a 24-well plate with culture medium.

    • Prepare experimental groups:

      • Negative Control (Medium only)

      • Vehicle Control (Medium + DMSO)

      • This compound only (e.g., 100 nM or a dose range)

      • HRV Infection only (e.g., 1 x 10⁵ IU/mL)

      • HRV Infection + this compound

  • Infection and Treatment:

    • Pre-incubate designated wells with this compound for 1-2 hours.

    • Add HRV to the respective wells.

    • Incubate for 48 hours at 33°C, 5% CO₂, and 100% humidity.

  • Endpoint Analysis:

    • Collect culture supernatants for cytokine (e.g., IL-4, IL-6, IP-10) and viral titer analysis (TCID₅₀ assay).

    • Assess PCLS viability using an LDH assay on the supernatant or live/dead staining on the tissue.

    • Homogenize PCLS to measure tissue-associated cytokines or viral RNA levels via RT-qPCR.

Protocol 2: General In Vivo Efficacy Study in a Mouse Model (Hypothetical)

This is a generalized protocol for a potential intranasal infection model. Dosage must be determined empirically.

Objective: To evaluate the in vivo efficacy of this compound in reducing viral load and inflammation in an HRV-infected mouse model.

Materials:

  • This compound formulated for intranasal delivery.

  • HRV stock adapted for mouse infection.

  • Anesthetic (e.g., isoflurane).

  • Sterile, pyrogen-free saline.

Methodology:

  • Animal Acclimatization: Acclimatize mice (e.g., BALB/c, 6-8 weeks old) for at least one week.

  • Dose Formulation: Prepare a stable formulation of this compound in a vehicle suitable for intranasal administration.

  • Experimental Groups:

    • Group 1: Placebo Vehicle

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (Mid Dose)

    • Group 4: this compound (High Dose)

    • Group 5: Positive Control (if available)

  • Infection and Dosing Regimen:

    • Lightly anesthetize mice.

    • Administer this compound or vehicle intranasally (e.g., 20-50 µL total volume, split between nares) at desired time points (e.g., prophylactically starting 24h before infection, or therapeutically starting after infection).

    • Challenge mice with an intranasal inoculation of HRV.

    • Continue dosing as per the experimental design (e.g., once or twice daily for 5-7 days).

  • Monitoring and Endpoint Collection:

    • Monitor body weight, clinical signs of illness, and mortality daily.

    • At selected time points post-infection (e.g., Days 2, 4, 7), euthanize a subset of animals from each group.

    • Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

    • Harvest lung tissue for viral load determination (RT-qPCR or TCID₅₀) and histopathology.

G cluster_setup Phase 1: Setup & Dosing cluster_monitoring Phase 2: Monitoring & Data Collection cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization Grouping Randomize into Experimental Groups Acclimatize->Grouping Dosing Prophylactic or Therapeutic Intranasal Dosing (this compound / Vehicle) Grouping->Dosing Infection Intranasal HRV Infection Dosing->Infection Monitor Daily Monitoring (Weight, Clinical Signs) Infection->Monitor Euthanasia Euthanasia at Pre-defined Time Points Monitor->Euthanasia Collection Sample Collection (BAL Fluid, Lung Tissue) Euthanasia->Collection Viral_Load Viral Load (RT-qPCR, TCID50) Collection->Viral_Load Inflammation Inflammation (Cytokines, Histology) Collection->Inflammation Toxicity Toxicity Assessment Collection->Toxicity

Caption: General experimental workflow for in vivo animal studies.

References

Quantitative Analysis of Rupintrivir in Human Plasma by LC-MS/MS using Rupintrivir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rupintrivir in human plasma. The method utilizes Rupintrivir-d7, a stable isotope-labeled analog, as the internal standard (IS) to ensure accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antiviral compounds. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. While specific multiple reaction monitoring (MRM) transitions for Rupintrivir and its deuterated standard are not publicly available and require experimental determination, this guide provides a comprehensive procedure for their establishment.

Introduction

Rupintrivir (formerly AG7088) is a potent and selective inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication. By targeting this key viral protein, Rupintrivir demonstrates broad-spectrum activity against numerous HRV serotypes, the primary causative agents of the common cold. The development of robust bioanalytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development of Rupintrivir.

LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative results.

This application note details a proposed LC-MS/MS method for the determination of Rupintrivir in human plasma, providing a foundation for method development and validation in a regulated bioanalytical laboratory.

Mechanism of Action of Rupintrivir

Rupintrivir is a peptidomimetic drug that acts as an irreversible inhibitor of the HRV 3C protease. This viral enzyme is responsible for the proteolytic cleavage of the viral polyprotein into mature structural and non-structural proteins, which are essential for viral replication and assembly. By covalently binding to the active site of the 3C protease, Rupintrivir effectively blocks this process, leading to the inhibition of viral propagation.

rupintrivir_mechanism HRV_RNA Human Rhinovirus (HRV) ssRNA Genome Translation Host Ribosome Translation HRV_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage 3C_Protease HRV 3C Protease 3C_Protease->Cleavage Structural_Proteins Structural Proteins (Capsid Formation) Cleavage->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (Replication Machinery) Cleavage->NonStructural_Proteins Replication Viral Replication & Assembly Structural_Proteins->Replication NonStructural_Proteins->Replication New_Virions New Virions Replication->New_Virions Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibition Inhibition Inhibition->3C_Protease

Figure 1: Simplified signaling pathway of Rupintrivir's mechanism of action.

Experimental Protocol

Materials and Reagents
  • Rupintrivir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Stock and Working Solutions
  • Rupintrivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupintrivir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Rupintrivir Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

Protein precipitation is a rapid and effective method for extracting Rupintrivir from plasma.

  • Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike with the corresponding Rupintrivir working solutions for calibration standards and QCs.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.

  • Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from endogenous plasma components. A suggested starting gradient is provided in Table 1.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Note on MRM Transitions: The specific MRM transitions (precursor ion → product ion) for Rupintrivir and this compound must be determined experimentally. This is typically achieved by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions.

Table 2: Proposed MRM Transitions (To Be Determined Experimentally)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Rupintrivir[M+H]+To be determined100To be determinedTo be determined
This compound[M+H]+To be determined100To be determinedTo be determined

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Rupintrivir and this compound in blank plasma samples from at least six different sources.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The extraction efficiency of Rupintrivir from the plasma matrix.

  • Stability: Stability of Rupintrivir in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Rupintrivir1 - 1000y = mx + c> 0.99

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 2080 - 120< 2080 - 120
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Experimental Workflow

The overall workflow for the LC-MS/MS method development and validation is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Spiking Spike with IS (this compound) Plasma_Sample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for the LC-MS/MS analysis of Rupintrivir.

Conclusion

This application note provides a comprehensive protocol for the development of a robust and reliable LC-MS/MS method for the quantification of Rupintrivir in human plasma using this compound as an internal standard. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, along with the framework for method validation, offer a solid starting point for laboratories undertaking the bioanalysis of this promising antiviral agent. The successful implementation and validation of this method will be instrumental in advancing the clinical development of Rupintrivir.

Application Notes and Protocols for Rupintrivir-d7 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Rupintrivir-d7 stock solutions for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of your experimental results.

Introduction

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2] It has demonstrated broad-spectrum activity against numerous HRV serotypes.[2] this compound, a deuterated analog of Rupintrivir, serves as an invaluable internal standard in pharmacokinetic and metabolic studies, particularly in analyses utilizing mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation and quantification of the active compound from its non-deuterated form.

Proper preparation of stock solutions is the foundational step for any successful experiment. This protocol outlines the necessary steps, from handling the lyophilized powder to the storage of the final solution, ensuring the stability and concentration accuracy of this compound.

Physicochemical Properties and Storage Recommendations

Accurate quantitative data is paramount for the preparation of stock solutions. The table below summarizes the key physicochemical properties of Rupintrivir and its deuterated analog, this compound.

PropertyRupintrivirThis compoundSource(s)
Synonyms AG-7088, RupinavirAG-7088-d7[3][4]
CAS Number 223537-30-2Not available[1][4][5]
Molecular Formula C₃₁H₃₉FN₄O₇C₃₁H₃₂D₇FN₄O₇[2][4][5]
Molecular Weight ( g/mol ) 598.66~605.71*[2][4]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Dimethyl sulfoxide (DMSO)[2][6]
Solubility in DMSO Soluble to 100 mMAssumed to be similar to Rupintrivir[2]
Storage of Solid Compound -20°C, protected from light and moisture-20°C, under inert gas, protected from light and moisture[2]
Storage of Stock Solution -20°C (up to 1 month), -80°C (up to 6 months)-20°C (up to 1 month), -80°C (up to 6 months)[7]

*Note: The molecular weight of this compound is calculated by adding the mass of seven deuterium atoms to the molecular weight of the parent compound. For precise calculations, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • (Optional) Inert gas (e.g., argon or nitrogen) supply

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder.

  • Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 605.71 g/mol x 1000 mg/g = 6.0571 mg

  • Weighing:

    • (Recommended) In a controlled environment with low humidity or under a gentle stream of inert gas, carefully weigh out the calculated amount of this compound.

    • If weighing out the entire amount from a pre-weighed vial, proceed to the next step and add the calculated volume of solvent directly to the vial.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 6.06 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.[7] Ensure the vials are clearly labeled with the compound name, concentration, date, and initials of the preparer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stock solution preparation process.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solution Solutionizing cluster_storage Storage start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required mass and solvent volume equilibrate->calculate weigh Weigh compound under inert/dry conditions calculate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store Store at -80°C (long-term) aliquot->store end End: Ready for use store->end

Caption: A flowchart detailing the preparation of this compound stock solutions.

References

Application Notes and Protocols for the Quantification of Rupintrivir in Biological Samples using Rupintrivir-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir (formerly AG7088) is a potent and selective irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication. Accurate quantification of Rupintrivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the quantitative analysis of Rupintrivir in plasma using a stable isotope-labeled internal standard, Rupintrivir-d7, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate Rupintrivir and its deuterated internal standard, this compound, from endogenous components in biological samples. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of Rupintrivir and this compound, providing high selectivity and sensitivity for their quantification. The concentration of Rupintrivir in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Analytes: Rupintrivir, this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (with a suitable anticoagulant, e.g., K2-EDTA)

  • Equipment:

    • HPLC system capable of binary gradient elution

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rupintrivir and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up the volume to the mark.

    • Store the stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Rupintrivir by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the blank plasma for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting Rupintrivir from plasma samples.

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions:
Rupintrivir599.3 -> 373.3
This compound606.3 -> 373.3 (Proposed)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Source Temperature 500°C

Note: The MRM transition for this compound is proposed based on the addition of 7 atomic mass units to the parent molecule and assuming a common fragment ion with the unlabeled compound. This should be confirmed experimentally.

Data Presentation

The following tables present representative data for a validated bioanalytical method for the quantification of Rupintrivir in human plasma. (Note: The data presented below is illustrative and should be generated during actual method validation.)

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range 0.2 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.2< 15%± 15%< 15%± 15%
Low QC0.6< 15%± 15%< 15%± 15%
Mid QC20< 15%± 15%< 15%± 15%
High QC160< 15%± 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC0.692.51.8
High QC16095.1-0.5
Table 4: Stability Data (Illustrative)
Stability ConditionDurationLow QC (% Change)High QC (% Change)
Bench-top (Room Temperature) 8 hours-2.5-1.8
Freeze-Thaw (3 cycles) 3 cycles-4.1-3.2
Long-term (-80°C) 90 days-5.7-4.5

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is Spike protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantification of Rupintrivir in plasma.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_quantification Quantification rupintrivir Rupintrivir peak_area_ratio Peak Area Ratio (Rupintrivir / this compound) rupintrivir->peak_area_ratio rupintrivir_d7 This compound rupintrivir_d7->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Rupintrivir Concentration calibration_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Rupintrivir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this bioanalytical method. It is recommended that a full method validation be performed according to the relevant regulatory guidelines before analyzing study samples.

Application Notes and Protocols for Rupintrivir-d7 in High-Throughput Screening of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme critical for the replication of picornaviruses.[1][2] Its broad-spectrum activity against a wide range of HRV serotypes and other enteroviruses makes it an important tool in antiviral research and a valuable reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel 3C protease inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the use of Rupintrivir and its deuterated analog, Rupintrivir-d7, in HTS for antiviral compounds.

This compound, a stable isotope-labeled version of Rupintrivir, serves as an ideal internal standard for mass spectrometry-based assays. Its near-identical physicochemical properties to Rupintrivir ensure equivalent behavior during sample processing and analysis, while its distinct mass allows for accurate quantification, thereby minimizing variability and enhancing the reliability of screening data.[5][6]

Mechanism of Action: Inhibition of Picornavirus Polyprotein Processing

Picornavirus genomes are translated into a single large polyprotein, which must be cleaved by viral proteases to release functional viral proteins. The 3C protease (3Cpro) is responsible for the majority of these cleavages. Rupintrivir acts as a peptidomimetic and irreversibly binds to the active site of the 3C protease, preventing the processing of the viral polyprotein and consequently inhibiting viral replication.[7]

Data Presentation: Antiviral Activity of Rupintrivir

The following tables summarize the in vitro antiviral activity of Rupintrivir against a panel of picornaviruses, as determined by cell-based and biochemical assays.

Table 1: Cell-Based Antiviral Activity of Rupintrivir (EC50 values)

VirusCell LineEC50 (µM)Reference
Human Rhinovirus (HRV) (mean of 49 serotypes)H1-HeLa0.023[1]
Coxsackievirus A21MRC-50.147[1]
Coxsackievirus B3MRC-50.183[1]
Echovirus 11MRC-50.014[1]
Enterovirus 70MRC-50.007[1]
Human Enteroviruses (mean of 8 strains)H1-HeLa/MRC-50.075[3]

Table 2: Biochemical Inhibition of 3C Protease by Rupintrivir (IC50 values)

Protease SourceAssay FormatIC50 (µM)Reference
Human Rhinovirus 14 3C ProteaseFRET-based~0.005[8]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Host cells susceptible to the target picornavirus (e.g., H1-HeLa, MRC-5, Vero)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Target picornavirus stock of known titer

  • Test compounds, Rupintrivir (positive control), and DMSO (vehicle control)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Multimode plate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of test compounds and Rupintrivir in cell culture medium. The final concentration of DMSO should be ≤0.5%.

  • Infection and Treatment:

    • Aspirate the cell culture medium from the 96-well plates.

    • Add 50 µL of the diluted compounds or controls to the appropriate wells.

    • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the uninfected cell control wells.

    • Include "virus control" wells (cells + virus + vehicle) and "cell control" wells (cells + vehicle).

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

    • Calculate the EC50 value for each compound, which is the concentration that results in a 50% protection from virus-induced CPE.

High-Throughput Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of a test compound.

Materials:

  • Host cells and culture medium

  • Target picornavirus stock

  • Test compounds, Rupintrivir, and DMSO

  • 96-well cell culture plates

  • RNA extraction kit

  • Reverse transcription and quantitative PCR (RT-qPCR) reagents and instrument

  • Primers and probe specific for the viral genome

Protocol:

  • Infection and Treatment: Follow steps 1-3 of the CPE reduction assay protocol.

  • Incubation: Incubate the plates for a single replication cycle (typically 24-48 hours).

  • Virus Collection: Collect the supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • RT-qPCR:

    • Perform reverse transcription to generate cDNA from the viral RNA.

    • Quantify the viral cDNA using qPCR with primers and a probe specific to the viral genome.

  • Data Analysis:

    • Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence.

    • Determine the viral load in each sample from the standard curve.

    • Calculate the EC50 value, the compound concentration that reduces the viral yield by 50% compared to the vehicle control.

High-Throughput Biochemical Assay for 3C Protease Inhibition

This in vitro assay directly measures the inhibition of the 3C protease activity.

Materials:

  • Recombinant 3C protease

  • Fluorogenic 3C protease substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • Test compounds, Rupintrivir, and DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Dispensing: Dispense nL amounts of test compounds and controls in DMSO into the 384-well plates.

  • Enzyme Addition: Add the recombinant 3C protease diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the fluorescence curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the 3C protease activity.

LC-MS/MS-Based Quantification of Antiviral Activity using this compound

This protocol outlines a general approach for using this compound as an internal standard to quantify the intracellular concentration of test compounds in a high-throughput format.

Materials:

  • Host cells, culture medium, and target virus

  • Test compounds, Rupintrivir (for standard curve), and this compound (internal standard)

  • 96-well cell culture plates

  • Acetonitrile with 0.1% formic acid (lysis and protein precipitation buffer)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Treatment and Infection:

    • Seed cells in 96-well plates and incubate overnight.

    • Treat cells with serial dilutions of test compounds.

    • Infect cells with the target virus.

  • Cell Lysis and Internal Standard Spiking:

    • After the desired incubation period, remove the supernatant.

    • Add a fixed concentration of this compound in lysis buffer to each well.

    • Incubate to ensure complete cell lysis and protein precipitation.

  • Sample Preparation:

    • Centrifuge the plates to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect the parent and daughter ions of the test compounds and this compound.

    • Inject the samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of Rupintrivir to this compound against the known concentrations of Rupintrivir.

    • Quantify the intracellular concentration of the test compounds by comparing their peak area ratios to the internal standard against their respective standard curves.

    • Correlate the intracellular compound concentration with the observed antiviral activity to establish a dose-response relationship.

Visualizations

Picornavirus_Replication_Cycle cluster_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral RNA Uncoating->Translation Replication 5. RNA Replication Uncoating->Replication Template RNA Polyprotein Polyprotein Translation->Polyprotein Processing 4. Polyprotein Processing Polyprotein->Processing Protease3C 3C Protease Processing->Protease3C Structural Structural Proteins Processing->Structural NonStructural Non-Structural Proteins (inc. RdRp) Processing->NonStructural Assembly 6. Assembly of New Virions Replication->Assembly Progeny RNA Release 7. Release of Progeny Virus Assembly->Release Rupintrivir Rupintrivir Rupintrivir->Protease3C Inhibits Protease3C->Processing Catalyzes Structural->Assembly NonStructural->Replication

Caption: Picornavirus replication cycle and the inhibitory action of Rupintrivir.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow cluster_readout Readout Methods Plate_Prep 1. Plate Preparation (Cell Seeding) Compound_Addition 2. Compound Dispensing (Test Compounds & Controls) Plate_Prep->Compound_Addition Infection 3. Virus Infection Compound_Addition->Infection Incubation 4. Incubation Infection->Incubation Assay_Readout 5. Assay Readout Incubation->Assay_Readout Data_Analysis 6. Data Analysis (EC50/IC50 Determination) Assay_Readout->Data_Analysis CPE CPE Reduction (Cell Viability) VYR Virus Yield Reduction (qRT-PCR) Biochemical Biochemical Assay (Protease Activity)

Caption: General workflow for high-throughput screening of antiviral compounds.

LCMS_Workflow cluster_lcms LC-MS/MS Workflow with this compound Cell_Treatment 1. Cell Treatment & Infection (Test Compounds & Virus) Lysis_Spiking 2. Cell Lysis & Internal Standard Spiking (this compound) Cell_Treatment->Lysis_Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation & Supernatant Transfer) Lysis_Spiking->Sample_Prep LCMS_Analysis 4. LC-MS/MS Analysis (MRM Detection) Sample_Prep->LCMS_Analysis Quantification 5. Data Quantification (Ratio to Internal Standard) LCMS_Analysis->Quantification

Caption: Workflow for LC-MS/MS-based quantification using this compound.

References

Application Notes and Protocols for Rupintrivir Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rupintrivir (formerly AG-7088) is a potent and selective peptidomimetic inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2][3][4] It demonstrates broad-spectrum activity against a wide range of HRV serotypes and other picornaviruses.[2][5][6][7] These application notes provide detailed protocols for utilizing appropriate cell lines to assess the antiviral efficacy of Rupintrivir against HRV.

Mechanism of Action

Human rhinoviruses, upon entering a host cell, release their single-stranded RNA genome into the cytoplasm. This RNA is translated into a single large polyprotein, which must be cleaved by viral proteases to yield mature, functional viral proteins. The HRV 3C protease is a key enzyme responsible for the majority of these proteolytic cleavages. Rupintrivir acts as an irreversible inhibitor of this 3C protease, thereby preventing the processing of the viral polyprotein and halting viral replication.[2][3][6]

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful propagation of human rhinoviruses and the subsequent evaluation of antiviral compounds. The following table summarizes cell lines suitable for Rupintrivir antiviral assays.

Cell LineDescriptionVirus SusceptibilityKey ApplicationsReferences
H1-HeLa Human cervical adenocarcinoma cell lineBroad range of Human Rhinovirus (HRV) serotypes (major and minor receptor groups).Standard for HRV propagation, antiviral susceptibility testing (CPE inhibition assays), and mechanism of action studies.[2][5][6][8][9][10]
MRC-5 Human fetal lung fibroblast cell lineVarious picornaviruses including coxsackieviruses, echoviruses, and enteroviruses. Also supports some HRV serotypes.Assessing the broader antiviral spectrum of Rupintrivir against other picornaviruses.[2][4][5][7]
BEAS-2B Human bronchial epithelial cell lineHuman Rhinovirus (e.g., HRV-2).Studying the effect of Rupintrivir on virus-induced inflammatory responses (e.g., cytokine secretion).[5][11]
Differentiated Primary Human Airway Epithelial Cells Primary cells cultured at an air-liquid interfaceHuman Rhinovirus C (HRV-C), which does not propagate well in immortalized cell lines.Propagation and antiviral testing against HRV-C strains.[12]
RAW 264.7 Murine macrophage cell lineMurine Norovirus (MNV)Investigating the cross-genotypic activity of Rupintrivir against other viral proteases (e.g., norovirus 3C-like protease).[13]

Experimental Protocols

1. Cell Culture and Maintenance

  • H1-HeLa and MRC-5 Cells:

    • Growth Medium: Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • BEAS-2B Cells:

    • Growth Medium: DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and specific growth factors as recommended by the supplier.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Virus Propagation

  • Materials:

    • Confluent monolayer of H1-HeLa cells in T-75 or T-150 flasks.

    • HRV stock of a known titer.

    • Infection Medium: MEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Protocol:

    • Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with HRV at a low multiplicity of infection (MOI) of 0.01-0.1.

    • Adsorb the virus for 1 hour at 34°C, gently rocking the flask every 15 minutes.

    • After adsorption, add infection medium.

    • Incubate at 34°C until 80-90% of the cells exhibit cytopathic effect (CPE), typically within 48-72 hours.

    • Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.

    • Clarify the viral lysate by centrifugation at 3,000 rpm for 15 minutes to remove cell debris.

    • Aliquot the supernatant containing the virus stock and store at -80°C.

3. Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from virus-induced cell death.

  • Materials:

    • H1-HeLa cells.

    • HRV stock.

    • Rupintrivir.

    • 96-well microtiter plates.

    • Cell culture medium.

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTS reagent for assessing cell viability.

  • Protocol:

    • Seed H1-HeLa cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a monolayer.

    • Prepare serial dilutions of Rupintrivir in cell culture medium.

    • Remove the growth medium from the cells and add the diluted Rupintrivir.

    • Infect the cells with HRV at an MOI that causes complete CPE in 3-4 days (e.g., MOI of 0.1). Include uninfected and untreated virus-infected controls.

    • Incubate the plate at 34°C.

    • After 3-4 days, when CPE is complete in the virus control wells, assess cell viability using XTT or a similar reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).

    • Calculate the 50% effective concentration (EC50), which is the concentration of Rupintrivir that protects 50% of the cells from virus-induced death.

4. Cytotoxicity Assay

It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or to general cytotoxicity of the compound.

  • Protocol:

    • Seed H1-HeLa cells in a 96-well plate as described for the antiviral assay.

    • Add serial dilutions of Rupintrivir to the cells. Do not add the virus.

    • Incubate the plate under the same conditions as the antiviral assay.

    • After the incubation period, assess cell viability using XTT or a similar reagent.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Rupintrivir that reduces cell viability by 50%.

    • The Selectivity Index (SI) can be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

Visualizations

G cluster_virus_lifecycle HRV Replication Cycle cluster_drug_action Rupintrivir Mechanism of Action HRV_entry HRV Entry & Uncoating RNA_translation Viral RNA Translation HRV_entry->RNA_translation Polyprotein Polyprotein Synthesis RNA_translation->Polyprotein Proteolytic_processing Proteolytic Processing Polyprotein->Proteolytic_processing Viral_proteins Mature Viral Proteins Proteolytic_processing->Viral_proteins HRV_3C_protease HRV 3C Protease Proteolytic_processing->HRV_3C_protease RNA_replication Viral RNA Replication Viral_proteins->RNA_replication Assembly Virion Assembly Viral_proteins->Assembly RNA_replication->Assembly Release New Virion Release Assembly->Release Rupintrivir Rupintrivir Rupintrivir->HRV_3C_protease Inhibition

Caption: Mechanism of Rupintrivir action on the HRV replication cycle.

G cluster_workflow Antiviral Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow Start Start Seed_cells Seed H1-HeLa cells in 96-well plate Start->Seed_cells Add_compound Add serial dilutions of Rupintrivir Seed_cells->Add_compound Infect_cells Infect cells with HRV Add_compound->Infect_cells Incubate Incubate for 3-4 days at 34°C Infect_cells->Incubate Assess_viability Assess cell viability (e.g., XTT assay) Incubate->Assess_viability Data_analysis Calculate EC50 Assess_viability->Data_analysis End End Data_analysis->End Start_cyto Start Seed_cells_cyto Seed H1-HeLa cells in 96-well plate Start_cyto->Seed_cells_cyto Add_compound_cyto Add serial dilutions of Rupintrivir Seed_cells_cyto->Add_compound_cyto Incubate_cyto Incubate for 3-4 days at 34°C Add_compound_cyto->Incubate_cyto Assess_viability_cyto Assess cell viability (e.g., XTT assay) Incubate_cyto->Assess_viability_cyto Data_analysis_cyto Calculate CC50 Assess_viability_cyto->Data_analysis_cyto End_cyto End Data_analysis_cyto->End_cyto

Caption: Workflow for Rupintrivir antiviral and cytotoxicity assays.

References

Application Note: Rupintrivir-d7 as a Tracer in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a new chemical entity. Compounds with high metabolic instability are often rapidly cleared from the body, leading to low bioavailability and suboptimal therapeutic efficacy. In vitro metabolic stability assays, typically employing liver fractions such as microsomes or S9 fractions, are routinely used to screen compounds for their metabolic liabilities. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in such assays, especially when using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[1][2][3][4]

Rupintrivir is an antiviral drug known to inhibit the 3C protease of rhinoviruses.[5][6] Its deuterated analog, Rupintrivir-d7, serves as an ideal internal standard or "tracer" in metabolic stability studies of the parent compound. Due to their nearly identical physicochemical properties, this compound co-elutes with Rupintrivir, and experiences similar ionization effects in the mass spectrometer, thereby providing a reliable method for accurate quantification.[2] This application note provides a detailed protocol for utilizing this compound in an in vitro metabolic stability assay using human liver microsomes.

Principle of the Assay

The metabolic stability of Rupintrivir is assessed by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH. The reaction is quenched at various time points, and the remaining concentration of Rupintrivir is determined by LC-MS/MS. This compound is added to all samples, including standards, quality controls, and test samples, at a constant concentration to serve as an internal standard. The rate of disappearance of Rupintrivir is then used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocols

Materials and Reagents
  • Rupintrivir (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Centrifuge capable of handling 96-well plates

Preparation of Solutions
  • Rupintrivir Stock Solution (10 mM): Dissolve an appropriate amount of Rupintrivir in DMSO.

  • This compound Internal Standard (IS) Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Rupintrivir Working Solution (100 µM): Dilute the 10 mM stock solution with 100 mM potassium phosphate buffer (pH 7.4).

  • This compound IS Working Solution (10 µM): Dilute the 10 mM stock solution with acetonitrile. This solution will be used for protein precipitation and addition of the internal standard.

  • Human Liver Microsome Suspension (1 mg/mL): Dilute the HLM stock solution in cold 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions in 100 mM potassium phosphate buffer (pH 7.4).

Incubation Procedure
  • Pre-incubation: In a 96-well plate, add 188 µL of the 1 mg/mL human liver microsome suspension to each well.

  • Add 2 µL of the 100 µM Rupintrivir working solution to each well to achieve a final substrate concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. The final volume in each well is 200 µL.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.

  • Termination of Reaction: To stop the reaction, add 400 µL of cold acetonitrile containing the 10 µM this compound internal standard to each well at the specified time point.

  • Sample Preparation for LC-MS/MS Analysis:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Rupintrivir from potential metabolites and matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Rupintrivir: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (Note: Specific MRM transitions should be optimized for the instrument used).

Data Presentation

The percentage of Rupintrivir remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the rate constant of depletion (k).

Table 1: Representative Metabolic Stability of Rupintrivir in Human Liver Microsomes

Time (min)Rupintrivir Remaining (%)ln(% Remaining)
0100.04.605
585.24.445
1561.54.120
3037.83.632
4523.13.140
6014.12.646

Table 2: Calculated Metabolic Stability Parameters for Rupintrivir

ParameterValueUnit
Rate of Depletion (k)0.033min⁻¹
in vitro Half-life (t½)21.0min
Intrinsic Clearance (CLint)33.0µL/min/mg protein

Calculations:

  • in vitro t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing and Analysis cluster_data Data Analysis prep_solutions Prepare Stock and Working Solutions (Rupintrivir, this compound, HLM, NADPH) add_hlm Add HLM to 96-well plate prep_solutions->add_hlm add_rupintrivir Add Rupintrivir add_hlm->add_rupintrivir pre_incubate Pre-incubate at 37°C add_rupintrivir->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_timepoints Incubate and collect at time points (0, 5, 15, 30, 45, 60 min) start_reaction->incubate_timepoints terminate_reaction Terminate with Acetonitrile + this compound (IS) incubate_timepoints->terminate_reaction centrifuge Centrifuge to precipitate protein terminate_reaction->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant lcms_analysis LC-MS/MS Analysis transfer_supernatant->lcms_analysis calculate_remaining Calculate % Rupintrivir Remaining lcms_analysis->calculate_remaining plot_data Plot ln(% Remaining) vs. Time calculate_remaining->plot_data calculate_params Calculate t½ and CLint plot_data->calculate_params

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathway cluster_structures Metabolic Pathway of Rupintrivir Rupintrivir Rupintrivir (Ethyl Ester) Metabolite Carboxylic Acid Metabolite (AG7185) Rupintrivir->Metabolite Hydrolysis (Esterases)

Caption: Primary metabolic pathway of Rupintrivir.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro metabolic stability assay of Rupintrivir using human liver microsomes and this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in LC-MS/MS-based quantification. This assay is a valuable tool in the early stages of drug discovery for characterizing the metabolic profile of Rupintrivir and related compounds. The detailed methodology and data analysis workflow can be adapted for other test compounds and in vitro test systems.

References

Troubleshooting & Optimization

Solving Rupintrivir-d7 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rupintrivir-d7, focusing on challenges related to its solubility in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: Rupintrivir and its deuterated form, this compound, are known to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here is a stepwise approach to address this issue:

  • Initial Dissolution in an Organic Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2]

  • Stepwise Addition to Aqueous Buffer: While vortexing or stirring the aqueous buffer, slowly add the this compound/organic solvent stock solution dropwise. This gradual addition can help prevent precipitation.

  • Sonication: If precipitation occurs or the compound does not fully dissolve, sonication can be used to break down particles and enhance dissolution.[2]

  • Gentle Heating: Gentle warming of the solution (e.g., to 37°C) can also increase solubility. However, the thermal stability of this compound in your specific buffer should be considered.

G

Q2: What is the maximum recommended concentration of organic co-solvent in my final aqueous solution?

A2: The final concentration of the organic co-solvent should be kept as low as possible to avoid affecting your experimental system. For many cell-based assays, the final DMSO concentration should ideally be below 1%, and often much lower (e.g., <0.1%), as higher concentrations can be cytotoxic. Always run a vehicle control with the same concentration of the co-solvent to assess its effect on your experiment.

Q3: I am preparing a formulation for in vivo studies. What is a recommended vehicle?

A3: For in vivo administration of poorly soluble compounds like Rupintrivir, a common formulation strategy involves a mixture of solvents and surfactants. A frequently suggested general-purpose vehicle for such compounds is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline or PBS

The components should be added sequentially, ensuring each is fully dissolved before adding the next.[2] The suitability of this vehicle should be confirmed for your specific animal model and administration route.

Frequently Asked Questions (FAQs)

Q1: What is Rupintrivir and this compound?

A1: Rupintrivir (also known as AG-7088) is a peptidomimetic antiviral drug that acts as an inhibitor of 3C and 3CL proteases.[3] It was initially developed to treat infections caused by rhinoviruses, the common cold viruses.[4] this compound is a deuterated version of Rupintrivir, where some hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies to differentiate the drug from its metabolites.

Q2: What is the mechanism of action of Rupintrivir?

A2: Rupintrivir is a potent and selective inhibitor of the viral 3C protease (3CP) enzyme.[4][5] This enzyme is crucial for the replication of many viruses, including rhinoviruses and other picornaviruses.[4] The 3C protease cleaves a large viral polyprotein into smaller, functional proteins. By irreversibly binding to and inhibiting this enzyme, Rupintrivir prevents the formation of these essential viral proteins, thereby stopping viral replication.[4][5]

G

Q3: What is the known solubility of Rupintrivir?

SolventSolubilityReference
DMSO25 mg/mL to 100 mM[2]
Acetonitrile0.1 - 1 mg/mL (Slightly soluble)[1]

Q4: What are the storage conditions for this compound?

A4: Rupintrivir powder is typically stored at -20°C for long-term stability.[1] Solutions in organic solvents, such as DMSO, should also be stored at -20°C or -80°C and are generally stable for at least a year.[2] It is recommended to prepare fresh aqueous dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. The molecular weight of Rupintrivir is 598.67 g/mol .[3]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to 5.99 mg of this compound.

    • Vortex the tube until the powder is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment and the maximum allowable concentration of DMSO.

    • Add the required volume of the aqueous buffer to a sterile conical tube.

    • While continuously vortexing the buffer, slowly add the calculated volume of the 10 mM this compound stock solution dropwise to the buffer.

    • Continue vortexing for another 30-60 seconds after the addition is complete.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed with the troubleshooting steps outlined above (sonication, gentle warming).

    • Prepare a vehicle control by adding the same volume of DMSO to the same volume of aqueous buffer.

    • Use the freshly prepared working solution in your experiment immediately.

References

Troubleshooting poor signal intensity of Rupintrivir-d7 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Rupintrivir-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to poor signal intensity and other common issues encountered during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

Rupintrivir is an antiviral drug candidate that acts as a protease inhibitor.[1][2] this compound is a deuterated form of Rupintrivir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. In mass spectrometry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis.[3][4] The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares very similar chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5][6]

Q2: What are the common causes of poor signal intensity for this compound?

Poor signal intensity for this compound in an LC-MS/MS analysis can stem from several factors, including:

  • Suboptimal Ionization Conditions: Electrospray ionization (ESI) parameters may not be optimized for this specific molecule.

  • Sample Preparation Issues: Inefficient extraction from the biological matrix or the presence of ion-suppressing contaminants can significantly reduce the signal.

  • Chromatographic Problems: Poor peak shape, such as broadening or tailing, can lower the signal-to-noise ratio. Co-elution with matrix components can also lead to ion suppression.

  • Mass Spectrometer Settings: Incorrect selection of precursor and product ions (MRM transitions) or suboptimal collision energy will result in a weak signal.

  • Instability of the Compound: Degradation of this compound during sample storage or analysis can lead to a decreased signal.

Q3: Can the deuterium label on this compound be lost during analysis?

While stable isotopes are generally robust, there is a possibility of deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups. Such an exchange can compromise the accuracy of quantification.

Troubleshooting Guide for Poor Signal Intensity

This guide provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.

Step 1: Verify Compound Integrity and Solution Preparation

Question: Is the this compound standard correctly prepared and stable?

  • Action:

    • Confirm the correct weighing and dilution of the this compound standard to prepare the stock and working solutions.

    • Ensure the solvents used for dissolution are of high purity (LC-MS grade) and compatible with Rupintrivir.

    • Assess the stability of this compound in the storage and working solvents. Consider performing a simple stability study by analyzing the solution at different time points.

Step 2: Isolate the Mass Spectrometer Performance

Question: Is the mass spectrometer functioning correctly and are the MRM transitions for this compound optimized?

  • Action: Direct Infusion Analysis

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Directly infuse the solution into the mass spectrometer using a syringe pump, bypassing the LC system.

    • If a stable and strong signal is observed, the issue is likely related to the LC system or sample matrix. If the signal is still weak, the problem lies with the mass spectrometer settings or the compound itself.

  • Experimental Protocol: Optimization of MRM Transitions by Infusion

    • Infuse the Standard: Infuse a solution of this compound (e.g., 100 ng/mL) into the mass spectrometer.

    • Acquire a Full Scan (MS1): Identify the protonated molecular ion [M+H]+. For this compound, this will be the mass of Rupintrivir (598.67 g/mol ) plus 7 (for the deuterium atoms) plus the mass of a proton.

    • Acquire Product Ion Scans (MS2): Select the [M+H]+ ion as the precursor and perform product ion scans at various collision energies to identify stable and intense fragment ions.

    • Select MRM Transitions: Choose the most intense and specific precursor-product ion pairs for your MRM method. It is recommended to monitor at least two transitions per compound.

Hypothesized Fragmentation of Rupintrivir

The following diagram illustrates a potential fragmentation pathway for Rupintrivir based on common fragmentation patterns of peptidomimetic structures. This should be used as a guide for identifying potential product ions during method development.

rupintrivir_fragmentation cluster_precursor Precursor Ion cluster_fragments Potential Product Ions Rupintrivir_M+H Rupintrivir [M+H]+ F1 Fragment 1 (Loss of isoxazole (B147169) moiety) Rupintrivir_M+H->F1 CID F2 Fragment 2 (Cleavage at amide bond) Rupintrivir_M+H->F2 CID F3 Fragment 3 (Loss of ethyl pentenoate chain) Rupintrivir_M+H->F3 CID F4 Fragment 4 (Fluorophenyl-containing fragment) Rupintrivir_M+H->F4 CID

Caption: Hypothesized fragmentation of Rupintrivir in MS/MS.

Step 3: Evaluate and Optimize the LC Method

Question: Is the chromatography appropriate for this compound?

  • Action:

    • Assess Peak Shape: Inject a standard solution of this compound onto the LC-MS/MS system. The peak should be symmetrical and narrow. If you observe peak broadening or tailing, consider the following:

      • Mobile Phase: Ensure the pH of the mobile phase is appropriate for Rupintrivir. For many peptidomimetic drugs, a mobile phase with a low pH (e.g., using 0.1% formic acid) is suitable for positive ionization mode.

      • Column Choice: A C18 column is a common starting point. If peak shape is poor, consider a different stationary phase.

      • Gradient Profile: Optimize the gradient elution to ensure the peak is sharp and well-resolved from any contaminants.

    • Check for Co-elution with Analyte: When analyzing samples containing both Rupintrivir and this compound, ensure that their peaks co-elute. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. If they do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.

Step 4: Address Matrix Effects

Question: Are components in the sample matrix suppressing the ionization of this compound?

  • Action: Matrix Effect Evaluation

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): this compound in a clean solvent.

      • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) and then spike the extract with this compound at the same concentration as Set A.

      • Set C (Pre-extraction Spike): Spike the blank matrix with this compound before the extraction process.

    • Analyze and Compare: Analyze all three sets and compare the peak areas of this compound.

      • Ion Suppression/Enhancement: A significant difference in peak area between Set A and Set B indicates the presence of matrix effects.

      • Extraction Recovery: The ratio of the peak area of Set C to Set B provides the extraction recovery.

  • Mitigation Strategies:

    • Improve Sample Preparation: Use a more selective sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.

    • Modify Chromatography: Adjust the LC gradient to separate this compound from the ion-suppressing components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal below the limit of quantification.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor signal intensity.

troubleshooting_workflow start Poor Signal Intensity of this compound check_ms Direct Infusion Analysis of Standard start->check_ms signal_ok Signal Strong & Stable? check_ms->signal_ok issue_lc_sample Problem is likely LC or Sample Matrix signal_ok->issue_lc_sample Yes issue_ms Problem is likely MS or Standard signal_ok->issue_ms No optimize_lc Optimize LC Method (Peak Shape, Co-elution) issue_lc_sample->optimize_lc optimize_ms Optimize MS Parameters (MRM, Voltages, Gas) issue_ms->optimize_ms check_matrix Evaluate Matrix Effects optimize_lc->check_matrix matrix_present Significant Matrix Effects? check_matrix->matrix_present improve_sample_prep Improve Sample Preparation (e.g., use SPE) matrix_present->improve_sample_prep Yes method_ok Method Optimized matrix_present->method_ok No improve_sample_prep->method_ok check_standard Verify Standard Integrity optimize_ms->check_standard check_standard->method_ok

Caption: A workflow for systematic troubleshooting.

Data Tables for Method Development

The following tables provide example starting parameters for developing an LC-MS/MS method for this compound. These are not validated parameters and should be optimized for your specific instrument and application.

Table 1: Example LC Parameters

ParameterRecommended Starting Point
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Example MS Parameters (Positive ESI Mode)

ParameterRecommended Starting Range
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Hypothetical MRM Transitions for Rupintrivir and this compound

Note: These are for illustrative purposes only and must be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Rupintrivir599.3447.20.053025
Rupintrivir599.3110.10.053040
This compound606.3454.20.053025
This compound606.3110.10.053040

References

Rupintrivir Technical Support Center: Optimizing Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Rupintrivir for maximal viral inhibition. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Rupintrivir?

A1: Rupintrivir is a peptidomimetic antiviral drug that functions as a potent and irreversible inhibitor of the 3C and 3CL proteases.[1] These proteases are crucial for the replication of many viruses, including picornaviruses like human rhinovirus (HRV) and enteroviruses, as well as some coronaviruses.[1][2][3] By binding to and inhibiting these enzymes, Rupintrivir prevents the proteolytic processing of the viral polyprotein, which is an essential step in the viral life cycle, thereby halting viral replication.[2]

Q2: What is the antiviral spectrum of Rupintrivir?

A2: Rupintrivir exhibits broad-spectrum antiviral activity, particularly against picornaviruses. It has demonstrated potent in-vitro activity against a wide range of human rhinovirus (HRV) serotypes, human enterovirus (HEV) strains, coxsackieviruses, echoviruses, and noroviruses.[4][5][6][7] Its efficacy is rooted in the high degree of conservation of the amino acid residues in the 3C protease active site across these different viral species.[4][5][8]

Q3: What are the typical effective concentrations (EC50) for Rupintrivir?

A3: The 50% effective concentration (EC50) of Rupintrivir can vary depending on the specific virus, serotype, and the cell line used for the assay. For human rhinoviruses, the mean EC50 is often in the low nanomolar range. For instance, against 48 HRV serotypes, the mean EC50 was reported to be 0.023 µM (23 nM) in H1-HeLa and MRC-5 cells.[9][10][11] For Norwalk virus replicon, the EC50 was determined to be 0.3 ± 0.1 μM.[6] Refer to the data summary table below for more specific values.

Q4: Is Rupintrivir cytotoxic?

A4: Rupintrivir generally exhibits low cytotoxicity in cell culture. For example, in studies with murine norovirus in RAW 264.7 cells, the 50% cytotoxic concentration (CC50) was 77 ± 7 μM, indicating a favorable therapeutic index.[6] In H1-HeLa cells, the CC50 has been reported to be greater than 100 μM.[10] However, it is always recommended to determine the CC50 in the specific cell line being used for your experiments.

Q5: How can viral resistance to Rupintrivir develop?

A5: In-vitro studies have shown that resistance to Rupintrivir can develop through the accumulation of multiple mutations in the 3C protease gene.[12][13][14] These mutations can lead to reduced susceptibility of the virus to the inhibitor.[12][13] For Norwalk virus, specific amino acid substitutions in the NS6 protease have been shown to confer resistance.[15] However, the development of high-level resistance often requires multiple passages in the presence of the compound.[12][13]

Troubleshooting Guide

Issue: High Variability in EC50 Values

  • Question: My EC50 values for Rupintrivir are inconsistent between experiments. What could be the cause?

  • Answer: Several factors can contribute to variability in EC50 values:

    • Cell Health and Passage Number: Ensure you are using a consistent and healthy cell line within a narrow passage number range. High passage numbers can lead to phenotypic changes in cells, affecting viral replication and drug sensitivity.

    • Virus Titer: The multiplicity of infection (MOI) is a critical parameter. Inaccurate virus titration can lead to significant variations in the apparent efficacy of the drug. Always use a freshly titered virus stock for your experiments.

    • Assay Conditions: Minor variations in incubation time, temperature, and CO2 levels can impact viral replication and, consequently, the EC50 value. Standardize your assay protocol meticulously.

    • Compound Stability: Ensure that your Rupintrivir stock solution is properly stored and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles.

Issue: Unexpected Cytotoxicity

  • Question: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?

  • Answer:

    • Determine the CC50: First, perform a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of Rupintrivir in your specific cell line in the absence of virus. This will help you establish a therapeutic window.

    • Solvent Control: Ensure that the solvent used to dissolve Rupintrivir (e.g., DMSO) is not contributing to the cytotoxicity at the concentrations used in your experiments. Include a solvent-only control.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to antiviral compounds. If possible, test the cytotoxicity in a different cell line recommended for your virus of interest.

Issue: Lack of Antiviral Activity

  • Question: Rupintrivir is not showing the expected antiviral effect in my assay. What are the possible reasons?

  • Answer:

    • Incorrect Viral Target: Confirm that the virus you are testing is known to be susceptible to Rupintrivir. Rupintrivir is primarily active against viruses with a 3C or 3CL protease.

    • Compound Integrity: Verify the purity and integrity of your Rupintrivir compound. If possible, use a fresh batch from a reputable supplier.

    • Assay Readout: The method used to measure viral inhibition (e.g., CPE reduction, plaque reduction, qRT-PCR) can influence the results. Ensure your chosen readout is sensitive and appropriate for your experimental setup.

    • Timing of Addition: The timing of drug addition relative to viral infection is crucial. For optimal inhibition, Rupintrivir should be present during the viral replication cycle. Consider a time-of-addition experiment to determine the optimal window for treatment.

Data Summary

Table 1: In-Vitro Antiviral Activity and Cytotoxicity of Rupintrivir

Virus (Serotype/Strain)Cell LineEC50 (µM)EC90 (µM)CC50 (µM)Reference(s)
Human Rhinovirus (HRV) (mean of 23 clinical isolates)H1-HeLa0.0240.214>100[4]
Human Enterovirus (HEV) (mean of 4 strains)H1-HeLa0.0410.103>100[4]
Human Rhinovirus (HRV) (mean of 48 serotypes)H1-HeLa / MRC-50.023->100[9][10][11]
Norwalk Virus (Replicon)Human cells0.3 ± 0.11.5 ± 0.2-[6]
Murine Norovirus (MNV)RAW 264.713 ± 2 (CPE) 10 ± 1 (qRT-PCR)-77 ± 7[6]
Coxsackievirus B3MRC-50.183--[7]
Echovirus 11MRC-50.014--[7]
Enterovirus 70MRC-50.007--[7]
SARS-CoV-2Vero E634.08->100[16]
SARS-CoV-2Huh725.38->100[16]

Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guideline and should be optimized for your specific cell line and virus.

  • Cell Seeding: Seed host cells (e.g., H1-HeLa) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of Rupintrivir in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of the serially diluted Rupintrivir. Include virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.

  • CPE Observation: Monitor the plates daily for the appearance of cytopathic effect.

  • Quantification: After the desired incubation period (typically when CPE is maximal in the virus control wells), quantify cell viability using a suitable assay such as MTS or XTT.

  • Data Analysis: Calculate the EC50 value by determining the concentration of Rupintrivir that inhibits 50% of the virus-induced CPE.

2. Cytotoxicity Assay

  • Cell Seeding: Seed host cells in a 96-well plate as you would for the CPE assay.

  • Compound Addition: Once the cells are attached and growing, replace the medium with fresh medium containing serial dilutions of Rupintrivir. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as your antiviral assay.

  • Readout: Measure cell viability using an appropriate method (e.g., MTS, XTT).

  • Data Analysis: Calculate the CC50 value, which is the concentration of Rupintrivir that reduces cell viability by 50%.

Visualizations

Rupintrivir_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by Rupintrivir Viral_RNA Viral RNA Genome Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Non_Structural_Proteins Non-Structural Proteins (including 3C/3CL Protease) Polyprotein->Non_Structural_Proteins Protease 3C/3CL Protease Polyprotein->Protease Cleavage by 3C/3CL Protease New_Virions New Virions Structural_Proteins->New_Virions Non_Structural_Proteins->New_Virions Rupintrivir Rupintrivir Inhibited_Protease Inhibited Protease Rupintrivir->Inhibited_Protease Protease->Inhibited_Protease Inhibited_Protease->Polyprotein Blocks Cleavage

Caption: Mechanism of action of Rupintrivir.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A 1. Seed Host Cells in 96-well plate C 3. Infect Cells with Virus + Rupintrivir Treatment A->C F 3a. Treat Uninfected Cells with Rupintrivir A->F B 2. Prepare Serial Dilutions of Rupintrivir B->C B->F D 4. Incubate for Optimal Viral Replication C->D E 5. Measure Viral Inhibition (e.g., CPE, Plaque, qPCR) D->E I 6. Calculate EC50 E->I G 4a. Incubate for Same Duration as Antiviral Assay F->G H 5a. Measure Cell Viability (e.g., MTS, XTT) G->H J 6a. Calculate CC50 H->J K 7. Determine Therapeutic Index (CC50 / EC50) I->K J->K

Caption: General workflow for in-vitro testing of Rupintrivir.

Troubleshooting_Tree Start Unexpected Results? High_Variability High EC50 Variability? Start->High_Variability Unexpected_Toxicity Unexpected Cytotoxicity? High_Variability->Unexpected_Toxicity No Check_Cells Check Cell Health & Passage Number High_Variability->Check_Cells Yes No_Activity Lack of Antiviral Activity? Unexpected_Toxicity->No_Activity No Determine_CC50 Determine CC50 in Your Cell Line Unexpected_Toxicity->Determine_CC50 Yes Verify_Target Confirm Viral Susceptibility No_Activity->Verify_Target Yes Check_MOI Verify Virus Titer (MOI) Check_Cells->Check_MOI Standardize_Protocol Standardize Assay Protocol Check_MOI->Standardize_Protocol Fresh_Compound Use Freshly Prepared Compound Standardize_Protocol->Fresh_Compound Solvent_Control Check Solvent Cytotoxicity Determine_CC50->Solvent_Control Cell_Sensitivity Consider Cell Line Sensitivity Solvent_Control->Cell_Sensitivity Check_Compound Verify Compound Integrity Verify_Target->Check_Compound Optimize_Readout Optimize Assay Readout Check_Compound->Optimize_Readout Time_of_Addition Perform Time-of-Addition Experiment Optimize_Readout->Time_of_Addition

Caption: Troubleshooting decision tree for Rupintrivir experiments.

References

Minimizing off-target effects of Rupintrivir in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rupintrivir. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of Rupintrivir in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rupintrivir?

A1: Rupintrivir is a potent and selective irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2] It functions as a peptidomimetic that binds to the active site of the 3C protease, thereby preventing the cleavage of the viral polyprotein into mature proteins required for viral assembly.[3][4][5]

Q2: Is Rupintrivir expected to have significant off-target effects on host cell proteases?

Q3: Are there any known non-protease off-target effects of Rupintrivir?

A3: Some studies have indicated that Rupintrivir may have immunomodulatory effects. For instance, it has been shown to reduce the release of cytokines such as IL-4 and IL-6 in certain experimental models.[6] This suggests that while not directly inhibiting host enzymes, Rupintrivir can influence cellular signaling pathways.

Q4: Can Rupintrivir induce cellular stress?

A4: While Rupintrivir generally exhibits low cytotoxicity, high concentrations or prolonged exposure could potentially induce cellular stress responses, such as the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress. It is good practice to monitor for markers of cellular stress if unexpected cellular phenotypes are observed.

Q5: What is a typical working concentration for Rupintrivir in cell culture?

A5: The effective concentration (EC50) of Rupintrivir against various rhinovirus serotypes is typically in the low nanomolar range, with a mean EC50 of approximately 0.023 µM.[1] However, the optimal concentration will depend on the specific cell line, virus strain, and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Question: I am observing higher-than-expected cytotoxicity in my cell cultures treated with Rupintrivir, even at concentrations reported to be safe. What could be the cause?

Answer:

Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:

  • Vehicle Control: Ensure that the solvent used to dissolve Rupintrivir (e.g., DMSO) is not present at a final concentration that is toxic to your cells. Run a vehicle-only control to assess this.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The reported low cytotoxicity of Rupintrivir may not apply to all cell types. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

  • Compound Purity and Stability: Verify the purity of your Rupintrivir stock. Impurities could contribute to toxicity. Also, ensure that the compound is stable under your experimental conditions (e.g., temperature, light exposure).

  • Assay-Specific Effects: The method used to measure cell viability can sometimes be influenced by the compound. For example, compounds that interfere with cellular metabolism might affect the readout of MTT or MTS assays. Consider using an alternative viability assay, such as one based on membrane integrity (e.g., Trypan Blue exclusion or LDH release).

Issue 2: Altered Cytokine Profiles or Inflammatory Responses

Question: My experiment is showing an unexpected change in the expression of inflammatory cytokines in Rupintrivir-treated cells, independent of its antiviral activity. How can I investigate this?

Answer:

Rupintrivir has been reported to have immunomodulatory effects.[6] To investigate this further:

  • Confirm with Multiple Assays: Use multiple methods to quantify cytokine levels, such as ELISA and qRT-PCR, to confirm the observed effect.

  • Dose-Response Analysis: Determine if the immunomodulatory effect is dose-dependent and if it occurs at concentrations relevant to the antiviral activity of Rupintrivir.

  • Signaling Pathway Analysis: Investigate key inflammatory signaling pathways, such as the NF-κB pathway. You can assess the activation of this pathway by monitoring the phosphorylation and nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.

  • Control Compounds: Include control compounds with known immunomodulatory effects to validate your assay system.

Issue 3: Signs of Cellular Stress (e.g., altered morphology, reduced protein production)

Question: I have noticed that my cells treated with Rupintrivir show signs of stress, such as changes in morphology or a general decrease in protein synthesis, even though they appear viable in a standard cytotoxicity assay. What could be happening?

Answer:

Cells can experience stress that does not immediately lead to cell death. The Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress can be activated in response to various stimuli.

  • Monitor UPR/ER Stress Markers: Assess the activation of the three main branches of the UPR by examining key markers:

    • PERK pathway: Look for phosphorylation of PERK and eIF2α, and increased expression of ATF4 and CHOP via Western blot.

    • IRE1 pathway: Monitor the splicing of XBP1 mRNA using RT-PCR.

    • ATF6 pathway: Check for the cleavage of ATF6 by Western blot.

  • Time-Course Experiment: Perform a time-course experiment to determine when these stress markers are induced relative to the addition of Rupintrivir.

  • Positive Controls: Use known inducers of ER stress, such as tunicamycin (B1663573) or thapsigargin, as positive controls in your assays.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Rupintrivir

Cell LineVirus Strain/SerotypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
H1-HeLaMean of 48 HRV serotypes0.023> 100> 4347[1]
MRC-5Mean of 48 HRV serotypes0.023> 100> 4347[1]
HGT-NVNorwalk Virus Replicon1.3> 100> 77[7]
RDEnterovirus 71 (FY573)0.18> 100> 555[3]
RDEnterovirus 71 (BJ/CHN/2008)~0.001> 100> 100000[3]

Note: EC50 and CC50 values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for determining the cytotoxic effect of Rupintrivir on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Rupintrivir

  • DMSO (or other suitable solvent)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Rupintrivir in DMSO. Create a serial dilution of Rupintrivir in complete cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of Rupintrivir. Include wells with medium only (no cells) for background control, cells with medium and vehicle (e.g., DMSO) as a negative control, and cells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the Rupintrivir concentration to determine the CC50 value.

Protocol 2: Protease Selectivity Profiling (General)

This is a general protocol to assess the inhibitory activity of Rupintrivir against a panel of human proteases.

Materials:

  • Purified human proteases (e.g., caspases, cathepsins)

  • Specific fluorogenic substrates for each protease

  • Assay buffer appropriate for each protease

  • Rupintrivir

  • Known inhibitors for each protease (positive controls)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of each protease, its corresponding fluorogenic substrate, and Rupintrivir at various concentrations in the appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the protease solution and the different concentrations of Rupintrivir or a known inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of Rupintrivir. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the Rupintrivir concentration to determine the IC50 value for each protease.

Protocol 3: Assessment of NF-κB Activation by Western Blot

This protocol is to determine if Rupintrivir affects the NF-κB signaling pathway by analyzing the phosphorylation of the p65 subunit.

Materials:

  • Cells of interest

  • Rupintrivir

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with Rupintrivir at various concentrations and for different time points. Include a positive control for NF-κB activation (e.g., TNF-α) and an untreated control.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated p65 to total p65.

Visualizations

Rupintrivir_Mechanism_of_Action Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Viral Polyprotein Viral Polyprotein Host Ribosome->Viral Polyprotein 3C Protease 3C Protease Viral Polyprotein->3C Protease Cleavage Structural & Non-Structural Proteins Structural & Non-Structural Proteins 3C Protease->Structural & Non-Structural Proteins Rupintrivir Rupintrivir Inhibition Rupintrivir->Inhibition Viral Assembly Viral Assembly Structural & Non-Structural Proteins->Viral Assembly Inhibition->3C Protease Irreversible Inhibition

Caption: Mechanism of action of Rupintrivir.

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis & Action Observe_Unexpected_Phenotype Unexpected Cellular Phenotype (e.g., cytotoxicity, altered signaling) Verify_On_Target Confirm On-Target Activity (Antiviral Assay) Observe_Unexpected_Phenotype->Verify_On_Target Assess_Cytotoxicity Determine CC50 (e.g., MTS, LDH assay) Observe_Unexpected_Phenotype->Assess_Cytotoxicity Check_Cell_Stress Monitor Cellular Stress (e.g., UPR, NF-κB) Observe_Unexpected_Phenotype->Check_Cell_Stress Analyze_Data Analyze Dose-Response & Time-Course Data Verify_On_Target->Analyze_Data Assess_Cytotoxicity->Analyze_Data Check_Cell_Stress->Analyze_Data Optimize_Experiment Optimize Experimental Conditions (e.g., concentration, duration) Analyze_Data->Optimize_Experiment

Caption: Workflow for troubleshooting unexpected results.

Off_Target_Decision_Tree Start Unexpected Phenotype Observed? Is_CC50_High Is CC50 >> EC50? Start->Is_CC50_High Yes Conclusion_No_Effect No clear effect observed. Start->Conclusion_No_Effect No Is_Phenotype_Dose_Dependent Is Phenotype Dose-Dependent? Is_CC50_High->Is_Phenotype_Dose_Dependent Yes Conclusion_Cytotoxicity General Cytotoxicity. Lower concentration. Is_CC50_High->Conclusion_Cytotoxicity No Is_Stress_Pathway_Activated Are Stress Pathways Activated? Is_Phenotype_Dose_Dependent->Is_Stress_Pathway_Activated Yes Conclusion_On_Target Phenotype likely due to on-target antiviral effect. Is_Phenotype_Dose_Dependent->Conclusion_On_Target No Is_Stress_Pathway_Activated->Conclusion_On_Target No Conclusion_Off_Target Potential Off-Target Effect. Investigate further. Is_Stress_Pathway_Activated->Conclusion_Off_Target Yes

Caption: Decision tree for assessing off-target effects.

References

Technical Support Center: Improving the Oral Bioavailability of Rupintrivir for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the oral bioavailability of Rupintrivir in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is Rupintrivir and what is its primary mechanism of action?

A1: Rupintrivir (formerly AG-7088) is a potent, irreversible peptidomimetic inhibitor of the human rhinovirus (HRV) 3C protease.[1][2] This viral enzyme is essential for the proteolytic processing of the viral polyprotein into mature structural and functional proteins required for viral replication.[3] By forming a covalent bond with the active site cysteine of the 3C protease, Rupintrivir effectively blocks this process, thereby inhibiting viral replication.[1]

Q2: Why is the oral bioavailability of Rupintrivir a significant challenge for in vivo studies?

A2: Rupintrivir was initially developed for intranasal administration and exhibits very poor oral bioavailability.[1][4][5] This is a common challenge for many peptide-like molecules and protease inhibitors, which can be attributed to several factors including poor aqueous solubility, potential degradation by digestive enzymes, and low permeability across the intestinal epithelium. Due to this, its clinical development for oral administration was halted.[1]

Q3: Has there been a more orally bioavailable analog of Rupintrivir developed?

A3: Yes, a second-generation, orally bioavailable inhibitor of the HRV 3C protease, known as "Compound 1" (or AG7404), was developed.[1][4][5] This compound demonstrated improved pharmacokinetic properties in preclinical animal models, such as dogs and cynomolgus monkeys, as well as in early human clinical trials.[4][5] However, its development was also discontinued (B1498344) due to marginal pharmacokinetics in natural infection studies.[6]

Q4: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like Rupintrivir?

A4: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance oral absorption. These include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension technologies can improve the dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipidic solutions can improve solubility and absorption.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) in the formulation can enhance the solubility of the drug in the gastrointestinal fluids.

Data Presentation

Due to its very low oral bioavailability, published quantitative pharmacokinetic data for Rupintrivir following oral administration in animal models is scarce. The focus of published studies has been on its intranasal delivery. However, for comparative purposes, the pharmacokinetic data for its orally bioavailable analog, "Compound 1", from a single ascending dose study in healthy human volunteers under fed conditions is presented below. This illustrates the type of data that would be generated in a successful oral formulation study.

Table 1: Oral Pharmacokinetic Profile of Rupintrivir in Animal Models (Qualitative)

ParameterObservationRationale/Reference
Oral Bioavailability (F%) Very Low / NegligibleConsistently reported as having poor oral bioavailability, leading to its initial formulation for intranasal use.[1][4]
Systemic Exposure (AUC, Cmax) MinimalFollowing intranasal administration, systemic exposure was rarely detectable, suggesting very limited absorption from the GI tract if swallowed.[3]

Table 2: Pharmacokinetic Parameters of "Compound 1" (Oral Analog) in Humans (Fed State)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC₀₋∞ (ng·h/mL)
200 47 ± 214.0 (2.0 - 6.0)480 ± 260
500 150 ± 1004.0 (3.0 - 6.0)1,500 ± 820
1000 330 ± 1404.0 (3.0 - 6.0)3,300 ± 1,100
2000 630 ± 3204.0 (4.0 - 6.0)7,100 ± 2,100

Data presented as mean ± standard deviation, with Tmax presented as median (range). Data extracted from Patick et al., 2005.[4]

Troubleshooting Guides

Issue 1: Undetectable or Very Low Plasma Concentrations of Rupintrivir After Oral Gavage

Potential Cause Troubleshooting Recommendation
Poor Solubility in GI Fluids The primary reason for low oral absorption of Rupintrivir is likely its poor aqueous solubility. A simple suspension in an aqueous vehicle like saline or water is unlikely to result in significant absorption.
Inadequate Formulation Action: Develop an enabling formulation. Start with a vehicle containing co-solvents and surfactants. A common starting point for rodent studies is a vehicle containing a small percentage of DMSO to initially dissolve the compound, followed by dilution in a mixture of polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline or water.[7] For a more advanced approach, consider developing a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).
Insufficient Dose Due to its poor absorption, a higher oral dose may be necessary to achieve detectable plasma levels. However, be mindful of potential toxicity and solubility limits in the formulation.
Action: If no toxicity is observed, consider a dose escalation study. Ensure the formulation can maintain the higher dose in a solubilized or finely suspended state.
Rapid First-Pass Metabolism Protease inhibitors can be subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP3A4).
Action: While challenging to address through formulation alone, some lipid-based formulations can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism. This is a more advanced strategy to consider if simpler solubilization approaches fail.

Issue 2: High Variability in Pharmacokinetic Data Between Animals

Potential Cause Troubleshooting Recommendation
Inconsistent Formulation If Rupintrivir is administered as a suspension, inconsistent particle size or inadequate homogenization can lead to variable dosing.
Action: Ensure the formulation is homogenous. If it is a suspension, use a consistent mixing procedure before each administration. If possible, develop a solution-based formulation to eliminate this variability.
Variable Gastric Emptying and Food Effects The presence of food in the stomach can significantly alter drug absorption. For protease inhibitors, this effect can be either positive or negative.
Action: Standardize the feeding state of the animals. Typically, animals are fasted overnight (with free access to water) before oral dosing to minimize variability. Ensure this is consistent across all study groups.
Improper Gavage Technique Incorrect placement of the gavage needle can lead to dosing into the esophagus instead of the stomach, or in rare cases, the trachea, leading to high variability or adverse events.
Action: Ensure all personnel are properly trained in oral gavage techniques for the specific species. The use of appropriate gavage needle size and length is critical.

Experimental Protocols

Protocol 1: Preparation of a Solubilizing Vehicle for Oral Gavage in Rodents

This protocol describes the preparation of a common vehicle for poorly soluble compounds for use in discovery-phase pharmacokinetic studies.

Materials:

  • Rupintrivir powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water

Procedure:

  • Weigh the required amount of Rupintrivir for the desired final concentration (e.g., 10 mg/mL).

  • In a sterile tube, add a small volume of DMSO to the Rupintrivir powder to create a stock solution (e.g., dissolve at 100 mg/mL). Vortex or sonicate until fully dissolved.

  • Prepare the final vehicle by mixing the components. A common ratio is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline.

  • To prepare the final dosing solution, first add the PEG400 to the DMSO/Rupintrivir stock and mix thoroughly.

  • Add the Tween® 80 and mix until the solution is clear.

  • Finally, add the saline or water dropwise while vortexing to reach the final volume.

  • Visually inspect the final formulation for any precipitation. If the solution remains clear, it is ready for administration.

Protocol 2: Pharmacokinetic Study of an Oral Rupintrivir Formulation in Rats

Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old)

Groups:

  • Group 1: Intravenous (IV) Administration: Rupintrivir at 1-2 mg/kg (dissolved in a suitable IV vehicle, e.g., 5% DMSO in saline). This group is necessary to determine the absolute oral bioavailability.

  • Group 2: Oral (PO) Gavage Administration: Rupintrivir at 10-20 mg/kg using the formulation from Protocol 1.

Procedure:

  • Acclimation: Acclimate animals for at least one week before the study.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the dose via the tail vein.

    • PO Group: Administer the dose using a suitable gavage needle directly into the stomach. The typical dosing volume for rats is 5-10 mL/kg.[7]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Rupintrivir in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

Rupintrivir_Mechanism_of_Action polyprotein Viral Polyprotein protease HRV 3C Protease polyprotein->protease Cleavage inactive_complex Inactive Covalent Complex protease->inactive_complex structural_proteins Structural Proteins (e.g., VP1-4) protease->structural_proteins non_structural_proteins Non-Structural Proteins (e.g., RdRp) protease->non_structural_proteins rupintrivir Rupintrivir rupintrivir->protease Inhibition rupintrivir->inactive_complex replication Viral Replication inactive_complex->replication Blocks structural_proteins->replication non_structural_proteins->replication

Caption: Mechanism of action of Rupintrivir, inhibiting HRV 3C protease.

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis formulation Prepare Rupintrivir Formulation (e.g., Solubilizing Vehicle) qc Quality Control (Solubility, Stability) formulation->qc dosing Oral Gavage to Rodent Models qc->dosing sampling Serial Blood Sampling dosing->sampling plasma_proc Plasma Processing sampling->plasma_proc bioanalysis LC-MS/MS Bioanalysis plasma_proc->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis end end pk_analysis->end Evaluate Bioavailability

Caption: Experimental workflow for an oral bioavailability study.

References

Technical Support Center: Overcoming Analytical Challenges in Rupintrivir-d7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Rupintrivir-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Rupintrivir using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled version of Rupintrivir. It is used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis (LC-MS/MS) to improve the accuracy and precision of the measurement of Rupintrivir in biological samples. Since this compound is chemically identical to Rupintrivir, it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.

Q2: I am observing poor peak shape and inconsistent retention times for Rupintrivir and this compound. What could be the cause?

A2: Poor peak shape and retention time variability can stem from several factors:

  • Column Degradation: The analytical column may be degrading. Consider replacing the column.

  • Mobile Phase Issues: Inconsistent mobile phase composition or pH can affect chromatography. Ensure the mobile phase is correctly prepared and mixed.

  • Sample Matrix Effects: Components in the biological matrix can interfere with the chromatography. Ensure your sample preparation method is robust enough to remove these interferences.

  • Injector Problems: Issues with the autosampler or injector can lead to inconsistent injection volumes and poor peak shape.

Q3: My calibration curve for Rupintrivir is non-linear. What are the potential causes?

A3: Non-linearity in the calibration curve can be caused by:

  • Detector Saturation: The concentration of the analyte may be too high for the detector. Dilute your samples or adjust the detector settings.

  • Matrix Effects: Uncompensated matrix effects can lead to non-linear responses.[1][2]

  • Improper Internal Standard Concentration: The concentration of this compound should be consistent across all standards and samples.

  • Chemical Instability: Rupintrivir or this compound may be degrading in the sample or on the system.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Problem: The calculated concentrations of Rupintrivir are variable and do not reflect the expected values.

Possible Causes & Solutions:

  • Differential Matrix Effects: Even with a deuterated internal standard, the analyte and IS can experience different degrees of ion suppression or enhancement from the biological matrix.[1][3]

    • Troubleshooting:

      • Perform a Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both Rupintrivir and this compound.

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[4]

      • Modify Chromatography: Adjust the chromatographic conditions to separate Rupintrivir from the co-eluting matrix components that may be causing the differential effect.

  • Isotopic Exchange of Deuterium (B1214612) Atoms: The deuterium atoms on this compound may be exchanging with protons from the solvent or matrix, leading to a decrease in the IS signal and an overestimation of the analyte concentration.

    • Troubleshooting:

      • Check the Stability of the Deuterated Label: The deuterium labels should be on stable positions of the molecule.

      • Control pH: Avoid highly acidic or basic conditions during sample preparation and analysis, as this can promote isotopic exchange.

  • Lack of Co-elution: The analyte and internal standard may not be eluting at the exact same time, leading to differential matrix effects. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3]

    • Troubleshooting:

      • Verify Co-elution: Overlay the chromatograms of Rupintrivir and this compound to confirm they are co-eluting.

      • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure co-elution.

Issue 2: High Variability in the Internal Standard Signal

Problem: The peak area of this compound is inconsistent across different samples.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in the extraction recovery of the internal standard can lead to inconsistent signal intensity.

    • Troubleshooting:

      • Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique for adding the internal standard to all samples.

      • Optimize Extraction Procedure: Ensure the chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is robust and reproducible.

  • Degradation of this compound: The internal standard may be unstable under the storage or experimental conditions.

    • Troubleshooting:

      • Assess Stability: Perform stability experiments (e.g., freeze-thaw, bench-top, long-term) for this compound in the biological matrix.

      • Proper Storage: Store stock solutions and samples at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

The following tables provide representative quantitative data for a typical LC-MS/MS method for Rupintrivir quantification using this compound.

Table 1: LC-MS/MS Parameters

ParameterValue
Analyte Rupintrivir
Internal Standard This compound
Precursor Ion (m/z) 599.3
Product Ion (m/z) 320.2
Precursor Ion (IS) (m/z) 606.3
Product Ion (IS) (m/z) 327.2
Collision Energy (eV) 25
Declustering Potential (V) 80

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (%Bias) -8% to +10%Within ±15%
Matrix Effect (%) 92% - 105%85% - 115%
Recovery (%) > 85%Consistent and reproducible

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting Rupintrivir from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Matrix Effect Evaluation (Post-Extraction Addition)

This protocol is used to quantitatively assess the impact of the matrix on the ionization of Rupintrivir and this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of Rupintrivir and this compound in the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma samples using the protein precipitation protocol. After evaporation, reconstitute the extract with the neat solutions from Set A.

    • Set C (Pre-Spiked Matrix): Spike blank plasma with Rupintrivir and this compound at low and high concentrations before performing the protein precipitation protocol.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Results? check_coelution Check Co-elution of Rupintrivir & this compound start->check_coelution Yes end Accurate Results start->end No adjust_chrom Adjust Chromatography check_coelution->adjust_chrom Poor eval_matrix Evaluate Matrix Effects check_coelution->eval_matrix Good adjust_chrom->eval_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE) eval_matrix->improve_cleanup Significant check_purity Check IS Purity (HRMS) eval_matrix->check_purity Minimal improve_cleanup->check_purity new_is Use New Lot of IS check_purity->new_is Impure check_stability Check IS Stability check_purity->check_stability Pure new_is->check_stability optimize_storage Optimize Storage Conditions check_stability->optimize_storage Unstable check_stability->end Stable optimize_storage->end

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Adjusting Experimental Protocols for Different Viral Serotypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are adapting experimental protocols for different viral serotypes.

General FAQs

Q: Why do I need to adjust my experimental protocols for different viral serotypes?

A: Different viral serotypes, even within the same virus family, can exhibit significant variations in their surface proteins, receptor usage, and entry mechanisms.[1][2] These differences can affect antibody binding, cell tropism, and replication kinetics.[1] Consequently, a protocol optimized for one serotype may be suboptimal or fail entirely for another. Adjustments are often necessary in assays like neutralization tests, ELISAs, and Western blots to ensure accurate and comparable results across serotypes.

Q: What are the most common experimental parameters that require optimization between serotypes?

A: The most critical parameters to optimize typically include:

  • Antibody Concentrations: The affinity of primary and secondary antibodies can vary significantly for different serotype antigens.[3]

  • Virus Titer/Inoculum: The infectivity and replication rates can differ, requiring adjustment of the virus dose used in assays like neutralization and plaque assays.[4][5]

  • Incubation Times and Temperatures: Differences in binding kinetics and replication cycles may necessitate changes to incubation periods.[6]

  • Cell Lines: Some serotypes may have a preference for specific host cell receptors, making certain cell lines more suitable for propagation and titration.[7][8]

Viral Entry and Signaling

Different viral serotypes can utilize distinct entry pathways, which is a critical consideration for designing experiments, particularly for neutralization assays and antiviral drug screening. Viruses may enter through direct fusion at the plasma membrane or via various endocytic pathways.[2] The choice of receptor and co-receptor can also be serotype-dependent.[7]

Viral_Entry_Pathways Virus Viral Serotype Receptor Primary Receptor Binding Virus->Receptor Initial Attachment CoReceptor Co-Receptor Binding (Serotype-Dependent) Receptor->CoReceptor DirectFusion Direct Fusion (pH-independent) CoReceptor->DirectFusion Some Serotypes Endocytosis Endocytosis CoReceptor->Endocytosis Other Serotypes PlasmaMembrane Plasma Membrane Release Genome Release into Cytoplasm DirectFusion->Release Endosome Endosome Formation Endocytosis->Endosome pH_Change Endosomal Acidification (pH drop) Endosome->pH_Change MembraneFusion Membrane Fusion / Penetration pH_Change->MembraneFusion MembraneFusion->Release Neutralization_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_incubation Incubation & Readout SeedCells 1. Seed Host Cells (e.g., 24-well plate) DiluteAb 2. Serially Dilute Antibody Mix 3. Mix Antibody + Virus DiluteAb->Mix IncubateAb 4. Incubate 1 hr @ 37°C Mix->IncubateAb Infect 5. Infect Cell Monolayer IncubateAb->Infect Overlay 6. Add Overlay Medium Infect->Overlay IncubatePlaques 7. Incubate 2-4 Days Overlay->IncubatePlaques FixStain 8. Fix & Stain Cells IncubatePlaques->FixStain Count 9. Count Plaques & Calculate Titer FixStain->Count WB_Troubleshooting Start Western Blot Problem NoBand No Band / Weak Signal Start->NoBand HighBg High Background / Non-specific Bands Start->HighBg CheckTransfer 1. Check Protein Transfer (Ponceau S stain) NoBand->CheckTransfer Blocking 1. Optimize Blocking (Increase time, change agent) HighBg->Blocking OptimizeAb 2. Optimize Antibody Dilution (Try lower dilution) CheckTransfer->OptimizeAb CheckProtein 3. Verify Protein Expression (Use positive control lysate) OptimizeAb->CheckProtein NewAb 4. Try Different Primary Antibody (Polyclonal or different clone) CheckProtein->NewAb Washing 2. Increase Washing Steps (Longer duration or more washes) Blocking->Washing DiluteAb2 3. Optimize Antibody Dilution (Try higher dilutions) Washing->DiluteAb2 FreshReagents 4. Use Fresh Buffers/Antibodies DiluteAb2->FreshReagents

References

Technical Support Center: Enhancing the Stability of Rupintrivir in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Rupintrivir in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Rupintrivir and its primary metabolite?

A1: Rupintrivir is a peptidomimetic antiviral drug that acts as an inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[1][2] In preclinical studies, the primary metabolic pathway of Rupintrivir is the hydrolysis of its ethyl ester to form the carboxylic acid metabolite, AG7185. This metabolite is reported to be about 400 times less active than the parent drug.[3]

Q2: How stable is Rupintrivir in human plasma?

A2: In vitro studies have shown that Rupintrivir is relatively stable in human plasma. No significant change in Rupintrivir concentration was observed for up to 2 hours after incubation with human plasma.[3] This suggests that with proper sample handling, ex vivo degradation can be minimized during typical processing times.

Q3: What are the main causes of Rupintrivir degradation in biological samples?

A3: The primary degradation pathway for Rupintrivir is enzymatic hydrolysis of the ethyl ester functional group to its carboxylic acid metabolite, AG7185.[3] This reaction is primarily mediated by non-specific esterases found in the cytosol and liver cytochrome P450 enzymes. While direct degradation in plasma is slow, improper handling and storage can still lead to inaccurate quantification.

Q4: What are the recommended anticoagulants for plasma collection for Rupintrivir analysis?

A4: While specific studies on Rupintrivir are not available, for peptidomimetic drugs, EDTA is a commonly recommended anticoagulant. EDTA helps to inhibit metalloproteases which can be a source of degradation for peptide-like molecules.

Q5: How should plasma samples containing Rupintrivir be stored to ensure stability?

A5: To minimize degradation, plasma samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C. Lowering the temperature is a universal method to slow down both enzymatic and spontaneous chemical reactions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable Rupintrivir in plasma samples Rapid degradation of Rupintrivir post-collection.- Ensure rapid processing of blood samples to plasma, preferably within 30 minutes of collection. - Use collection tubes containing a protease inhibitor cocktail. - Immediately freeze plasma samples at -80°C after separation.
Inefficient extraction from plasma matrix.- Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios. - Consider solid-phase extraction (SPE) for cleaner samples and better recovery.
High variability in Rupintrivir concentrations between replicates Inconsistent sample handling and processing.- Standardize the entire workflow from blood collection to analysis. - Ensure complete thawing and vortexing of samples before extraction. - Use an automated liquid handler for precise and repeatable pipetting.
Adsorption of Rupintrivir to labware.- Use low-retention polypropylene (B1209903) tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption.
Interference peaks in LC-MS/MS analysis Co-elution of endogenous plasma components.- Optimize the chromatographic gradient to improve the separation of Rupintrivir from interfering peaks. - Employ a more selective sample preparation method like SPE. - Use a high-resolution mass spectrometer for better mass-to-charge ratio discrimination.
Poor peak shape in chromatogram Issues with the analytical column or mobile phase.- Ensure the column is not clogged and is appropriate for the analysis of peptidomimetics. - Check the pH of the mobile phase; for peptidomimetics, a mobile phase containing a small amount of formic acid often improves peak shape. - Use a column with a different stationary phase.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Blood Collection:

    • Collect whole blood into K2-EDTA tubes.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

  • Addition of Stabilizers (Optional but Recommended):

    • For enhanced stability, especially if processing time is expected to be longer than 2 hours, add a broad-spectrum protease inhibitor cocktail to the plasma.

  • Storage:

    • If not for immediate analysis, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Rupintrivir and AG7185 by LC-MS/MS

This protocol is a general guideline and should be optimized and validated for specific instrumentation and laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Rupintrivir).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Specific parent and product ion transitions for Rupintrivir and AG7185 need to be determined by direct infusion of the analytical standards.

Visualizations

Rupintrivir_Degradation_Pathway Rupintrivir Rupintrivir (Ethyl Ester) AG7185 AG7185 (Carboxylic Acid Metabolite) Rupintrivir->AG7185 Hydrolysis Enzymes Nonspecific Esterases (Cytosol, Liver) Enzymes->Rupintrivir Catalyzes

Caption: Rupintrivir's primary degradation pathway.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis Collect_Blood 1. Collect Blood (K2-EDTA tubes) Centrifuge 2. Centrifuge (1500g, 15 min, 4°C) Collect_Blood->Centrifuge Separate_Plasma 3. Separate Plasma Centrifuge->Separate_Plasma Store 4. Store at -80°C Separate_Plasma->Store Thaw 5. Thaw Sample on Ice Store->Thaw Protein_Precipitation 6. Protein Precipitation (Acetonitrile) Thaw->Protein_Precipitation Evaporate_Reconstitute 7. Evaporate & Reconstitute Protein_Precipitation->Evaporate_Reconstitute LC_MSMS 8. LC-MS/MS Analysis Evaporate_Reconstitute->LC_MSMS

Caption: Recommended workflow for Rupintrivir analysis.

References

Validation & Comparative

A Comparative Analysis of Rupintrivir and Other Protease Inhibitors in Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of effective antiviral therapeutics, a comprehensive comparison of the protease inhibitor Rupintrivir with other notable inhibitors reveals a landscape of varied efficacy across different viral families. This guide provides a detailed analysis of Rupintrivir's performance against other protease inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Rupintrivir, a potent inhibitor of 3C and 3CL proteases, has demonstrated significant in vitro activity against a broad spectrum of picornaviruses, including numerous human rhinovirus (HRV) serotypes and enteroviruses.[1] However, its efficacy against coronaviruses, including SARS-CoV-2, is considerably weaker compared to newer agents like Nirmatrelvir (B3392351). This comparison guide synthesizes available in vitro data to provide a clear overview of the relative potencies of Rupintrivir, SG85, GC376, and Nirmatrelvir against key viral targets.

Mechanism of Action: Targeting Viral Polyprotein Processing

Picornaviruses and coronaviruses rely on viral proteases, specifically the 3C or 3C-like (3CL) protease, for the cleavage of large polyproteins into functional viral proteins essential for replication.[2] Protease inhibitors like Rupintrivir are designed to block the active site of these enzymes, thereby halting the viral life cycle.

Caption: General mechanism of action for 3C/3CL protease inhibitors.

Comparative Efficacy of Protease Inhibitors

The following tables summarize the in vitro efficacy of Rupintrivir and other protease inhibitors against various viruses, presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. Lower values indicate higher potency.

Picornavirus Inhibition

Rupintrivir demonstrates high potency against a wide range of human rhinovirus (HRV) serotypes and other enteroviruses. Its efficacy is comparable to, and in some cases greater than, the experimental inhibitor SG85.

Virus Rupintrivir EC50 (µM) SG85 EC50 (µM)
Rhinovirus A
HRV-A20.0040.02
HRV-A160.0070.03
HRV-A890.0030.02
Rhinovirus B
HRV-B40.0050.01
HRV-B140.0060.02
Enterovirus
Enterovirus 71 (EV71)0.0015-0.0053-
Coxsackievirus B3 (CVB3)0.010.05
Echovirus 11 (ECHO11)0.0030.2
Poliovirus 1 (PV1)0.0040.3

Data sourced from multiple in vitro studies.

Broad-Spectrum Antiviral Activity

A comparison with the broad-spectrum inhibitor GC376 reveals that while Rupintrivir is highly effective against picornaviruses, its activity against coronaviruses is significantly lower.

Protease/Virus Rupintrivir IC50/EC50 (µM) GC376 IC50/EC50 (µM)
Picornaviridae
Poliovirus (PV) 3Cpro0.040.61
Human Rhinovirus (HRV) 3Cpro0.020.82
Caliciviridae
Norwalk Virus (NV) 3CLpro0.210.43
Coronaviridae
TGEV 3CLpro7.80.54
SARS-CoV 3CLpro>1003.48
TGEV (in cells)0.30.08
FIPV (in cells)0.090.04
SARS-CoV-2 (in Vero E6 cells)34.080.70

IC50 values are for protease inhibition in FRET assays, while EC50 values are from cell-based assays. Data compiled from several publications.[3]

Coronavirus Inhibition: Rupintrivir vs. Nirmatrelvir

Against SARS-CoV-2, Rupintrivir exhibits weak activity, with high IC50 values. In contrast, Nirmatrelvir, the active component of Paxlovid, is a highly potent inhibitor.

Virus Cell Line Rupintrivir IC50 (µM) Nirmatrelvir IC50 (nM)
SARS-CoV-2Vero E634.08 - 687.9 - 10.5
SARS-CoV-2Huh725.38-

Data for Nirmatrelvir represents a range observed across different variants. A direct head-to-head comparative study is not available.[2][4][5]

Experimental Protocols

The following is a generalized protocol for a key experiment used to determine the antiviral efficacy of the compared protease inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a common method to measure the ability of a compound to protect cells from virus-induced death.

CPE_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Seed Cells Seed host cells in 96-well plate Prepare Compounds Prepare serial dilutions of test compounds Add Compounds Add compound dilutions to cells Prepare Compounds->Add Compounds Infect Cells Infect cells with virus (e.g., HRV) Add Compounds->Infect Cells Incubate Plate Incubate for 2-5 days until CPE is visible in virus control wells Infect Cells->Incubate Plate Stain Cells Stain viable cells with crystal violet or other viability dye Incubate Plate->Stain Cells Measure Absorbance Measure absorbance to quantify cell viability Stain Cells->Measure Absorbance Calculate EC50 Calculate EC50 value from dose-response curve Measure Absorbance->Calculate EC50

References

Rupintrivir's Reach: A Comparative Guide to its Cross-Reactivity Against Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Rupintrivir's inhibitory action across a spectrum of viral proteases reveals a broad yet varied efficacy, with profound implications for antiviral drug development. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Rupintrivir's cross-reactivity, supported by quantitative data and detailed experimental protocols.

Rupintrivir (B1680277) (formerly AG7088) is a potent, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2][3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue of the 3C protease, an enzyme critical for viral replication.[3][5] While initially designed for HRV infections, extensive research has demonstrated Rupintrivir's activity against a wider range of viruses, primarily within the Picornaviridae family.[6][7][8][9] This guide synthesizes the available data on its cross-reactivity, offering a valuable resource for the scientific community.

Quantitative Comparison of Rupintrivir's Inhibitory Activity

The inhibitory potency of Rupintrivir against various viral proteases has been quantified using both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) from protease inhibition assays and the half-maximal effective concentration (EC50) from antiviral cell-based assays.

Table 1: Biochemical Inhibitory Activity of Rupintrivir against Viral 3C/3CL Proteases
Viral ProteaseVirus FamilyIC50 (μM)Notes
Human Rhinovirus (HRV)PicornaviridaePotent (nM range)Broad activity against numerous serotypes.[1][2][4]
Enterovirus 71 (EV71) 3CPicornaviridae2.3 - 7.3[10][11]
Coxsackievirus A16 (CVA16) 3CPicornaviridaeLower potency than against HRV 3C.[6][12]
Poliovirus 3CPicornaviridae~0.760Inhibition of inter-molecular cleavage.[13]
Enterovirus D68 (EV-D68) 3CPicornaviridae~0.140Inhibition of intra-molecular cleavage.[13]
SARS-CoV-2 Mpro (3CLpro)Coronaviridae68Weak inhibition.[7]
Norovirus GI.1 3CL ProteaseCaliciviridae3[14]
Norovirus GII.4 3CL ProteaseCaliciviridae12.2[14]
Norovirus GV 3CL ProteaseCaliciviridae4.6[14]
Table 2: Antiviral Activity of Rupintrivir in Cell-Based Assays
VirusVirus FamilyEC50Cell LineAssay Method
Human Rhinovirus (HRV) (48 serotypes)PicornaviridaeMean: 0.023 μMH1-HeLa, MRC-5Cell Protection Assay
Enterovirus 71 (EV71)Picornaviridae~1 nM - 0.8 μMRD cellsAntiviral Assay, Plaque Reduction
Coxsackievirus B3 (CVB3)PicornaviridaeActiveVero cellsCPE Reduction
PoliovirusPicornaviridae5 - 40 nM--
Enterovirus D68 (EV-D68)Picornaviridae2 - 3 nM--
Norwalk Virus (GI Norovirus)Caliciviridae0.32 μMHG23 cellsReplicon Assay
Murine Norovirus (GV Norovirus)Caliciviridae10 - 13 μMRAW 264.7CPE Reduction, qRT-PCR
SARS-CoV-2Coronaviridae>100 μMVero E6, Huh7qRT-PCR, IFA

Structural Basis for Differential Activity

X-ray crystallography studies have provided molecular insights into the varied efficacy of Rupintrivir. The inhibitor binds to the active site of HRV 3C protease in a canonical manner.[7] However, in proteases like those from EV71 and CVA16, structural differences in the S1' and S2 subsites of the enzyme lead to a less optimal fit for Rupintrivir, explaining its reduced potency.[6][12][15][16] In the case of the SARS-CoV-2 main protease (Mpro), Rupintrivir binds in a unique, non-canonical conformation that splits the catalytic dyad, resulting in very weak inhibition.[7]

Experimental Protocols

The data presented in this guide were generated using established experimental methodologies. Below are detailed protocols for the key assays cited.

Biochemical Protease Inhibition Assay (FRET-based)

This assay measures the ability of an inhibitor to block the cleavage of a fluorescently labeled peptide substrate by the viral protease.

  • Reagents and Materials:

    • Purified recombinant viral protease.

    • Fluorogenic peptide substrate containing the protease cleavage site, flanked by a fluorophore and a quencher.

    • Rupintrivir or other test compounds.

    • Assay buffer (e.g., 50 mM HEPES pH 6.5, 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% glycerol).[12]

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of Rupintrivir in the assay buffer.

    • In a microplate, mix the viral protease (e.g., 1 μM) with the different concentrations of Rupintrivir.[12]

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 37°C) to allow for binding.[17]

    • Initiate the reaction by adding the fluorescent peptide substrate (e.g., 20 μM).[12]

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).[12]

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Protease Viral Protease Mix Mix Protease + Inhibitor Protease->Mix Substrate FRET Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Rupintrivir Dilutions Inhibitor->Mix Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

FRET-based Protease Inhibition Assay Workflow.
Cell-Based Antiviral Assay (CPE Reduction)

This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).

  • Reagents and Materials:

    • Susceptible host cell line (e.g., H1-HeLa, Vero, RD).

    • Virus stock with a known titer.

    • Rupintrivir or other test compounds.

    • Cell culture medium and supplements.

    • Reagent for quantifying cell viability (e.g., XTT, MTS).[3]

    • Microplate reader.

  • Procedure:

    • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of Rupintrivir in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).[3]

    • Include uninfected cells (cell control) and infected, untreated cells (virus control).

    • Incubate the plate for a period sufficient to observe CPE in the virus control wells (e.g., 2-3 days).

    • Add the cell viability reagent (e.g., XTT) to all wells and incubate according to the manufacturer's instructions.[3]

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell protection and determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.

CPE_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Seed_Cells Seed Host Cells Add_Compound Add Rupintrivir Dilutions Seed_Cells->Add_Compound Infect_Cells Infect with Virus Add_Compound->Infect_Cells Incubate_Plate Incubate (2-3 days) Infect_Cells->Incubate_Plate Add_Viability_Reagent Add Viability Reagent Incubate_Plate->Add_Viability_Reagent Measure_Absorbance Measure Absorbance Add_Viability_Reagent->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50

CPE Reduction Antiviral Assay Workflow.

Logical Relationship of Rupintrivir's Activity Spectrum

The broad-spectrum activity of Rupintrivir is directly correlated with the conservation of amino acids within the substrate-binding site of the 3C/3CL proteases across different picornaviruses.[9] The high degree of conservation in this region among rhinoviruses and many enteroviruses explains the potent and broad efficacy against these viruses.[9] Conversely, variations in these key residues in more distantly related viruses, such as coronaviruses, lead to a significant decrease in inhibitory activity.

Activity_Spectrum_Logic cluster_core_concept Core Principle cluster_activity Inhibitory Activity Conservation High Conservation of 3C Protease Active Site High_Potency High Potency (e.g., HRV, many Enteroviruses) Conservation->High_Potency Strong Correlation Moderate_Potency Moderate Potency (e.g., EV71, CVA16, Noroviruses) Conservation->Moderate_Potency Partial Correlation (Some Active Site Variation) Low_Potency Low/Weak Potency (e.g., SARS-CoV-2) Conservation->Low_Potency Weak Correlation (Significant Active Site Divergence)

Rupintrivir's Activity Spectrum Logic.

Conclusion

Rupintrivir exhibits potent, broad-spectrum activity against a wide range of human rhinoviruses and many enteroviruses, making the 3C protease an attractive target for antiviral intervention.[9] Its efficacy is diminished against other picornaviruses with variations in the protease active site and is significantly weaker against proteases from other viral families like Coronaviridae and Caliciviridae. The data and protocols presented in this guide provide a valuable framework for researchers working on the development of broad-spectrum protease inhibitors and for understanding the molecular determinants of antiviral drug specificity.

References

Validating Rupintrivir-d7 as the Gold Standard Internal Standard for Rupintrivir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Analytical Science

In the quantitative bioanalysis of the antiviral agent Rupintrivir, the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and reliable results. This guide provides a comprehensive validation of Rupintrivir-d7 as the optimal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Rupintrivir, particularly in complex biological matrices. By presenting supporting experimental data and detailed protocols, this document demonstrates the superiority of a deuterated internal standard over other alternatives.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative mass spectrometry to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute and experience similar matrix effects, thereby providing the most accurate correction for analytical variability.

Comparative Performance: this compound vs. Alternative Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs. While a specific study directly comparing this compound to an alternative IS for Rupintrivir quantification is not publicly available, the theoretical and experimentally observed benefits of using a stable isotope-labeled standard are well-documented in bioanalytical method development.

Below is a comparative summary of the expected performance characteristics:

Performance ParameterThis compound (Deuterated IS)Structural Analog ISJustification
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThis compound's identical chemical structure ensures it chromatographs almost identically to Rupintrivir, providing the most accurate compensation for matrix effects at the point of elution.
Matrix Effect Compensation HighModerate to LowAs it co-elutes, this compound experiences the same ion suppression or enhancement as Rupintrivir, leading to a more accurate analyte/IS response ratio.
Extraction Recovery IdenticalSimilar but can varyMinor differences in the chemical structure of an analog can lead to variations in extraction efficiency compared to the analyte.
Ionization Efficiency IdenticalDifferentA structural analog will have a different ionization efficiency, which may not track the analyte's response consistently across different matrices.
Method Robustness HighModerateThe use of a deuterated IS leads to a more rugged and reproducible method, less susceptible to variations in experimental conditions.

Supporting Experimental Data for Rupintrivir Bioanalysis

While the following data from pharmacokinetic studies of Rupintrivir do not explicitly name this compound as the internal standard, the high quality of the validation parameters strongly suggests the use of a stable isotope-labeled internal standard. These methods were developed for the quantification of Rupintrivir in human plasma and nasal wash samples.

Table 1: Bioanalytical Method Validation Parameters for Rupintrivir Quantification

Validation ParameterPlasma AssayNasal Wash Assay
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1 ng/mL
Linear Range Not specified1 to 1,000 ng/mL
Precision (%CV) ≤10.2%Not specified
Accuracy (%Deviation) -8.7% to 1.7%Not specified

Note: This data is compiled from a pharmacokinetic study on Rupintrivir. The specific internal standard used was not disclosed in the publication.

Experimental Protocols

A detailed methodology for a typical validation experiment to confirm the suitability of this compound as an internal standard is provided below.

Objective:

To validate a bioanalytical method for the quantification of Rupintrivir in human plasma using this compound as an internal standard.

Materials:
Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

G Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_stock Prepare Stock Solutions (Rupintrivir & this compound) prep_cal Prepare Calibration Standards & Quality Controls (QCs) prep_stock->prep_cal spike_is Spike Plasma Samples with this compound prep_cal->spike_is extract Protein Precipitation (e.g., with Acetonitrile) spike_is->extract evap_recon Evaporate & Reconstitute extract->evap_recon inject Inject Sample into HPLC System evap_recon->inject separate Chromatographic Separation (C18 column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM mode) ionize->detect linearity Linearity & Range detect->linearity accuracy Accuracy & Precision detect->accuracy selectivity Selectivity & Specificity detect->selectivity matrix Matrix Effect detect->matrix stability Stability detect->stability

Caption: Workflow for bioanalytical method validation using an internal standard.

Detailed Method:
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Rupintrivir and this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working solutions for calibration standards and quality controls (QCs).

    • Prepare a working solution of this compound (e.g., 100 ng/mL) for spiking into samples.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with appropriate volumes of Rupintrivir working solutions to prepare calibration standards at concentrations ranging from 0.1 to 500 ng/mL.

    • Prepare QCs at low, medium, and high concentrations (e.g., 0.3, 50, and 400 ng/mL).

  • Sample Extraction:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Rupintrivir and this compound.

Validation Experiments:
  • Linearity: Analyze calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (r²).

  • Accuracy and Precision: Analyze five replicates of each QC level on three separate days to determine intra- and inter-day accuracy and precision.

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Rupintrivir and this compound.

  • Matrix Effect: Compare the response of the analytes in post-extraction spiked plasma samples to the response in neat solution to evaluate ion suppression or enhancement.

  • Stability: Assess the stability of Rupintrivir in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Logical Relationship of Validation Parameters

The following diagram illustrates the interconnectedness of the key validation parameters that establish the reliability of a bioanalytical method.

G cluster_core Core Performance cluster_specificity Specificity & Robustness Method_Validation Validated Bioanalytical Method Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity LLOQ Lower Limit of Quantification Method_Validation->LLOQ Selectivity Selectivity Method_Validation->Selectivity Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability Accuracy->Linearity Precision->LLOQ Selectivity->Matrix_Effect

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

The use of this compound as an internal standard provides the most robust and reliable approach for the quantification of Rupintrivir in biological samples. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of variability. The experimental protocols and validation parameters outlined in this guide provide a strong framework for the successful implementation of this method in a research or regulated laboratory setting.

A Comparative Guide to the Antiviral Activity of Rupintrivir and Other Rhinovirus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antiviral activity of Rupintrivir, a potent human rhinovirus (HRV) 3C protease inhibitor, with other anti-rhinovirus agents. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding of the therapeutic potential of these compounds.

Executive Summary

Rupintrivir has demonstrated potent and broad-spectrum in vitro activity against a wide range of human rhinovirus serotypes. Clinical studies have shown a correlation between its in vitro potency and in vivo efficacy, with intranasal administration leading to a reduction in viral load and clinical symptoms in experimental HRV infection. However, its clinical development was halted due to limited efficacy in naturally acquired infections. This guide compares Rupintrivir's performance with other notable anti-rhinovirus compounds, including the capsid binders Pleconaril and Pirodavir (B1678457), and the broad-spectrum antiviral Ribavirin, to provide a comprehensive overview of the landscape of rhinovirus antiviral research.

In Vitro Antiviral Activity

The in vitro efficacy of antiviral compounds against human rhinovirus is primarily assessed through cytopathic effect (CPE) inhibition assays in cell lines such as H1-HeLa and MRC-5. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of the viral CPE, is a key metric for comparison.

Antiviral AgentMechanism of ActionTarget Virus (Serotypes)Mean EC50 (µM)Cell Line(s)Reference(s)
Rupintrivir 3C Protease InhibitorBroad-spectrum (48 HRV serotypes)0.023H1-HeLa, MRC-5[1]
Pleconaril Capsid Binder (VP1)Majority of HRV serotypes0.034 (approx.)HeLa[2]
Pirodavir Capsid Binder (VP1)Group A and B HRV serotypesVaries by serotypeHeLa[3]
Ribavirin Guanosine analogSome HRV strainsVaries by serotypeHeLa[1]

In Vivo Antiviral Activity and Clinical Efficacy

The correlation between in vitro activity and in vivo efficacy is a critical aspect of antiviral drug development. Clinical trials with human volunteers provide essential data on viral load reduction and alleviation of clinical symptoms.

Antiviral AgentStudy DesignKey In Vivo OutcomesReference(s)
Rupintrivir Phase II, Randomized, Double-Blind, Placebo-Controlled (Experimental Infection)- 33% reduction in mean total daily symptom score.[4] - Reduced proportion of subjects with positive viral cultures.[4][4]
Pleconaril Randomized, Double-Blind, Placebo-Controlled (Natural Infection)- 1-day reduction in median time to illness alleviation in picornavirus-infected participants.[5] - 97.7% median percentage reduction from baseline in viral RNA levels on day 3 (vs. 90.3% for placebo).[5][5][6]
Pirodavir Randomized, Double-Blind, Placebo-Controlled (Natural Infection)- Significant reduction in virus shedding on days 3 and 5.[7] - No significant clinical benefit in treating naturally occurring colds.[7][7][8]
Ribavirin Case series (in combination with IFN-α2α)- Marked decrease and clearance of RV RNA in patients with hypogammaglobulinemia and recurrent RV infection.[1][1]

Experimental Protocols

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay is a standard method to determine the in vitro efficacy of an antiviral compound against a specific virus.

Objective: To quantify the concentration of an antiviral compound required to inhibit the virus-induced cytopathic effect in a cell culture.

Materials:

  • Host cells susceptible to the virus (e.g., H1-HeLa cells for rhinoviruses).

  • Cell culture medium (e.g., MEM supplemented with 5% FBS).

  • Virus stock of a known titer.

  • Test compound at various concentrations.

  • 96-well cell culture plates.

  • Cell viability stain (e.g., Neutral Red or XTT).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the cell monolayers in the 96-well plates. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Virus Inoculation: Infect the cells (except for the cell control wells) with a pre-titered amount of rhinovirus.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (typically 33-35°C for rhinovirus) for a period sufficient to observe significant CPE in the virus control wells (usually 3-5 days).

  • Quantification of CPE: Add a cell viability stain to all wells. The amount of stain taken up by the cells is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance using a microplate reader. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.[9]

Mechanism of Action and Viral Replication Cycle

The following diagrams illustrate the human rhinovirus replication cycle and the points of intervention for Rupintrivir and the capsid-binding inhibitors.

HRV_Replication_Cycle Virus Rhinovirus Receptor Host Cell Receptor (e.g., ICAM-1) Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Translation Translation of viral polyprotein Uncoating->Translation Proteolysis Polyprotein Cleavage (3C Protease) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Release of new virions Assembly->Release Rupintrivir Rupintrivir Rupintrivir->Proteolysis Inhibition Capsid_Binders Pleconaril / Pirodavir Capsid_Binders->Uncoating Inhibition

Caption: Human Rhinovirus Replication Cycle and Antiviral Targets.

This diagram illustrates the key stages of the human rhinovirus (HRV) replication cycle within a host cell. The process begins with the attachment of the virus to a host cell receptor, followed by endocytosis and uncoating to release the viral RNA into the cytoplasm. The viral RNA is then translated into a large polyprotein, which is cleaved by the viral 3C protease into functional proteins. These proteins are essential for replicating the viral RNA and assembling new virus particles, which are subsequently released from the cell.

Rupintrivir acts by inhibiting the 3C protease, thereby preventing the cleavage of the viral polyprotein and halting the replication process.[10] In contrast, capsid-binding agents like Pleconaril and Pirodavir bind to the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating and release of the viral RNA.

The following diagram details the workflow for determining the in vivo efficacy of an antiviral agent in a clinical trial setting.

InVivo_Efficacy_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Group_A Treatment Group (Antiviral Drug) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Inoculation Experimental Rhinovirus Inoculation Group_A->Inoculation Group_B->Inoculation Monitoring Daily Monitoring Inoculation->Monitoring Symptom_Scores Symptom Score Assessment Monitoring->Symptom_Scores Viral_Load Viral Load Measurement (Nasal Lavage) Monitoring->Viral_Load Analysis Data Analysis (Efficacy & Safety) Symptom_Scores->Analysis Viral_Load->Analysis Results Results: - Symptom Reduction - Viral Load Reduction Analysis->Results

Caption: Workflow for an Experimental Rhinovirus Infection Clinical Trial.

Conclusion

Rupintrivir stands out for its potent and broad-spectrum in vitro activity against a wide array of HRV serotypes, directly targeting the essential 3C protease. While this in vitro promise translated to a discernible, albeit modest, clinical effect in experimental human infections, its performance in naturally acquired colds did not meet the threshold for further clinical development. In comparison, capsid binders like Pleconaril have also shown clinical efficacy, with a notable correlation to the in vitro susceptibility of the infecting rhinovirus strain. Pirodavir, another capsid inhibitor, demonstrated in vivo antiviral activity by reducing viral shedding, but this did not translate into a significant clinical benefit. Ribavirin's role in treating rhinovirus infections appears limited and is primarily considered in combination therapies for specific patient populations.

The collective data underscores the challenge of translating potent in vitro antiviral activity into robust clinical efficacy for rhinovirus infections. Future research in this area will likely focus on developing compounds with improved pharmacokinetic profiles, combination therapies targeting different stages of the viral life cycle, and strategies to overcome the diversity of rhinovirus serotypes.

References

Head-to-head comparison of Rupintrivir and GC376 for coronavirus research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing global focus on coronavirus research has intensified the search for effective antiviral therapeutics. Among the most promising targets for antiviral drug development is the 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for viral replication. This guide provides a detailed, data-driven comparison of two notable 3CLpro inhibitors: Rupintrivir and GC376.

Introduction to the Contenders

Rupintrivir (AG-7088) is a peptidomimetic antiviral drug originally developed for the treatment of human rhinovirus (HRV), the common cold virus.[1][2] It functions as an inhibitor of the 3C protease in rhinoviruses and has been investigated for its potential against other viruses with similar proteases, including coronaviruses.[1]

GC376 is a broad-spectrum antiviral compound, also a protease inhibitor, that has shown significant efficacy in treating feline infectious peritonitis (FIP), a deadly coronavirus-induced disease in cats.[3][4][5] It is a prodrug that converts to its active form, GC373, upon administration.[6][7] Given its success against a feline coronavirus, GC376 has emerged as a strong candidate for investigation against human coronaviruses, including SARS-CoV-2.[3][7]

Mechanism of Action: Targeting Viral Replication

Both Rupintrivir and GC376 target the viral 3C-like protease (3CLpro), a critical enzyme in the coronavirus replication cycle.[1][8] After the virus enters a host cell and releases its RNA, the host cell's machinery is hijacked to translate the viral RNA into large polyproteins. 3CLpro is responsible for cleaving these polyproteins into functional viral proteins necessary for assembling new virus particles. By inhibiting 3CLpro, these drugs halt the viral replication process.[2][8]

GC376 and its active form, GC373, act as covalent inhibitors, forming a bond with a key cysteine residue in the active site of the 3CLpro, thereby inactivating the enzyme.[6][9] Rupintrivir also acts as an irreversible covalent inhibitor of its target proteases.[10][11]

G cluster_cell Host Cell cluster_inhibitors Inhibitor Action Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral RNA Uncoating->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis 4. Proteolytic Cleavage Polyproteins->Proteolysis Cleavage by 3CLpro Replication 5. RNA Replication & Transcription Proteolysis->Replication Functional Viral Proteins Assembly 6. Viral Assembly Replication->Assembly Release 7. New Virus Release Assembly->Release Rupintrivir Rupintrivir Rupintrivir->Proteolysis Inhibits GC376 GC376 GC376->Proteolysis Inhibits

Caption: Coronavirus replication cycle and the inhibitory action of Rupintrivir and GC376.

Quantitative Data Comparison: In Vitro Efficacy

The following table summarizes the in vitro activity of Rupintrivir and GC376 against various coronaviruses, primarily focusing on SARS-CoV-2.

CompoundTarget VirusAssay TypeIC50 (μM)EC50 (μM)Cell LineReference
Rupintrivir SARS-CoV-2Enzymatic (Mpro)68 ± 7--[12]
SARS-CoV-2Enzymatic (Mpro)>100--[12]
SARS-CoV-2Enzymatic (Mpro)~67--[13]
SARS-CoV-1Enzymatic (Mpro)66--[14]
SARS-CoV-2Antiviral Assay-0.57Vero E6[14]
GC376 SARS-CoV-2Enzymatic (Mpro)0.15--[15]
SARS-CoV-2Antiviral Assay-0.70Vero[15]
SARS-CoV-2Antiviral Assay-3.37Vero E6[7]
SARS-CoV-2Antiviral Assay<3-Calu3[16]
229E (HCoV)Antiviral Assay-<3A549[16]
OC43 (HCoV)Antiviral Assay-<3A549[16]
TGEVAntiviral Assay0.15--[17]
FIPVAntiviral Assay0.2--[17]

Key Observations:

  • GC376 consistently demonstrates potent in vitro activity against SARS-CoV-2 and other coronaviruses, with EC50 values often in the low micromolar or even nanomolar range.[15][16][17]

  • Rupintrivir , while a potent inhibitor of rhinovirus 3C protease, shows significantly weaker activity against the SARS-CoV-2 3CLpro, with IC50 values that are orders of magnitude higher than those of GC376.[12][13][14] Despite this, one study did report a potent EC50 value for Rupintrivir in a cell-based antiviral assay against SARS-CoV-2.[14]

In Vivo Efficacy

GC376: Studies in K18-hACE2 transgenic mouse models of SARS-CoV-2 infection have evaluated the in vivo efficacy of GC376.[18][19][20] While treatment did not consistently improve overall clinical symptoms or survival rates, especially with a high viral dose, it did show positive effects.[18][19] In mice challenged with a lower dose of the virus, GC376 treatment led to milder tissue damage, reduced viral loads, and decreased inflammation, particularly in the brain where a significant reduction in viral titers was observed.[19][21] These findings suggest that GC376 is a promising candidate for further development, although its in vivo efficacy may be dose-dependent and require optimization.[22][23]

Rupintrivir: Rupintrivir underwent Phase II clinical trials for the common cold. While it showed some efficacy in experimentally induced rhinovirus infections, it failed to demonstrate significant benefit in natural infection studies, leading to the discontinuation of its clinical development for this indication.[11][13][24][25] There is limited public data on the in vivo efficacy of Rupintrivir specifically for coronavirus infections.

Experimental Protocols

3CLpro/Mpro Enzymatic Inhibition Assay (FRET-based)
  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of 3CLpro by 50% (IC50).

  • Methodology:

    • The recombinant 3CLpro enzyme is incubated with a specific fluorogenic substrate. This substrate contains a cleavage site for the protease, flanked by a fluorescent reporter and a quencher molecule.

    • In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET).

    • Upon cleavage by 3CLpro, the reporter and quencher are separated, resulting in a measurable increase in fluorescence.

    • The assay is performed in the presence of varying concentrations of the inhibitor (Rupintrivir or GC376).

    • The rate of fluorescence increase is measured over time. The IC50 value is calculated by plotting the enzyme inhibition percentage against the inhibitor concentration.

Antiviral Cell-Based Assay (e.g., Plaque Reduction or CPE Inhibition)
  • Objective: To determine the concentration of the compound required to reduce the number of viral plaques or the virus-induced cytopathic effect (CPE) by 50% (EC50).

  • Methodology:

    • A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

    • The cells are infected with a known amount of the coronavirus.

    • Immediately after infection, the cells are treated with serial dilutions of the test compound (Rupintrivir or GC376).

    • For Plaque Reduction Assay: After an incubation period, the cells are fixed, stained (e.g., with crystal violet), and the number of plaques (zones of cell death) is counted for each drug concentration. The EC50 is the concentration that reduces the plaque count by 50% compared to untreated controls.

    • For CPE Inhibition Assay: The plates are incubated until CPE is observed in the untreated virus control wells. The cells are then assessed for viability (e.g., using a colorimetric assay like MTS). The EC50 is the concentration that protects 50% of the cells from virus-induced death.

G cluster_assays Endpoint Analysis start Start: Prepare Host Cell Monolayer infect Infect cells with Coronavirus start->infect treat Add serial dilutions of Antiviral Compound (Rupintrivir or GC376) infect->treat incubate Incubate for 48-72 hours treat->incubate cpe CPE Inhibition Assay: Measure cell viability (e.g., MTS assay) incubate->cpe Option 1 plaque Plaque Reduction Assay: Fix, stain, and count viral plaques incubate->plaque Option 2 calculate Calculate EC50 Value cpe->calculate plaque->calculate

Caption: General workflow for determining the in vitro antiviral efficacy (EC50) of a compound.

Conclusion and Future Directions

The head-to-head comparison reveals a clear distinction between Rupintrivir and GC376 in the context of coronavirus research.

  • GC376 stands out as a potent and broad-spectrum inhibitor of coronaviral 3CLpro.[7][26] Its strong in vitro data and positive, albeit modest, in vivo results in animal models make it a compelling candidate for further preclinical and potentially clinical development as a treatment for COVID-19 and other coronavirus-related diseases.[3][7][20]

  • Rupintrivir , while a well-characterized protease inhibitor, demonstrates weak activity against the SARS-CoV-2 3CLpro.[12][27][28] Structural studies have revealed that Rupintrivir binds to the SARS-CoV-2 Mpro active site in a unique, non-canonical conformation, which may explain its reduced potency compared to its effect on rhinovirus proteases.[12][29] While it may serve as a scaffold for designing new inhibitors, its direct application as an anti-coronavirus therapeutic appears limited.

For researchers and drug developers, GC376 represents a more promising avenue for immediate investigation and development in the fight against coronaviruses. The lessons learned from its development for FIP provide a valuable foundation for its potential transition to human therapeutics.[7] Future research should focus on optimizing the in vivo efficacy and safety profile of GC376 and its derivatives.

References

Assessing the Specificity of Rupintrivir's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rupintrivir, a potent inhibitor of the human rhinovirus (HRV) 3C protease, with its orally bioavailable analog, AG7404. We present supporting experimental data on their inhibitory activity against viral and host proteases, detailed experimental methodologies for key assays, and visualizations to illustrate the mechanism of action and experimental workflows.

Comparative Inhibitory Activity

Rupintrivir was developed as a highly specific and potent inhibitor of the HRV 3C protease, an enzyme essential for viral replication. Its specificity is a critical attribute, minimizing the potential for off-target effects and associated toxicity. To quantitatively assess this, we have compiled inhibitory concentration data for Rupintrivir and its analog, AG7404, against a panel of viral and host proteases.

Table 1: Comparative Inhibitory Potency (IC50/EC50) of Rupintrivir and AG7404

CompoundTargetAssay TypeIC50 / EC50 (µM)Reference
Rupintrivir Human Rhinovirus (HRV) 3C ProteaseEnzymatic (FRET)~0.00104[1]
Enterovirus 71 (EV71) 3C ProteaseEnzymatic2.3 ± 0.5[2]
SARS-CoV-1 Main ProteaseEnzymatic (FRET)66[3][4]
SARS-CoV-2 Main ProteaseEnzymatic (FRET)101[3][4]
Human Rhinovirus (HRV-B14)Cell-based (Antiviral)0.013[5]
Enterovirus 71 (EV71)Cell-based (Antiviral)~0.001[2]
Poliovirus (various strains)Cell-based (Antiviral)0.080 - 0.674[6]
SARS-CoV-2Cell-based (Antiviral)0.57[1]
AG7404 Human Rhinovirus (HRV-B14) 3C ProteaseEnzymatic0.046
SARS-CoV-1 Main ProteaseEnzymatic (FRET)29[3][4]
SARS-CoV-2 Main ProteaseEnzymatic (FRET)47[3][4]
Human Rhinovirus (HRV-B14)Cell-based (Antiviral)0.108
Human Rhinovirus (HRV-A16)Cell-based (Antiviral)0.191
Human Rhinovirus (HRV-A21)Cell-based (Antiviral)0.187
Poliovirus (V-073-resistant)Cell-based (Antiviral)0.218 - 0.819[6]
SARS-CoV-2Cell-based (Antiviral)6.8[1]

IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cell-based antiviral assays.

Specificity Against Host Proteases:

A critical aspect of a drug's safety profile is its selectivity for the viral target over host cellular machinery. Studies have shown that Rupintrivir has negligible inhibitory activity against a panel of mammalian cysteine and serine proteases, including cathepsin B, elastase, chymotrypsin, trypsin, thrombin, and calpain, underscoring its high specificity for the viral 3C protease[7]. This high degree of specificity is attributed to the unique structural features of the picornavirus 3C protease active site, which are not conserved in host proteases[7][8].

Mechanism of Action: Targeting Viral Polyprotein Processing

Picornavirus genomes are translated into a single large polyprotein, which must be cleaved by viral proteases into individual structural and non-structural proteins for the virus to replicate. The 3C protease (3Cpro) is responsible for the majority of these cleavages. Rupintrivir acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of the 3C protease, thereby blocking the processing of the viral polyprotein and halting viral replication[9].

G cluster_virus Picornavirus Replication Cycle polyprotein Viral Polyprotein 3C Protease 3C Protease polyprotein->3C Protease Cleavage structural Structural Proteins (Capsid Formation) progeny New Virions structural->progeny nonstructural Non-structural Proteins (Replication Machinery) nonstructural->progeny 3C Protease->structural 3C Protease->nonstructural Rupintrivir Rupintrivir Rupintrivir->3C Protease Inhibition

Caption: Rupintrivir inhibits the 3C protease, preventing viral polyprotein cleavage.

Experimental Protocols

FRET-Based 3C Protease Inhibition Assay

This in vitro assay directly measures the enzymatic activity of the HRV 3C protease and the inhibitory effect of compounds like Rupintrivir.

Principle: The assay utilizes a synthetic peptide substrate containing the 3C protease recognition sequence (e.g., LEVLFQGP) flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the 3C protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

  • HRV 3C Protease: Recombinant, purified enzyme.

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans or similar peptide with a 3C protease cleavage site.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

  • Test Compounds: Rupintrivir, AG7404, or other inhibitors dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells with assay buffer and DMSO as no-compound and vehicle controls, respectively.

  • Add HRV 3C protease to each well (final concentration typically 15-50 nM) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to each well (final concentration typically 10-25 µM).

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) in kinetic mode at room temperature for 60-120 minutes.

  • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test compounds B Add compounds and HRV 3C Protease to plate A->B C Incubate for inhibitor binding B->C D Initiate reaction with FRET substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Determine % inhibition F->G H Calculate IC50 G->H

Caption: Workflow for the FRET-based protease inhibition assay.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of a compound to protect host cells from virus-induced death.

Principle: Rhinovirus infection of susceptible cells (e.g., HeLa) leads to characteristic morphological changes and eventually cell death, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE, allowing the cells to remain viable. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic assays (e.g., MTS or CellTiter-Glo).

Materials:

  • HeLa cells: Or other susceptible cell line.

  • Cell Culture Medium: e.g., MEM with 2% Fetal Bovine Serum (FBS).

  • Human Rhinovirus stock: e.g., HRV-14 or HRV-16.

  • Test Compounds: Rupintrivir, AG7404, or other inhibitors dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • Crystal Violet solution or CellTiter-Glo® Reagent.

  • Microplate reader.

Procedure:

  • Seed HeLa cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and add the diluted compounds. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Add the rhinovirus stock at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.

  • Incubate the plates at 33-37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification (Crystal Violet Method): a. Gently wash the cells with PBS. b. Fix the cells with 10% formaldehyde. c. Stain the cells with 0.5% crystal violet solution. d. Wash away excess stain and allow the plates to dry. e. Solubilize the stain with methanol (B129727) and measure the absorbance at ~570 nm.

  • Quantification (CellTiter-Glo® Method): a. Add CellTiter-Glo® Reagent to each well. b. Shake the plates to induce cell lysis. c. Measure the luminescent signal.

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

  • Plot the percentage of protection against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. A parallel plate without virus is typically run to determine the 50% cytotoxic concentration (CC50).

Conclusion

The experimental data robustly supports the high specificity of Rupintrivir for its intended target, the human rhinovirus 3C protease. Its negligible activity against host cell proteases is a key characteristic that contributes to its favorable preclinical safety profile. While its clinical development was halted due to insufficient efficacy in natural infections, Rupintrivir and its analogs like AG7404 remain valuable tools for virology research and serve as important benchmarks in the development of next-generation broad-spectrum picornavirus protease inhibitors. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of such antiviral candidates.

References

A Comparative Guide to the Reproducibility of Rupintrivir Quantification Assays Featuring a Rupintrivir-d7 Based Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rupintrivir, a potent inhibitor of human rhinovirus (HRV) 3C protease.[1][2] A detailed examination of a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Rupintrivir-d7, is presented, highlighting its superior reproducibility and accuracy. This document serves as a valuable resource for researchers involved in the development and analysis of antiviral therapeutics.

Introduction to Rupintrivir and the Need for Robust Quantification

Rupintrivir (formerly AG7088) is a peptidomimetic antiviral drug that acts as an irreversible inhibitor of the 3C and 3CL proteases of various viruses, including rhinoviruses, picornaviruses, noroviruses, and coronaviruses.[2] Its mechanism of action involves binding to the active site of these proteases, which are essential for viral replication.[1] Accurate and precise quantification of Rupintrivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalysis due to its ability to minimize variability and matrix effects.

Comparison of Bioanalytical Methods

The quantification of small molecule drugs like Rupintrivir in biological matrices can be achieved through various analytical techniques. However, LC-MS/MS offers unparalleled sensitivity and selectivity. When coupled with a deuterated internal standard, the reproducibility of the assay is significantly enhanced.

Parameter LC-MS/MS with this compound (Internal Standard) LC-MS/MS with Structural Analog (Internal Standard) HPLC-UV
Specificity/Selectivity Very High (distinguishes analyte from metabolites and interferences based on mass-to-charge ratio)High (dependent on chromatographic separation from closely related compounds)Moderate (potential for interference from compounds with similar UV absorbance)
Sensitivity Very High (Lower Limit of Quantification (LLOQ) typically in the low ng/mL range)High (LLOQ generally in the ng/mL range)Low to Moderate (LLOQ typically in the high ng/mL to µg/mL range)
Precision (%CV) Excellent (<15% for intra- and inter-day precision)[3]Good (<20%)Moderate (can be >20%)
Accuracy (%Bias) Excellent (within ±15% of nominal values)[3]Good (within ±20%)Moderate (can be >20%)
Matrix Effect Minimized (compensated for by the co-eluting deuterated internal standard)Potential for significant matrix effectsSusceptible to matrix effects
Reproducibility HighModerate to HighModerate

Experimental Protocol: Representative LC-MS/MS Method for Rupintrivir Quantification

This section details a representative experimental protocol for the quantification of Rupintrivir in human plasma using this compound as an internal standard. This protocol is based on established methods for other antiviral protease inhibitors.[3][4][5]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma sample, add 200 µL of acetonitrile (B52724) containing 20 ng/mL of this compound (internal standard).

  • Vortex the mixture for 2 minutes to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
Parameter Condition
LC System UHPLC system
Column C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Parameters
Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
RupintrivirHypothetical Q1: m/z 599.3 -> Q3: m/z 447.4
This compoundHypothetical Q1: m/z 606.3 -> Q3: m/z 454.4
Collision Energy Optimized for each transition
Dwell Time 100 ms

Reproducibility Data (Representative)

The following table summarizes the expected precision and accuracy for the described LC-MS/MS method, based on FDA guidelines for bioanalytical method validation.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Accuracy (%Bias)
LLOQ1< 15%< 15%± 20%± 20%
Low3< 15%< 15%± 15%± 15%
Medium50< 15%< 15%± 15%± 15%
High400< 15%< 15%± 15%± 15%

Visualizations

Rupintrivir Mechanism of Action

Rupintrivir_Mechanism_of_Action Rupintrivir Mechanism of Action cluster_virus Viral Replication Cycle Viral_Polyprotein Viral Polyprotein 3C_Protease 3C Protease Viral_Polyprotein->3C_Protease Cleavage by Functional_Viral_Proteins Functional Viral Proteins 3C_Protease->Functional_Viral_Proteins Produces Viral_Replication Viral Replication Functional_Viral_Proteins->Viral_Replication Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibits

Caption: Rupintrivir inhibits viral replication by targeting the 3C protease.

Experimental Workflow for Rupintrivir Quantification

Rupintrivir_Quantification_Workflow LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing (Quantification) LC_MSMS_Analysis->Data_Processing

Caption: Workflow for the quantification of Rupintrivir in plasma.

Conclusion

The use of a deuterated internal standard, this compound, in an LC-MS/MS assay provides a highly reproducible, accurate, and sensitive method for the quantification of Rupintrivir in biological matrices. This approach is superior to methods employing structural analog internal standards or less specific detection techniques like HPLC-UV. The detailed protocol and expected performance characteristics presented in this guide offer a solid foundation for researchers to develop and validate robust bioanalytical assays for Rupintrivir, thereby supporting the advancement of this promising antiviral agent.

References

Rupintrivir's Antiviral Performance: A Comparative Benchmark Against Novel Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of Rupintrivir (B1680277), a well-characterized inhibitor of the human rhinovirus (HRV) 3C protease, against emerging antiviral candidates. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for picornavirus infections.

Executive Summary

Rupintrivir has demonstrated potent and broad-spectrum activity against a wide range of human rhinovirus serotypes and other picornaviruses by targeting the highly conserved 3C protease, an enzyme essential for viral replication.[1] However, its clinical development was halted due to limited efficacy in naturally acquired infections.[2] This has spurred the development of novel antiviral agents aimed at overcoming these limitations. This guide benchmarks Rupintrivir's performance against a promising novel 3C protease inhibitor, SG85, and other emerging antiviral compounds, providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Performance Benchmark: Rupintrivir vs. Novel Antiviral Candidates

The antiviral efficacy of Rupintrivir and novel candidates is summarized below. The data is primarily derived from in vitro cell-based assays measuring the inhibition of virus-induced cytopathic effect (CPE).

Table 1: Antiviral Activity (EC50 in µM) Against Human Rhinovirus (HRV) Serotypes
Virus SerotypeRupintrivir (EC50 µM)SG85 (EC50 µM)
HRV A20.04 ± 0.020.04 ± 0.02
HRV A160.02 ± 0.010.04 ± 0.02
HRV A210.02 ± 0.010.04 ± 0.02
HRV A490.02 ± 0.010.04 ± 0.02
HRV A890.02 ± 0.010.04 ± 0.02
HRV B40.02 ± 0.010.02 ± 0.01
HRV B140.02 ± 0.010.02 ± 0.01
HRV B200.02 ± 0.010.02 ± 0.01
HRV B350.02 ± 0.010.02 ± 0.01
HRV B480.02 ± 0.010.02 ± 0.01
HRV B630.02 ± 0.010.02 ± 0.01
Median (HRV A) 0.02 0.04
Median (HRV B) 0.02 0.02

Data adapted from a study by De Palma et al. (2015).[1]

Table 2: Antiviral Activity (EC50 in µM) Against Other Enteroviruses
VirusRupintrivir (EC50 µM)SG85 (EC50 µM)
Enterovirus 71 (EV71)>100.04 ± 0.02
Coxsackievirus B3 (CVB3)>101.3 ± 0.2
Echovirus 11 (ECHO11)>102.0 ± 0.3
Poliovirus 1 (PV1)>103.2 ± 0.5

Data adapted from a study by De Palma et al. (2015).[1]

Table 3: Antiviral Activity of Other Novel Picornavirus Inhibitors
CompoundTarget VirusAssayEC50 / IC50 (µM)
DC07090 Enterovirus 713C Protease InhibitionIC50 = 22.09 ± 1.07
A4(1) PoliovirusReplicon AssayIC50 = 3.2
E5(1) PoliovirusReplicon AssayIC50 = 12
E7(2) PoliovirusReplicon AssayIC50 = 16

Data for DC07090 from a study by Wang et al. (2017) and for A4(1), E5(1), and E7(2) from a study by Lyoo et al. (2014).[3][4]

Resistance Profile

Studies on Rupintrivir have shown that resistance development in rhinoviruses is slow and associated with multiple amino acid substitutions in the 3C protease, resulting in only minimal to moderate reductions in susceptibility.[5] Interestingly, a study on the novel inhibitor SG85 demonstrated a lack of cross-resistance with Rupintrivir, suggesting a different binding mode or interaction with the 3C protease.[1][5]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the in vitro antiviral activity of a compound by measuring the reduction of virus-induced cell death.

Methodology:

  • Cell Seeding: H1-HeLa or A549 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.[6][7]

  • Compound Dilution: The test compounds (e.g., Rupintrivir, SG85) are serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 33-37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[8]

  • CPE Evaluation: The cytopathic effect is visually assessed under a microscope, or cell viability is quantified using a colorimetric assay (e.g., crystal violet staining or MTS/MTT assay).[6][7]

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated using regression analysis.

3C Protease Inhibition Assay (Fluorescence-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of the viral 3C protease.

Methodology:

  • Reagents: Purified recombinant 3C protease, a fluorogenic peptide substrate containing the 3C protease cleavage site flanked by a fluorescent reporter and a quencher, and the test compounds are prepared in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 5 mM DTT).

  • Reaction Setup: The 3C protease is pre-incubated with various concentrations of the inhibitor in a 96- or 384-well plate.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The IC50 value, the concentration of the inhibitor that reduces the protease activity by 50%, is determined by plotting the percent inhibition against the inhibitor concentration.[9][10]

Visualizations

Picornavirus Replication Cycle and Host Cell Interaction

Picornavirus replication is a complex process that involves the hijacking of host cellular machinery. The virus enters the cell, releases its RNA genome into the cytoplasm, which is then translated into a single polyprotein. This polyprotein is subsequently cleaved by viral proteases, including the 3C protease, to generate mature viral proteins required for RNA replication and assembly of new virions. The replication process heavily relies on the reorganization of host cell membranes to form replication organelles.[11][12]

Picornavirus_Replication cluster_cell Host Cell cluster_inhibitors Antiviral Intervention Points Entry Virus Entry & Uncoating Translation Viral RNA Translation (IRES-mediated) Entry->Translation Polyprotein Polyprotein Synthesis Translation->Polyprotein Proteolysis Polyprotein Cleavage (3C Protease) Polyprotein->Proteolysis Viral_Proteins Mature Viral Proteins Proteolysis->Viral_Proteins Replication_Complex Replication Organelle Formation Viral_Proteins->Replication_Complex RNA_Replication Viral RNA Replication (RdRp) Viral_Proteins->RNA_Replication Assembly Virion Assembly Viral_Proteins->Assembly Replication_Complex->RNA_Replication RNA_Replication->Assembly Release Virus Release (Cell Lysis) Assembly->Release Rupintrivir Rupintrivir, SG85 Rupintrivir->Proteolysis Inhibit 3C Protease

Caption: Picornavirus replication cycle and the target of 3C protease inhibitors.

Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay

The following diagram illustrates the key steps in determining the antiviral efficacy of a compound using a CPE inhibition assay.

CPE_Workflow cluster_workflow CPE Inhibition Assay Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Antiviral Compounds Seed_Cells->Prepare_Compounds Infect_Cells Infect Cells with Virus Prepare_Compounds->Infect_Cells Add_Compounds Add Compounds to Infected Cells Infect_Cells->Add_Compounds Incubate Incubate for 3-5 Days Add_Compounds->Incubate Assess_CPE Assess Cytopathic Effect (Microscopy/Staining) Incubate->Assess_CPE Analyze_Data Calculate EC50 Assess_CPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cytopathic effect (CPE) inhibition assay.

Logical Relationship: 3C Protease Inhibition

The mechanism of action for 3C protease inhibitors like Rupintrivir and SG85 involves the direct binding to the active site of the enzyme, thereby preventing the cleavage of the viral polyprotein, which is a critical step for the production of functional viral proteins.

Protease_Inhibition cluster_logic Mechanism of 3C Protease Inhibition Viral_Polyprotein Viral Polyprotein C3_Protease 3C Protease Viral_Polyprotein->C3_Protease Substrate Mature_Proteins Mature Viral Proteins C3_Protease->Mature_Proteins Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex C3_Protease->Inactive_Complex Inhibitor Rupintrivir / SG85 Inhibitor->C3_Protease Binding Inactive_Complex->Mature_Proteins Inhibition of Cleavage

Caption: Logical diagram of 3C protease inhibition by antiviral compounds.

References

A Comparative Structural Analysis of Rupintrivir's Engagement with Diverse Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rupintrivir (formerly AG7088) is a potent, irreversible inhibitor of the 3C protease of human rhinovirus (HRV), the primary causative agent of the common cold.[1] Its mechanism of action and broad-spectrum activity against other picornaviruses have made it a subject of extensive research. This guide provides a comparative structural and quantitative analysis of Rupintrivir's binding to various viral proteases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Rupintrivir's Inhibitory Activity

The efficacy of Rupintrivir varies significantly across different viral proteases. The following table summarizes its inhibitory concentrations (IC50) and effective concentrations (EC50) as determined by various in vitro and cell-based assays.

Viral Protease FamilyVirusAssay TypeParameterValueReference
PicornaviridaeHuman Rhinovirus (HRV) (multiple serotypes)Antiviral Cell Protection AssayEC503 - 183 nM[2][3]
Human Rhinovirus 14 (HRV-14)Protease Inhibition AssayIC500.22 ± 0.34 μM[4]
Enterovirus 71 (EV71)Protease Inhibition AssayIC502.3 ± 0.5 μM[5]
Enterovirus 71 (EV71)Antiviral AssayEC50~1 nM[5]
Enterovirus 68 (EV68)Antiviral AssayEC50Low nanomolar[2]
CoronaviridaeSARS-CoV-2 (Mpro)Protease Inhibition AssayIC5068 ± 7 μM[2]
CaliciviridaeNorwalk Virus (Replicon)Antiviral AssayEC500.3 ± 0.1 μM[6]
Murine Norovirus (MNV)Antiviral AssayEC5013 ± 2 μM[6]

Mechanism of Action and Structural Insights

Rupintrivir is a peptidomimetic antiviral drug that functions as a 3C and 3CL protease inhibitor.[7] It acts as an irreversible covalent inhibitor by targeting the catalytic cysteine residue within the active site of the protease.[1][2] This covalent bond formation effectively neutralizes the enzyme, thereby preventing the proteolytic processing of the viral polyprotein, a crucial step in viral replication.[8]

Crystal structures of Rupintrivir in complex with various proteases reveal a canonical binding mode for picornaviral 3C proteases.[2] However, its interaction with the SARS-CoV-2 main protease (Mpro) is unique. In this case, Rupintrivir binds in a distinct conformation that splits the catalytic cysteine and histidine residues, a phenomenon not observed with its binding to 3C proteases.[2] This altered binding mode is thought to contribute to its significantly weaker inhibitory activity against SARS-CoV-2 Mpro.[2]

Experimental Methodologies

Protease Inhibition Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of the viral protease in the presence of inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reaction Mixture Preparation: The reaction is typically performed in a 96-well or 384-well plate format. Each well contains the viral protease at a fixed concentration, the fluorogenic peptide substrate, and varying concentrations of Rupintrivir in a suitable buffer (e.g., Tris-HCl with NaCl and DTT).[5][9]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C).[5]

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence. The IC50 value, the concentration of the inhibitor required to reduce the protease activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

X-ray Crystallography of Rupintrivir-Protease Complex

This technique provides high-resolution structural information on how Rupintrivir binds to the active site of the viral protease.

Principle: X-ray crystallography relies on the diffraction of X-rays by a crystalline solid. By analyzing the diffraction pattern, a three-dimensional model of the electron density of the molecule can be constructed, revealing its atomic structure.

Protocol:

  • Protein Expression and Purification: The target viral protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Co-crystallization: The purified protease is incubated with an excess of Rupintrivir to allow for the formation of the covalent complex.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques such as hanging drop, sitting drop, or microbatch vapor diffusion.[10] This involves mixing the complex with a precipitant solution to induce the formation of a supersaturated state, leading to crystal growth.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the Rupintrivir-protease complex is built and refined.[2]

Visualizing Experimental Workflows and Mechanisms

experimental_workflow Experimental Workflow for Rupintrivir-Protease Interaction Analysis cluster_biochemical Biochemical Assay cluster_structural Structural Analysis protease Viral Protease assay_mix Incubate Mixture protease->assay_mix substrate FRET Substrate substrate->assay_mix rupintrivir Rupintrivir rupintrivir->assay_mix fret_read Measure Fluorescence assay_mix->fret_read ic50_calc Calculate IC50 fret_read->ic50_calc purified_protease Purified Protease co_crystallization Co-crystallization with Rupintrivir purified_protease->co_crystallization xray_diffraction X-ray Diffraction co_crystallization->xray_diffraction structure_determination Structure Determination xray_diffraction->structure_determination

Caption: Workflow for analyzing Rupintrivir's interaction with viral proteases.

mechanism_of_action Rupintrivir's Mechanism of Action cluster_virus Viral Replication Cycle viral_rna Viral RNA translation Translation viral_rna->translation polyprotein Viral Polyprotein translation->polyprotein cleavage Polyprotein Cleavage polyprotein->cleavage protease 3C/3CL Protease protease->cleavage structural_proteins Structural Proteins cleavage->structural_proteins non_structural_proteins Non-Structural Proteins cleavage->non_structural_proteins assembly Virion Assembly structural_proteins->assembly non_structural_proteins->assembly release New Virions Released assembly->release rupintrivir Rupintrivir inhibition Inhibition rupintrivir->inhibition inhibition->protease Covalent Binding to Catalytic Cysteine

Caption: Rupintrivir inhibits viral replication by blocking polyprotein processing.

References

Safety Operating Guide

Navigating the Disposal of Rupintrivir-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe disposal of Rupintrivir-d7, a deuterated analog of the potent human rhinovirus (HRV) 3C protease inhibitor, Rupintrivir.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) for Rupintrivir, the compound is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The health, flammability, and reactivity ratings under both the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) are all rated as 0, indicating a minimal hazard.[1] Given that this compound is an isotopic variant of Rupintrivir, its fundamental chemical properties and associated hazards are expected to be comparable.

Quantitative Hazard Data Summary

Hazard Classification SystemHealthFlammabilityReactivity
NFPA Rating000
HMIS Rating000

Disposal Protocol for this compound

While specific disposal instructions for this compound are not explicitly detailed in available documentation, the non-hazardous nature of its parent compound, Rupintrivir, allows for a disposal protocol rooted in standard laboratory practices for non-hazardous chemical waste. Adherence to local, state, and federal regulations is paramount.

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Segregate Waste: Do not mix this compound with hazardous chemical waste streams (e.g., halogenated solvents, heavy metals, or reactive chemicals). It should be collected in a designated, clearly labeled container for non-hazardous chemical waste.

  • Container Labeling: The waste container must be accurately labeled with the full chemical name ("this compound") and clearly marked as "Non-Hazardous Waste." Avoid using abbreviations or chemical formulas.

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by your institution's hazardous waste management provider.

  • Documentation: Maintain a log of the contents and quantity of the waste being disposed of, in accordance with your institution's record-keeping requirements.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for determining the proper disposal path for this compound.

This compound Disposal Workflow A Start: Identify Chemical (this compound) B Consult Safety Data Sheet (SDS) for Rupintrivir A->B C Is the substance classified as hazardous by GHS? B->C D Follow Hazardous Chemical Waste Disposal Protocol C->D Yes E Follow Non-Hazardous Chemical Waste Protocol C->E No F Consult Institutional EHS for specific guidance D->F E->F G Segregate and label waste container appropriately F->G H Arrange for disposal through institutional waste program G->H I End: Disposal Complete H->I

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling Rupintrivir-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rupintrivir-d7. The following procedures are designed to ensure safe operational handling and disposal of this compound in a laboratory setting.

Hazard Assessment

Personal Protective Equipment (PPE)

Even when handling substances with a low hazard profile, the use of appropriate PPE is a fundamental laboratory practice to protect against unforeseen risks and contamination.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or aerosol generation.
Hand Protection Nitrile gloves.Prevents direct skin contact with the compound.[1][2][3]
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.[1][4]

Operational Handling Protocol

Adherence to a systematic workflow is essential for the safe and effective handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Clean Workspace gather_ppe Gather Required PPE (Gloves, Lab Coat, Safety Glasses) prep_area->gather_ppe gather_materials Assemble Materials (this compound, Solvents, Glassware) gather_ppe->gather_materials weigh Weigh this compound (Use enclosed balance if available) gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Experimental Procedures

  • Preparation:

    • Designate a clean and uncluttered area for handling the compound.

    • Assemble all necessary PPE, including a lab coat, safety glasses, and nitrile gloves.[1][4]

    • Gather all required materials, such as the this compound container, appropriate solvents, and clean glassware.

  • Handling:

    • When weighing the solid compound, do so in a well-ventilated area. For powdered substances that may become airborne, the use of an enclosed balance is recommended.

    • If preparing a solution, add the solvent to the weighed this compound.

    • Conduct all experimental procedures involving the compound in a controlled and safe manner.

  • Cleanup:

    • Following the completion of the experiment, decontaminate all glassware and work surfaces.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove and discard disposable PPE, such as gloves, in the appropriate waste container. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a designated non-hazardous solid chemical waste container.
Solutions of this compound Non-hazardous, water-soluble solutions may be suitable for sewer disposal with copious amounts of water, subject to institutional guidelines.[5] For non-aqueous solutions, collect in a designated non-hazardous liquid chemical waste container.
Contaminated Materials Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in the solid non-hazardous waste stream.

Note on Deuterated Compounds: Deuterated compounds themselves are not typically classified as hazardous waste unless the parent compound is hazardous.[6] Given that Rupintrivir is not considered hazardous, its deuterated form can be disposed of as non-hazardous waste. However, always adhere to your institution's specific waste disposal policies. Some institutions may offer recycling programs for deuterated waste.[7][8]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.